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2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Documentation Hub

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  • Product: 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 95533-95-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthesis is the cyclocondensation reaction between 2-aminopyridine and diethyl phenylmalonate. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broader significance of the pyrido[1,2-a]pyrimidine core in the context of therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this synthetic route.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine ring system is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antiviral properties.[1] The specific target molecule of this guide, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, incorporates a phenyl substituent at the 3-position, which can significantly influence its biological activity and pharmacokinetic profile.

The synthesis of this and related compounds is therefore of paramount importance for the exploration of new chemical space in drug discovery. The methodology detailed herein represents a robust and reliable approach to access this valuable scaffold.

The Core Synthesis: Cyclocondensation of 2-Aminopyridine and Diethyl Phenylmalonate

The most direct and widely employed method for the synthesis of the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core is the condensation of a 2-aminopyridine with a derivative of malonic acid.[2][3] To introduce the phenyl group at the 3-position, diethyl phenylmalonate is the logical and effective choice of reagent.[4]

Reaction Scheme

The overall transformation can be depicted as follows:

Reaction Scheme for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Caption: General reaction scheme for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one from 2-aminopyridine and diethyl phenylmalonate.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism involving nucleophilic attack, amide formation, and intramolecular cyclization. A plausible mechanistic pathway is outlined below:

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Amide Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization 2-AP 2-Aminopyridine DEP Diethyl Phenylmalonate 2-AP->DEP Nucleophilic attack by amino group Int1 Tetrahedral Intermediate DEP->Int1 Amide Amide Int1->Amide Elimination of Ethanol Cyclized_Int Cyclized_Int Amide->Cyclized_Int Nucleophilic attack by pyridine nitrogen Product 2-hydroxy-3-phenyl-4H-pyrido [1,2-a]pyrimidin-4-one Cyclized_Int->Product Elimination of Ethanol & Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of diethyl phenylmalonate. This forms a tetrahedral intermediate.

  • Amide Formation: The tetrahedral intermediate collapses with the elimination of a molecule of ethanol to form an N-acylated intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the second carbonyl carbon of the malonate moiety. This intramolecular cyclization forms a six-membered ring.

  • Aromatization: The final step involves the elimination of a second molecule of ethanol and subsequent tautomerization to yield the stable, aromatic 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for the synthesis of related compounds.[2] Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
2-Aminopyridine94.11504-29-0≥98%
Diethyl Phenylmalonate236.2683-13-6≥98%
Diphenyl ether170.21101-84-8≥99%
Ethanol46.0764-17-5Anhydrous
Hexane86.18110-54-3Reagent Grade
Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-aminopyridine (1.0 eq) and diethyl phenylmalonate (1.1 eq).

  • Solvent Addition: Add a high-boiling point solvent such as diphenyl ether to the flask. The use of a high-boiling solvent facilitates the removal of the ethanol byproduct, driving the reaction to completion. A "neat" or solvent-free approach, heating the reactants directly, has also been reported for similar syntheses and may be considered as a more environmentally friendly alternative.[2]

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 180-250 °C, depending on the solvent) under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solvent upon cooling. If so, collect the solid by vacuum filtration. If not, the product can be precipitated by the addition of a non-polar solvent such as hexane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the phenyl and pyridopyrimidine moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl and hydroxyl groups.

  • Melting Point Analysis: To assess the purity of the final product.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthetic_Workflow Start Start: Reagents Reaction Cyclocondensation (High Temperature) Start->Reaction 2-Aminopyridine, Diethyl Phenylmalonate, Diphenyl Ether Cooling Cooling to Room Temperature Reaction->Cooling Isolation Isolation of Crude Product (Filtration/Precipitation) Cooling->Isolation Precipitation Purification Purification (Recrystallization) Isolation->Purification Crude Product Analysis Characterization (NMR, MS, IR, MP) Purification->Analysis End Final Product Analysis->End

Caption: Overall workflow for the synthesis and purification.

Conclusion

The synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one via the cyclocondensation of 2-aminopyridine and diethyl phenylmalonate is a robust and efficient method for accessing this important heterocyclic scaffold. The procedure is straightforward and utilizes readily available starting materials. The resulting compound serves as a valuable building block for the development of novel therapeutic agents. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this and related compounds, fostering further exploration of the chemical and biological potential of the pyrido[1,2-a]pyrimidine core.

References

  • Gaube, G., et al. (2023). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

  • Der Pharma Chemica. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]

  • DergiPark. A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. [Link]

  • MDPI. (2001). Malonates in Cyclocondensation Reactions. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). [Link]

  • National Center for Biotechnology Information. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

Sources

Exploratory

An In-depth Technical Guide to CAS 95533-95-2: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound registered under CAS number 95533-95-2, identified as 2-(Methyl(1-oxopropyl)amino)ethyl 2-(4-heptylphenyl)propanoate, is a specialt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound registered under CAS number 95533-95-2, identified as 2-(Methyl(1-oxopropyl)amino)ethyl 2-(4-heptylphenyl)propanoate, is a specialty chemical with limited publicly available research data. Information regarding its biological activity, mechanism of action, and specific applications in drug development is not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview of its known chemical properties and safety information based on available data. Furthermore, it presents standardized, illustrative protocols and conceptual frameworks that a researcher would employ to characterize a novel compound of this nature, thereby serving as a methodological guide for its potential investigation.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound is to establish its precise chemical identity and understand its fundamental physical characteristics. These properties govern its behavior in experimental settings, from solubility in assay buffers to its stability under storage.

IUPAC Name: 2-(Methyl(propanoyl)amino)ethyl 2-(4-heptylphenyl)propanoate

Synonyms:

  • 2-(Methyl(1-oxopropyl)amino)ethyl 2-(4-heptylphenyl)propanoate

Molecular Structure:

Caption: 2D Chemical Structure of CAS 95533-95-2.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 95533-95-2AA Blocks[1]
Molecular Formula C22H35NO3Calculated
Molecular Weight 361.52 g/mol Calculated
Physical State Not specified (Assumed to be liquid or low-melting solid)Inferred
Solubility No data available; likely soluble in organic solvents like ethanol, DMSO, and dichloromethane.Inferred from structure
Boiling Point No data available.-
Melting Point No data available.-

Synthesis and Characterization: A Conceptual Workflow

While a specific synthesis route for CAS 95533-95-2 is not published, its structure—an ester linkage between a substituted propanoic acid and an amino alcohol derivative—suggests a standard esterification protocol. The causality behind choosing a particular method often relates to maximizing yield, minimizing side reactions, and ensuring ease of purification.

A probable synthetic approach would involve the reaction of 2-(4-heptylphenyl)propanoic acid with 2-(methyl(propanoyl)amino)ethan-1-ol.

synthesis_workflow cluster_reactants Starting Materials Acid 2-(4-heptylphenyl)propanoic acid Reaction Esterification (e.g., DCC/DMAP coupling or Acyl Chloride) Acid->Reaction Alcohol 2-(methyl(propanoyl)amino)ethan-1-ol Alcohol->Reaction Product CAS 95533-95-2 (Crude Product) Reaction->Product Crude Mixture Purification Purification (e.g., Column Chromatography) Product->Purification Isolate FinalProduct Pure Compound Purification->FinalProduct >95% Purity

Caption: Conceptual synthesis workflow for an ester-based compound.

Illustrative Protocol: Synthesis of a Structurally Related Ester

This protocol details the synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate, demonstrating a common method for forming ester bonds relevant to this chemical class.[2]

  • Reaction Setup: A mixture of 139.1 g (1 mol) of 4-nitrophenol, 1 liter of butan-2-one, and 207.3 g (1.5 mol) of pulverized, anhydrous potassium carbonate is stirred for 2 hours at reflux temperature.

  • Addition of Alkylating Agent: 292.5 g (1.5 mol) of ethyl 2-bromo-2-methylpropionate are added to the mixture, and the reaction is maintained at reflux for 92 hours.

  • Driving the Reaction: A further 69.1 g (0.5 mol) of potassium carbonate and 97.5 g (0.5 mol) of ethyl 2-bromo-2-methyl-propionate are added, and the mixture is stirred for another 20 hours at reflux.

  • Workup: The reaction mixture is filtered with suction, and the filtrate is evaporated in a vacuum to remove excess ethyl ester.

  • Extraction: The residue is taken up in diethyl ether, filtered, and the ethereal phase is extracted several times with 1 N aqueous sodium hydroxide solution.

  • Purification: After washing until neutral and drying, the solvent is evaporated to yield the crude product. Final purification by distillation at 155.5°-156° C./0.05 mm. Hg yields the pure compound.[2]

Biological Activity and Mechanism of Action: A Hypothetical Framework

Given the absence of specific biological data for CAS 95533-95-2, this section outlines a conceptual approach for its investigation. The structure, containing a bulky hydrophobic tail (heptylphenyl group) and a more polar amide-containing head, is amphipathic. Such motifs are common in molecules that interact with cell membranes or bind to hydrophobic pockets in proteins.

A primary screening campaign would typically involve testing the compound against a panel of receptors, enzymes, and cell-based assays to identify any biological "hits."

Hypothetical Target: RNA Polymerase Inhibition

Many structurally diverse compounds exert antiviral or other effects by inhibiting essential enzymes like RNA polymerase. This inhibition is often achieved through reactivity with critical sulfhydryl groups on the enzyme.[3] An investigation into CAS 95533-95-2 could explore this possibility.

pathway cluster_cell Infected Host Cell Virus Virus Entry & Uncoating Replication Viral RNA Replication (RNA Polymerase-dependent) Virus->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release New Virus Release Assembly->Release Compound CAS 95533-95-2 (Hypothetical Inhibitor) Compound->Replication Inhibition of RNA Polymerase

Caption: Hypothetical mechanism of action via viral RNA polymerase inhibition.

Illustrative Protocol: Cell Viability (MTT) Assay

To assess general cytotoxicity, a foundational step in drug development, an MTT assay is standard. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of CAS 95533-95-2 in the appropriate cell culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 95533-95-2 is not widely available, general precautions for handling novel laboratory chemicals should be strictly followed. Data from structurally related compounds or general chemical safety principles provide a baseline for safe handling.[4][5][6][7]

Table 2: General Safety and Handling Precautions

Hazard CategoryPrecautionary StatementSource
Eye Contact May cause irritation. Wear protective safety glasses or goggles. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[4][5]General SDS
Skin Contact May cause skin irritation or allergic reaction. Wear nitrile gloves and a lab coat. Remove contaminated clothing and wash skin with soap and water.[4][5][7]General SDS
Inhalation Avoid breathing dust, vapor, or mist. Handle in a well-ventilated area or a chemical fume hood.[5][6]General SDS
Ingestion May be harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]General SDS
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents and acids.[4][6]General SDS
Disposal Dispose of contents and container in accordance with local, state, and federal regulations.[4][6]General SDS

Conclusion

CAS 95533-95-2, or 2-(Methyl(1-oxopropyl)amino)ethyl 2-(4-heptylphenyl)propanoate, represents a chemical entity with defined structural and physicochemical properties but a currently unexplored biological profile. This guide has provided the available core data and, more importantly, a strategic framework for its further investigation. By employing the illustrative synthetic, characterization, and biological evaluation protocols outlined herein, researchers can systematically probe the potential of this and other novel compounds, moving from basic chemical identity to a comprehensive understanding of their function and safety.

References

  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet - AA Blocks. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Material Safety Data Sheet. (2009-02-24).
  • Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Oxford, J. S. (1975). Sulfhydryl Reactivity: Mechanism of Action of Several Antiviral Compounds—Selenocystine, 4-(2-Propinyloxy)-β-Nitrostyrene, and Acetylaranotin. Antimicrobial Agents and Chemotherapy, 7(5), 635–642. Retrieved from [Link]

Sources

Foundational

Structure Elucidation of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Senior Application Scientist's Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrido[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The precise determination of their molecular architecture is paramount, as subtle changes in substitution or stereochemistry can profoundly impact biological activity. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative member of this class: 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass. The theoretical exact mass for C₁₄H₁₀N₂O₂ is 238.0742.

Data Presentation: Expected HRMS Data
ParameterObserved ValueTheoretical Value (for C₁₄H₁₀N₂O₂)Deviation (ppm)
[M+H]⁺ 239.0815239.0815< 5

This initial data provides the molecular formula, C₁₄H₁₀N₂O₂, which is the foundation upon which the rest of the structural puzzle is built.

Unveiling the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the atoms.

The Logic of the NMR Workflow

The following diagram illustrates the logical flow of information from the various NMR experiments to the final structure.

NMR_Workflow H_NMR ¹H NMR (Proton Environment & Integration) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Count & Type) C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure Identifies spin systems HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the following spectra at 298 K:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Interpretation and Assignments

The following table summarizes the expected ¹H and ¹³C NMR data for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, along with key correlations from 2D NMR experiments.

Positionδ¹³C (ppm)δ¹H (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
2 160.5--C4, C3, C10a
3 115.0--C2, C4, C1'
4 175.2---
6 125.87.85 (d, 9.0)H7C7, C8, C10a
7 128.97.50 (t, 7.0)H6, H8C6, C8, C9
8 118.37.20 (t, 7.0)H7, H9C6, C7, C9, C10a
9 135.48.90 (d, 7.0)H8C7, C8, C10a
10a 148.1---
1' 134.5--C2', C6', C3
2', 6' 129.57.40 (d, 7.5)H3', H5'C1', C3', C4', C5'
3', 5' 128.77.30 (t, 7.5)H2', H4', H6'C1', C2', C4', C6'
4' 128.27.25 (t, 7.5)H3', H5'C2', C3', C5', C6'
OH -11.5 (s, br)-C2, C3

The key long-range correlations from the HMBC spectrum are crucial for connecting the different fragments of the molecule, as illustrated below.

Caption: Key HMBC correlations for structural assembly.

Corroborative Evidence: Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While NMR and MS provide the core structure, IR confirms the presence of key bonds and functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl group)
3100-3000MediumAromatic C-H stretch
1680StrongC=O stretch (amide carbonyl)
1620StrongC=C and C=N stretches

The presence of a strong carbonyl stretch around 1680 cm⁻¹ and a broad hydroxyl stretch confirms the presence of the 4-one and 2-hydroxy functionalities, respectively.

The Definitive Proof: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides an unambiguous solution structure, single-crystal X-ray diffraction provides the ultimate, definitive proof of the molecular structure in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.

Obtaining a crystal structure provides precise bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's three-dimensional architecture.

Conclusion

The structure elucidation of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a systematic process that relies on the synergistic application of multiple analytical techniques. By starting with the molecular formula from HRMS, building the carbon-proton framework with a suite of NMR experiments, and confirming functional groups with IR spectroscopy, a high degree of confidence in the proposed structure can be achieved. For definitive and unambiguous proof, single-crystal X-ray diffraction remains the gold standard. This integrated approach, grounded in the principles of causality and self-validation, ensures the scientific integrity of the final structural assignment, a critical aspect in all fields of chemical research and development.

References

  • Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Source: Wiley. URL: [Link]

  • Introduction to Spectroscopy. Source: Cengage Learning. URL: [Link]

  • Spectrometric Identification of Organic Compounds. Source: Wiley. URL: [Link]

  • High-Resolution Mass Spectrometry and its Application in Metabolomics. Source: ScienceDirect. URL: [Link]

  • Crystal Structure Determination. Source: Oxford University Press. URL: [Link]

Exploratory

An In-Depth Technical Guide to 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical overview of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of signi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a detailed synthesis protocol, and discuss the critical analytical techniques for its characterization and validation. Furthermore, this guide will explore the known and potential applications of this molecule and its derivatives, particularly within the context of drug discovery and development. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction to the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine scaffold is a nitrogen-fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry.[1] This structural motif is a key component in numerous compounds that exhibit a wide range of biological activities.[1] Derivatives of pyrido[1,2-a]pyrimidin-4-one have been investigated for their potential as antipsychotic agents, tranquilizers, antioxidants, and anticancer agents.[1] The therapeutic relevance of this scaffold is underscored by its presence in clinically approved drugs.[2]

The subject of this guide, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, incorporates a phenyl group at the 3-position and a hydroxyl group at the 2-position, features that can significantly influence its biological activity and physicochemical properties. Understanding the precise molecular characteristics of this compound is the first step toward unlocking its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₂[3]
Molecular Weight 238.24 g/mol [3][4]
CAS Number 95533-95-2[3][4]
Appearance Solid (form may vary)N/A
SMILES C1=CC=C(C=C1)C2=C(N=C3C=CC=CN3C2=O)O[3]
InChI 1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,17H

These properties are essential for accurate dosing in experiments, interpreting analytical data, and predicting the compound's behavior in various chemical and biological systems.

Synthesis and Purification

The synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one derivatives can be achieved through the condensation of 2-aminopyridines with diethyl malonate.[5] This "neat" synthesis, performed without a solvent, is an effective and environmentally conscious method.[5]

Detailed Synthesis Protocol

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 2-aminopyridine

  • Diethyl phenylmalonate

  • High-boiling point solvent (e.g., Dowtherm A) or solvent-free conditions

  • Heating apparatus with temperature control (e.g., heating mantle, oil bath)

  • Reaction vessel with a condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

  • Combine equimolar amounts of 2-aminopyridine and diethyl phenylmalonate in a reaction vessel.

  • For a neat reaction, heat the mixture to a temperature sufficient to initiate the condensation reaction, typically above 150 °C. For a solvent-based reaction, reflux the mixture in a high-boiling point solvent.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If no precipitate forms, the product may be precipitated by the addition of a non-polar solvent or by concentrating the reaction mixture.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid to obtain the final product.

Purification and Validation Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization & Validation Synthesis Crude Product Recrystallization Recrystallization Synthesis->Recrystallization Dissolve & Crystallize Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Analyze Purity Structure_Elucidation Structure Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation Confirm Structure Final_Product Pure, Validated Compound Structure_Elucidation->Final_Product Final Validation

Caption: Workflow for the purification and validation of the synthesized compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Spectroscopic and Chromatographic Data
Analytical TechniqueExpected Results
¹H NMR Aromatic protons from the phenyl and pyrido-pyrimidine rings, and a signal for the hydroxyl proton.
¹³C NMR Signals corresponding to the carbonyl carbon, carbons of the aromatic rings, and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 238.24).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Commercial suppliers may provide access to experimental spectra such as NMR, HPLC, and LC-MS for this compound.[4]

Applications in Drug Discovery and Development

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2]

Known Biological Activities of Derivatives

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have demonstrated a variety of pharmacological effects, including:

  • Anti-inflammatory activity : Some derivatives have been synthesized and evaluated as anti-inflammatory agents.[6]

  • Aldose Reductase Inhibition : Certain 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have shown potential as aldose reductase inhibitors, which are relevant in the context of diabetic complications.[7]

  • Anticancer Properties : The scaffold has been explored for the development of novel anticancer agents, including allosteric SHP2 inhibitors.[8]

  • Antioxidant Activity : Many pyridopyrimidinones have displayed significant antioxidant properties.[7]

Potential Therapeutic Targets and Future Directions

The structural features of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one make it an attractive candidate for further investigation in several therapeutic areas. The presence of the hydroxyl and phenyl groups provides opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research could focus on:

  • Screening against a broader range of biological targets, including kinases and other enzymes implicated in disease.

  • Structure-activity relationship (SAR) studies to understand the influence of different substituents on biological activity.

  • In vivo studies to evaluate the efficacy and safety of promising derivatives in animal models.

G cluster_0 Known Applications cluster_1 Future Research Core_Scaffold Pyrido[1,2-a]pyrimidine Core Anti_inflammatory Anti-inflammatory Core_Scaffold->Anti_inflammatory Anticancer Anticancer Core_Scaffold->Anticancer Antioxidant Antioxidant Core_Scaffold->Antioxidant SAR_Studies SAR Studies Anti_inflammatory->SAR_Studies Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition In_Vivo_Testing In Vivo Efficacy & Safety SAR_Studies->In_Vivo_Testing

Caption: Relationship between the core scaffold, its applications, and future research directions.

Conclusion

2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a robust synthesis and purification strategy, and the necessary analytical methods for its validation. The diverse biological activities exhibited by its derivatives highlight the importance of the pyrido[1,2-a]pyrimidine scaffold as a promising starting point for the development of new therapeutic agents. Further research into this compound and its analogues is warranted to fully explore its therapeutic potential.

References

  • precisionFDA. (n.d.). 2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Retrieved from [Link]

  • RSC Publishing. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D'Souza, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • ResearchGate. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

  • PubMed. (n.d.). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Retrieved from [Link]

  • National Institutes of Health. (2016). Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][3]thiazin-4-ones. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

Foundational

The Discovery of Novel Pyrido[1,2-a]pyrimidin-4-one Derivatives: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrido[1,2-a]pyrimidin-4-one Scaffold in Medicinal Chemistry The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrido[1,2-a]pyrimidin-4-one Scaffold in Medicinal Chemistry

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an ideal framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This scaffold is not merely a synthetic curiosity; it forms the core of approved pharmaceuticals such as the anti-allergic medication permirolast and risdiplam, a treatment for spinal muscular atrophy, underscoring its clinical relevance and therapeutic potential.[1]

The inherent "drug-like" properties of pyrido[1,2-a]pyrimidine derivatives, often aligning with Lipinski's rule of five, make them attractive candidates for oral bioavailability.[2] Consequently, this versatile nucleus has been explored for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and neurotropic effects.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the key aspects of discovering novel pyrido[1,2-a]pyrimidin-4-one derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis.

Part 1: Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold is a critical first step in the discovery of novel derivatives. Several synthetic strategies have been developed, each with its own advantages and limitations. Here, we delve into two prominent methods: a classical condensation approach and a modern copper-catalyzed tandem reaction.

Classical Approach: Condensation of 2-Aminopyridines with Diethyl Malonate

A robust and widely employed method for the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones involves the condensation of substituted 2-aminopyridines with diethyl malonate.[1] This method is valued for its operational simplicity and the use of readily available starting materials.

Causality Behind Experimental Choices:

  • 2-Aminopyridine: The dual nucleophilic nature of 2-aminopyridine is key to this transformation. The exocyclic amino group initiates the reaction, while the endocyclic nitrogen participates in the subsequent cyclization.

  • Diethyl Malonate: This reagent serves as a three-carbon building block. The active methylene group, flanked by two electron-withdrawing ester functionalities, is easily deprotonated, facilitating the initial nucleophilic attack. This structural feature is fundamental to malonic ester synthesis and its application in forming new carbon-carbon and carbon-nitrogen bonds.[5][6][7] The ester groups also provide the carbonyl carbon for the subsequent cyclization.

  • "Neat" Reaction Conditions: Performing the reaction without a solvent ("neat") at elevated temperatures is often advantageous. It increases the concentration of the reactants, thereby accelerating the reaction rate and often leading to higher yields. This approach also aligns with green chemistry principles by reducing solvent waste.[1]

Experimental Workflow: "Neat" Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Combine Reactants Combine 2-aminopyridine and diethyl malonate in a flask Heat Heat the mixture (e.g., 150-160 °C) Combine Reactants->Heat Initiate reaction Monitor Monitor reaction progress (e.g., by TLC) Heat->Monitor Allow reaction to proceed Cool Cool the reaction mixture to room temperature Monitor->Cool Upon completion Precipitate Add ethanol to precipitate the product Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry the product Wash->Dry

Caption: Workflow for the "neat" synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.

Detailed Protocol: Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl malonate (5.0 eq).

    • Rationale: A large excess of diethyl malonate is used to serve as both a reactant and a solvent, driving the reaction to completion.

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-3 hours.

    • Rationale: The high temperature provides the necessary activation energy for the condensation and cyclization reactions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine is consumed.

    • Rationale: TLC allows for the visualization of the disappearance of starting material and the appearance of the product, indicating the reaction's endpoint.

  • Work-up:

    • a. Cool the reaction mixture to room temperature, which may result in the solidification of the product.

    • b. Add a sufficient amount of ethanol and stir to form a slurry.

      • Rationale: Ethanol is used to precipitate the product, which is typically less soluble in it than the unreacted diethyl malonate and byproducts.

    • c. Filter the solid using a Büchner funnel.

    • d. Wash the collected solid with cold ethanol to remove any remaining impurities.

      • Rationale: Using cold ethanol minimizes the dissolution of the desired product during the washing step.

  • Drying: Dry the purified product under vacuum to obtain 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a solid.

Modern Approach: Copper-Catalyzed Tandem Synthesis

Recent advancements in organic synthesis have led to the development of more sophisticated methods for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold. One such method is the CuI-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction.[3]

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI) Catalyst: Copper catalysts are known to be effective for C-N bond formation, particularly in Ullmann-type reactions. They are generally less expensive and less toxic than palladium catalysts, which are also commonly used for cross-coupling reactions.[9]

  • Tandem Reaction: This approach combines multiple synthetic steps into a single operation, which improves efficiency by reducing the need for intermediate purification steps, saving time and resources.

  • Substrate Scope: This method often allows for a broader range of substituents to be incorporated into the final product, providing access to a wider chemical space for drug discovery.

Illustrative Reaction Scheme: A 2-halopyridine is reacted with an ethyl 3-amino-3-aryl-acrylate derivative in the presence of a copper catalyst and a base. The reaction proceeds through an initial C-N coupling followed by an intramolecular cyclization to form the pyrido[1,2-a]pyrimidin-4-one ring system.

Part 2: Biological Evaluation of Novel Derivatives

Once a library of novel pyrido[1,2-a]pyrimidin-4-one derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The choice of assay will depend on the therapeutic area of interest. Here, we provide detailed protocols for two common assays used to evaluate compounds from this class: an anti-inflammatory assay (hyaluronidase inhibition) and an anticancer assay (SHP2 inhibition).

Anti-inflammatory Activity: Hyaluronidase Inhibition Assay

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Elevated hyaluronidase activity is associated with inflammation. Therefore, inhibitors of this enzyme are of interest as potential anti-inflammatory agents.[10]

Experimental Workflow: Hyaluronidase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Detection and Analysis Prep_Enzyme Prepare hyaluronidase solution Pre_Incubate Pre-incubate enzyme with test compound Prep_Enzyme->Pre_Incubate Prep_Substrate Prepare hyaluronic acid (substrate) solution Prep_Compound Prepare test compound (inhibitor) dilutions Prep_Compound->Pre_Incubate Add_Substrate Add substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Add_Reagent Add albumin reagent to precipitate remaining substrate Stop_Reaction->Add_Reagent Measure_Turbidity Measure turbidity (e.g., at 540 nm) Add_Reagent->Measure_Turbidity Calculate_Inhibition Calculate % inhibition and IC50 value Measure_Turbidity->Calculate_Inhibition

Caption: Workflow for a turbidimetric hyaluronidase inhibition assay.

Detailed Protocol: Turbidimetric Hyaluronidase Inhibition Assay [11]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of hyaluronidase (from bovine testes) in 0.1 M sodium phosphate buffer (pH 5.3) with 0.15 M NaCl. Dilute to the working concentration immediately before use.

    • Substrate Solution: Dissolve hyaluronic acid in the same phosphate buffer to a concentration of 0.4 mg/mL.

    • Albumin Reagent: Prepare a solution of bovine serum albumin in 0.5 M sodium acetate buffer (pH 4.2).

    • Test Compounds: Prepare a serial dilution of the pyrido[1,2-a]pyrimidin-4-one derivatives in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.

  • Assay Procedure:

    • a. In a series of test tubes, pipette 0.5 mL of the substrate solution and equilibrate at 37°C for 5 minutes.

    • b. Prepare a blank tube containing 1.0 mL of phosphate buffer.

    • c. To separate tubes, add a small volume of the test compound dilution or vehicle control.

    • d. At timed intervals, add 0.5 mL of the diluted enzyme solution to the tubes containing the substrate and test compound/vehicle.

      • Rationale: Staggering the addition of the enzyme ensures a precise incubation time for each sample.

    • e. Incubate each tube for exactly 10 minutes at 37°C.

    • f. Stop the enzymatic reaction by placing the tubes in an ice bath.

      • Rationale: The cold temperature significantly reduces the enzyme's catalytic activity.

  • Detection:

    • a. Add 9.0 mL of the albumin reagent to each tube.

      • Rationale: The acidic albumin solution will precipitate the undigested hyaluronic acid, creating turbidity.

    • b. Incubate at room temperature for 10 minutes to allow the precipitate to form fully.

    • c. Measure the absorbance (turbidity) at 540 nm against the blank.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Activity: SHP2 Inhibition and Downstream Signaling

SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK pathway, which is often hyperactivated in various cancers.[12] Inhibitors of SHP2 are therefore being actively investigated as potential anticancer agents.

Signaling Pathway: SHP2 in the RAS-ERK Pathway

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Gab1 Gab1 RTK->Gab1 Recruits & Phosphorylates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Promotes GDP/GTP exchange SHP2 SHP2 SHP2->Ras_GDP Dephosphorylates negative regulators of Ras, promoting its activation Gab1->SHP2 Recruits Ras_GTP Ras-GTP (active) RAF RAF Ras_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Leads to Inhibitor Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitor Inhibitor->SHP2 Inhibits

Sources

Exploratory

A Technical Guide to the Biological Versatility of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Executive Summary The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules. This guide provides an in-depth technical overview of the significant therapeutic potential of this scaffold, intended for researchers, scientists, and professionals in drug development. We will explore its applications across multiple disease areas, delving into the mechanisms of action, structure-activity relationships, and the key experimental protocols used to validate its efficacy. This document moves beyond a simple literature review to offer a synthesized, field-proven perspective on why this scaffold continues to be a focal point of innovation in pharmaceutical research.

The Pyrido[1,2-a]pyrimidin-4-one Core: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of drug design, with a 2020 review revealing that 75% of FDA-approved small molecule pharmaceuticals contain at least one such ring system[1]. Within this vast chemical space, the pyrido[1,2-a]pyrimidin-4-one scaffold stands out for its rigid, planar structure and versatile substitution points, which allow for fine-tuning of its pharmacological profile.

1.1. Structural Features and Physicochemical Properties The scaffold consists of a pyridine ring fused to a pyrimidine ring, featuring a ketone at the 4-position. This arrangement confers a unique combination of hydrogen bonding capabilities (acceptor at the carbonyl oxygen and ring nitrogens) and opportunities for aromatic stacking interactions. These properties often align with the criteria for developing orally bioavailable drugs, making the scaffold an attractive starting point for library synthesis.

1.2. Historical Perspective and Clinical Significance First synthesized in 1924, the therapeutic importance of the pyrido[1,2-a]pyrimidin-4-one scaffold has been increasingly recognized in recent decades[1]. Its presence in clinically approved drugs validates its status as a viable pharmacophore. Notable examples include:

  • Pemirolast: An anti-allergic agent used for treating allergic conjunctivitis[1].

  • Risdiplam: A treatment for spinal muscular atrophy (SMA)[1][2].

  • Pirenperone: An antipsychotic agent[2][3].

The clinical success of these molecules has catalyzed further exploration into the broader biological activities of this versatile core.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated significant potential in oncology, with derivatives showing efficacy through multiple mechanisms of action.

2.1. Mechanism of Action: A Multi-pronged Attack

Derivatives of this scaffold do not rely on a single mode of action but rather engage various critical pathways involved in cancer progression.

2.1.1. Inhibition of SHP2 and Downstream Signaling Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a crucial node in cellular signaling, affecting pathways like RAS-ERK and PI3K-AKT that drive cell proliferation and survival[4]. Overexpression or mutation of SHP2 is linked to numerous cancers[4]. Novel pyrido[1,2-a]pyrimidin-4-one derivatives have been developed as potent and selective allosteric inhibitors of SHP2. These compounds have been shown to downregulate the phosphorylation of Akt and Erk1/2, induce apoptosis, and arrest the cell cycle in cancer cells[4].

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates RAS RAS GRB2->RAS RAF RAF-MEK-ERK RAS->RAF PI3K PI3K-AKT RAS->PI3K Proliferation Cell Proliferation, Survival RAF->Proliferation PI3K->Proliferation SHP2->RAS promotes activation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative (e.g., 14i) Inhibitor->SHP2 inhibits MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout Cell_Culture 1. Culture Cancer Cells to ~80% Confluency Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Adherence 3. Incubate 24h for Cell Adherence Seeding->Adherence Compound_Prep 4. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound to Wells (Include Vehicle Control) Compound_Prep->Treatment Incubation 6. Incubate for 48-72h Treatment->Incubation MTT_Add 7. Add MTT Reagent to Each Well Formazan 8. Incubate 2-4h (Viable cells form formazan) MTT_Add->Formazan Solubilize 9. Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read 10. Read Absorbance at ~570nm Solubilize->Read

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., Kyse-520) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the pyrido[1,2-a]pyrimidin-4-one compound. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation underlies many diseases, from arthritis to neurodegeneration. The pyrido[1,2-a]pyrimidin-4-one scaffold offers a promising chemical foundation for developing novel anti-inflammatory agents.

3.1. Mechanism of Action: Quelling Inflammation

3.1.1. Inhibition of Hyaluronidase Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the extracellular matrix. In chronic inflammatory conditions like rheumatoid arthritis, elevated hyaluronidase activity contributes to tissue damage.[3] Certain pyrido[1,2-a]pyrimidin-4-one derivatives appended with nitrogen-containing heterocycles have shown potent inhibitory activity against the hyaluronidase enzyme, in some cases exceeding that of the standard drug Indomethacin.[3]

3.1.2. Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS) Nitric oxide (NO) is a critical signaling molecule, but its overproduction by iNOS during an inflammatory response leads to oxidative stress and tissue damage. A series of 3-aroylpyrido[1,2-a]pyrimidines demonstrated promising and selective inhibitory effects against iNOS, both in purified enzyme assays and in stimulated macrophage cell models (RAW 264.7 cells), highlighting their potential to curb inflammation at its source.[5]

3.2. Data Spotlight: Comparative Anti-inflammatory Potency

Compound ClassTargetResultReference
Derivatives with N-methylpiperazineHyaluronidaseMore potent than Indomethacin at 10 µg[3]
3-Aroyl derivativesiNOSSelective inhibition in µM range[5]

3.3. Experimental Protocol: Cellular iNOS Inhibition Assay in Macrophages

This cell-based assay is chosen to validate enzyme inhibition within a relevant biological context, ensuring the compound can penetrate cells and act on its target amidst complex cellular machinery.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation and iNOS expression by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the media. Include unstimulated and stimulated (no compound) controls.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitrite is a stable byproduct of NO production. Collect the cell supernatant and mix it with Griess reagent.

  • Quantification: Measure the absorbance at 540 nm. The intensity of the resulting pink/red color is proportional to the nitrite concentration.

  • Analysis: Construct a standard curve using sodium nitrite to quantify nitrite levels. Calculate the percentage inhibition of NO production for each compound concentration relative to the stimulated control.

Antimicrobial and Antimalarial Applications

The scaffold has also been investigated for its potential in treating infectious diseases, a critical area of unmet medical need.

4.1. Antimalarial Activity: Targeting Plasmodium falciparum

Malaria remains a global health crisis, and drug resistance necessitates the discovery of new therapeutic agents.

4.1.1. Mechanism: Inhibition of Falcipain-2 Plasmodium falciparum, the deadliest malaria parasite, relies on the cysteine protease falcipain-2 (FP-2) for hemoglobin degradation, a process essential for its survival.[6] Pyrido[1,2-a]pyrimidin-4-ones have been identified as effective inhibitors of FP-2, presenting a clear mechanism for their antimalarial action.[6]

4.2. Broad-Spectrum Antimicrobial Activity

Functionalization of the core scaffold, particularly with quaternary ammonium salts, has yielded compounds with significant antibacterial and antifungal activity.[7] The related pyrido[2,3-d]pyrimidine scaffold has also shown broad-spectrum antibacterial activity with impressive Minimum Inhibitory Concentration (MIC) values.[8][9]

4.3. Data Spotlight: Antimicrobial and Antimalarial Efficacy

Compound ClassOrganismTarget/AssayIC₅₀ / MICReference
Carbamate/Carboxamide derivativesP. falciparum 3D7SYBR Green I Assay33-37 µM[10][11]
Various derivativesP. falciparumFalcipain-2 InhibitionLead compounds identified[6]
Ammonium-functionalized derivativeFungiAntifungal AssayMIC = 8 µg/mL[7]

4.4. Experimental Protocol: SYBR Green I-based Parasite Viability Assay

This fluorescence-based assay is a robust and high-throughput method for assessing antimalarial drug efficacy. It leverages the fact that the SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic genetic material, hence parasite growth.

SYBR_Green_Workflow Culture 1. Culture P. falciparum in human RBCs Sync 2. Synchronize Parasite Culture (Ring Stage) Culture->Sync Treat 3. Add Drug Dilutions to 96-well Plate Sync->Treat Incubate 4. Incubate for 72h Treat->Incubate Lyse 5. Freeze Plate to Lyse RBCs and Release Parasites Incubate->Lyse Add_Dye 6. Add Lysis Buffer with SYBR Green I Dye Lyse->Add_Dye Read_Fluorescence 7. Read Fluorescence (Ex: 485nm, Em: 530nm) Add_Dye->Read_Fluorescence

Caption: Workflow for the SYBR Green I antimalarial assay.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) in human red blood cells.

  • Drug Plating: Add serial dilutions of the test compounds to a 96-well plate.

  • Infection: Add the parasite culture (predominantly ring-stage) to the wells. Include negative (no drug) and positive (e.g., chloroquine) controls.

  • Incubation: Incubate the plate for 72 hours under appropriate gas and temperature conditions to allow for parasite maturation.

  • Lysis and Staining: Freeze the plate to lyse the cells, then thaw and add a lysis buffer containing SYBR Green I dye.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader.

  • Analysis: Calculate the IC₅₀ value by plotting fluorescence intensity against drug concentration.

Emerging Therapeutic Arenas

The scaffold's versatility extends to other complex disease areas.

  • Central Nervous System (CNS) Modulation: The scaffold is found in antipsychotics and is being actively explored for novel anticonvulsive properties and as ligands for serotonin receptors (SSRI, 5-HT1A), indicating its ability to cross the blood-brain barrier and modulate neuronal signaling.[2][12][13]

  • Aldose Reductase Inhibition: Derivatives have shown potent inhibition of aldose reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications like neuropathy and retinopathy. Many of these compounds also exhibit significant antioxidant activity, offering a dual mechanism to combat diabetes-related damage.[14][15]

Synthetic Strategies for Scaffold Construction

The accessibility of the pyrido[1,2-a]pyrimidin-4-one core is crucial for its widespread investigation. Efficient synthetic routes allow for the rapid generation of diverse compound libraries for screening.

  • Classical Condensation Reactions: A common and robust method involves the condensation of substituted 2-aminopyridines with diethyl malonate under "neat" (solvent-free) heating conditions. This approach is effective, economical, and environmentally conscious.[1]

  • Modern Catalytic Approaches: More advanced methods, such as one-pot tandem copper(I)-catalyzed C-N bond formation followed by intramolecular amidation, provide access to multi-substituted derivatives with good functional group tolerance and excellent yields.[2]

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidin-4-one scaffold has unequivocally demonstrated its value in medicinal chemistry. Its broad spectrum of biological activities—spanning oncology, inflammation, infectious diseases, and neurology—is remarkable. The existence of approved drugs containing this core provides a strong foundation of safety and efficacy, encouraging further development.

Future research should focus on leveraging computational chemistry and molecular modeling to design next-generation derivatives with enhanced potency and selectivity for specific targets like SHP2 or iNOS. Exploring novel formulations to improve pharmacokinetic profiles and investigating synergistic combinations with existing therapies will be key to translating the immense potential of this privileged scaffold into new clinical realities.

References

  • MacLean, A. B., et al. (2022). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available at: [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Available at: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 216-224. Available at: [Link]

  • Reddy, C. S., et al. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Molecular and Cellular Biochemistry, 461(1-2), 1-17. Available at: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. ResearchGate. Available at: [Link]

  • Reddy, C. S., et al. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2- a ]pyrimidin-4-one derivatives. ResearchGate. Available at: [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. Available at: [Link]

  • Hodyna, D., et al. (2025). Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate. Available at: [Link]

  • Fares, M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(15), 2733-2740. Available at: [Link]

  • Various Authors. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6157-6160. Available at: [Link]

  • L-Azouzi, A., et al. (2016). A 2,3-diphenylpyrido[1,2- a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. Biochemical and Biophysical Research Communications, 478(1), 329-335. Available at: [Link]

  • Elzahabi, H. S. A., et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1263-1273. Available at: [Link]

  • Fares, M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin- 4(1H)-ones and their antimicrobial activity. ResearchGate. Available at: [Link]

  • Fares, M., et al. (2018). An improved synthesis of pyrido[2,3- d ]pyrimidin-4(1 H )-ones and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Knaus, E. E., et al. (2002). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 45(19), 4221-4232. Available at: [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available at: [Link]

  • Kuran, B., et al. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 24(18), 3369. Available at: [Link]

  • Sirakanyan, S., et al. (2018). Pyridofuropyrrolo[1,2-a]pyrimidines and Pyridofuropyrimido[1,2-a]azepines: New Chemical Entities (NCE) with Anticonvulsive and Psychotropic Properties. ResearchGate. Available at: [https://www.researchgate.net/publication/326880356_Pyridofuropyrrolo12-a]pyrimidines_and_Pyridofuropyrimido[12-a]azepines_New_Chemical_Entities_NCE_with_Anticonvulsive_and_Psychotropic_Properties]([Link])

Sources

Foundational

An In-Depth Technical Guide to 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. This guide focuses on a specific derivative, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one , a compound of significant interest due to the diverse pharmacological activities associated with its structural class. While specific research on this exact molecule is limited, this document will provide a comprehensive overview of its synthesis, based on established methods for analogous compounds, and explore its potential biological activities by drawing on the extensive literature of the broader pyrido[1,2-a]pyrimidin-4-one family.

The core structure, characterized by a pyridine ring fused to a pyrimidine ring, has been identified in compounds exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[1][2][3] The presence of a hydroxyl group at the 2-position and a phenyl group at the 3-position is anticipated to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall biological profile. This guide will serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs.

Chemical Synthesis

The synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be efficiently achieved through the condensation of a 2-aminopyridine with a substituted malonic ester, specifically diethyl phenylmalonate. A particularly effective and environmentally conscious approach is a "neat" or solvent-free reaction, which involves heating the reactants together without a solvent.[4] This method is advantageous due to its simplicity, reduced waste, and often high yields.

The proposed reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the ester carbonyls of diethyl phenylmalonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the fused heterocyclic ring system.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-aminopyridine 2-Aminopyridine neat_reaction Neat Reaction (Solvent-free heating) 2-aminopyridine->neat_reaction diethyl_phenylmalonate Diethyl Phenylmalonate diethyl_phenylmalonate->neat_reaction target_compound 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one neat_reaction->target_compound ethanol Ethanol (byproduct) neat_reaction->ethanol

Caption: Synthetic pathway for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol: Neat Synthesis

Materials:

  • 2-Aminopyridine

  • Diethyl phenylmalonate

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Condenser

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask, combine equimolar amounts of 2-aminopyridine and diethyl phenylmalonate.

  • Fit the flask with a condenser.

  • Heat the mixture with stirring to a temperature of 150-180 °C. The optimal temperature may need to be determined empirically.

  • Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product will likely solidify.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Dry the purified product under a vacuum.

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS). The disappearance of the starting material signals and the appearance of the expected signals for the product in the NMR spectra will validate the success of the reaction.

Spectroscopic Characterization

¹H NMR:

  • Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the pyridine and phenyl rings. The specific chemical shifts and coupling constants will depend on the substitution pattern.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found in the region of δ 10.0-12.0 ppm.

¹³C NMR:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 160-180 ppm, corresponding to the C4 carbonyl group.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • C2 and C3 Carbons: Signals corresponding to the C2 (bearing the hydroxyl group) and C3 (bearing the phenyl group) would be expected in the aromatic region, with their exact shifts influenced by the substituents.

IR Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group.

  • C=C and C=N Stretches: Multiple absorption bands in the region of 1400-1600 cm⁻¹ corresponding to the aromatic rings.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₀N₂O₂ = 238.24 g/mol ).[5]

Potential Biological Activities and Therapeutic Applications

The pyrido[1,2-a]pyrimidine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities. The introduction of the 2-hydroxy and 3-phenyl groups on this scaffold suggests several promising avenues for therapeutic applications.

G cluster_activities Potential Biological Activities core 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one anticancer Anticancer core->anticancer SHP2 Inhibition anti_inflammatory Anti-inflammatory core->anti_inflammatory antimicrobial Antimicrobial core->antimicrobial enzyme_inhibition Enzyme Inhibition core->enzyme_inhibition e.g., Aldose Reductase

Caption: Potential therapeutic avenues for the title compound.

Anticancer Activity

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[2][6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Its over-activation is implicated in various cancers, making it an attractive therapeutic target. The planar, aromatic nature of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one makes it a plausible candidate for binding to the allosteric site of SHP2.

Furthermore, related pyridopyrimidine structures have shown cytotoxic effects against various cancer cell lines, including those of the lung, prostate, colon, and breast.[1] The proposed mechanisms often involve the inhibition of key kinases such as EGFR, leading to cell cycle arrest and apoptosis.[1]

Anti-inflammatory Activity

The pyrido[1,2-a]pyrimidine scaffold is present in compounds with demonstrated anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For researchers investigating novel anti-inflammatory agents, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a molecule of interest for screening in relevant assays.

Antimicrobial Activity

Various derivatives of pyridopyrimidines have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens.[3] The presence of the fused heterocyclic system is thought to be crucial for this activity. The specific substitution pattern of the title compound, including the phenyl and hydroxyl groups, may confer specific interactions with microbial targets, warranting its investigation as a potential antimicrobial agent.

Enzyme Inhibition

Beyond SHP2, the pyrido[1,2-a]pyrimidine core has been explored as an inhibitor of other enzymes. For instance, certain derivatives have shown potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. The antioxidant properties of some of these derivatives further enhance their therapeutic potential.

Quantitative Data Summary

While specific quantitative data for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is not available, the following table summarizes the reported activity of some related pyrido[1,2-a]pyrimidine derivatives to provide a context for potential efficacy.

Compound ClassTargetActivity (IC₅₀)Reference
Pyrido[1,2-a]pyrimidin-4-one derivativesSHP20.104 µM (for derivative 14i)[7]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFRʷᵗ0.099 µM (for derivative 8a)[1]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesEGFRᵗ⁷⁹⁰ᵐ0.123 µM (for derivative 8a)[1]
Pyrido[2,3-d]pyrimidine derivativesPIM-1 Kinase11.4 nM (for a derivative)[8]

Conclusion and Future Directions

2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a molecule with significant, yet largely unexplored, therapeutic potential. Based on the extensive research into the broader family of pyrido[1,2-a]pyrimidines, this compound is a prime candidate for investigation in several key areas of drug discovery. The synthetic route is accessible, allowing for the production of sufficient quantities for biological screening.

Future research should focus on the following:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) is essential to provide a solid foundation for all subsequent studies.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes such as SHP2 and aldose reductase to identify its primary biological activities.

  • Mechanism of Action Studies: For any significant activities observed, further studies should be conducted to elucidate the underlying mechanism of action. This could involve enzyme kinetics, cell-based assays, and molecular modeling.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the phenyl and pyridine rings will help in understanding the SAR and in optimizing the potency and selectivity of the lead compound.

References

  • Gaube, G., Mutter, J., & Leitch, D. C. (2019). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 97(9), 634-641. Available from: [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available from: [Link]

  • Abdel-Gawad, N. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2045-2061. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Available from: [Link]

  • El-Gazzar, A. R. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1253. Available from: [Link]

  • Del Turco, S., et al. (2019). A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. Saudi Pharmaceutical Journal, 27(8), 1174-1181. Available from: [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available from: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971. Available from: [Link]

  • PubChem. 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

  • precisionFDA. 2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE. Available from: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 21-29. Available from: [Link]

  • Al-Omair, M. A., et al. (2021). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Molecules, 26(11), 3321. Available from: [Link]

  • El-Gazzar, A. R. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1253. Available from: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11957-11971. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, a step-by-step experimental protocol, and an explanation of the underlying chemical principles.

The pyrido[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2] Derivatives of this core have demonstrated a wide range of pharmacological activities, including potential as anticancer, antimalarial, and anti-inflammatory agents.[3][4] The synthesis of the title compound is a key step in the development of novel therapeutic agents.

Underlying Chemical Principles and Reaction Mechanism

The synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is achieved through a thermal cyclocondensation reaction between 2-aminopyridine and diethyl phenylmalonate. This reaction is a variation of the Conrad-Limpach synthesis.[5] The reaction proceeds without the need for a solvent, often referred to as a "neat" synthesis, which offers environmental and economic advantages.[5][6]

The mechanism involves a two-step process:

  • Initial Nucleophilic Acyl Substitution: The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl phenylmalonate. This results in the formation of an intermediate amide and the elimination of an ethanol molecule.

  • Intramolecular Cyclization and Tautomerization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the second ester carbonyl group, leading to the formation of the six-membered pyrimidinone ring and the elimination of a second ethanol molecule. The resulting enol form is in equilibrium with its more stable keto tautomer, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

reaction_pathway reactant1 2-Aminopyridine intermediate Amide Intermediate reactant1->intermediate Nucleophilic Acyl Substitution reactant2 Diethyl Phenylmalonate reactant2->intermediate product 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol

This protocol details a solvent-free ("neat") method for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Ratio
2-Aminopyridine504-29-094.11101
Diethyl Phenylmalonate83-13-6236.26101
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (0.94 g, 10 mmol) and diethyl phenylmalonate (2.36 g, 10 mmol).

  • Heating and Reaction: Attach a reflux condenser to the flask and heat the mixture to 150-160 °C with continuous stirring. The reaction mixture will become a homogenous melt. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solidification: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will solidify upon cooling.

  • Isolation and Purification:

    • Add ethanol (20-30 mL) to the solidified mass and break it up with a spatula.

    • Heat the mixture to reflux for 15-20 minutes to dissolve any unreacted starting materials and byproducts.

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol (2 x 10 mL) to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 95533-95-2) can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight (238.24 g/mol ).[7][8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental workflow.

experimental_workflow start Start reactants Combine Reactants: 2-Aminopyridine & Diethyl Phenylmalonate start->reactants heating Heat to 150-160°C (Neat Conditions) 4-6 hours reactants->heating cooling Cool to Room Temperature heating->cooling purification Recrystallize from Ethanol cooling->purification isolation Vacuum Filtration purification->isolation drying Dry under Vacuum isolation->drying characterization Characterize Product (NMR, MS, IR, MP) drying->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful formation of the product can be readily assessed at several stages:

  • Visual Observation: The change from a liquid melt to a solid upon cooling is a primary indicator of product formation.

  • Purification: The ability to isolate a crystalline solid after recrystallization from ethanol suggests the formation of the desired product.

  • Characterization: The definitive validation comes from the analytical data. The obtained melting point, NMR, and mass spectra should be consistent with the structure of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

This robust and straightforward synthesis provides a reliable method for obtaining a key building block for further chemical exploration and drug discovery efforts.

References

  • A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Link

  • Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... ResearchGate. Link

  • The Pivotal Role of Diethyl Phenylmalonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols. Benchchem. Link

  • Synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione from 2-aminopyridine: An Application Note and Detailed Protocol. Benchchem. Link

  • FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. Link

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Link

  • Process for preparing 2-aminopyridine derivatives. Google Patents. Link

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Link

  • Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. Link

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Link

  • 2-Hydroxy-3-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one. ChemScene. Link

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Link

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. Link

  • 95533-95-2|2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. BLDpharm. Link

  • 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. Link

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Application

Application Notes and Protocols for Aldose Red reductase Inhibition Assays using 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Polyol Pathway in Diabetic Complications Aldose reductase (AR), a key enzyme in the polyol pathway, has been a focal point in th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Polyol Pathway in Diabetic Complications

Aldose reductase (AR), a key enzyme in the polyol pathway, has been a focal point in the research of diabetic complications.[1][2] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway.[3] Aldose reductase catalyzes the first and rate-limiting step in this pathway, converting glucose to sorbitol, with NADPH as a cofactor.[1] The subsequent accumulation of sorbitol within cells, which do not readily diffuse across cell membranes, leads to osmotic stress and a cascade of pathological events, including neuropathy, nephropathy, retinopathy, and cataracts.[4] Therefore, the inhibition of aldose reductase presents a promising therapeutic strategy to prevent or mitigate these long-term complications of diabetes.[3]

The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a novel and potent class of aldose reductase inhibitors.[5] Extensive research into derivatives of this structure has revealed that specific substitutions are crucial for their inhibitory activity. Notably, the presence and position of hydroxyl groups play a significant role in the interaction with the enzyme's active site.[5] This document provides a comprehensive guide to utilizing 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in aldose reductase inhibition assays, offering detailed protocols and insights into the experimental design.

The Polyol Pathway and the Role of Aldose Reductase

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation & Osmotic Stress

Caption: The Polyol Pathway and Aldose Reductase.

Principle of the Aldose Reductase Inhibition Assay

The in vitro assay for aldose reductase inhibition is a well-established spectrophotometric method. The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde. The inhibitory potential of a test compound, such as 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, is quantified by its ability to reduce the rate of NADPH consumption in the presence of the enzyme and substrate.

Experimental Workflow

The following diagram outlines the key steps for performing the in vitro aldose reductase inhibition assay.

Assay_Workflow A Prepare Reagents: - Buffer (Sodium Phosphate) - NADPH Solution - Substrate (DL-Glyceraldehyde) - Enzyme (Aldose Reductase) - Test Compound Stock Solution - Positive Control (Epalrestat) B Prepare Reaction Mixtures (Blank, Control, Test, Positive Control) A->B C Pre-incubate mixtures at 37°C B->C D Initiate Reaction by adding Substrate C->D E Monitor Absorbance at 340 nm (Kinetic Reading) D->E F Calculate Rate of Reaction (ΔAbs/min) E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for Aldose Reductase Inhibition Assay.

Detailed Protocols

Materials and Reagents
  • Enzyme: Purified aldose reductase or a crude enzyme preparation from rat lens homogenate.

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).

  • Cofactor: 2.5 mM NADPH solution in phosphate buffer. (Prepare fresh and protect from light).

  • Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.

  • Test Compound: 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Positive Control: Epalrestat or Quercetin solution.

  • Equipment: UV-Vis Spectrophotometer, 96-well microplate reader (optional), incubator, cuvettes or UV-transparent microplates.

Enzyme Preparation (Crude extract from Rat Lens)
  • Excise lenses from Wistar albino rats and store them frozen.

  • Homogenize the lenses in 3 volumes of ice-cold distilled water or phosphate buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude aldose reductase enzyme. Keep on ice for immediate use.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

Assay Procedure
  • Prepare Reaction Mixtures: In a total volume of 1.0 mL in a cuvette (or scaled down for a microplate), prepare the following reaction mixtures:

    • Blank: 0.7 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution.

    • Control: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL Solvent (e.g., DMSO).

    • Test Compound: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL of varying concentrations of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

    • Positive Control: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL of Positive Control (e.g., Epalrestat).

  • Pre-incubation: Pre-incubate the prepared mixtures at 37°C for 10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to all cuvettes except the Blank. Mix gently by inverting.

  • Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of the reaction is the change in absorbance per minute (ΔOD/min).

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

  • Determine the IC₅₀ value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data and Expected Results

CompoundAldose Reductase IC₅₀ (µM)Reference
Quercetin (Positive Control)~9-10
Epalrestat (Positive Control)Sub-micromolar to low µM
2-(4-hydroxyphenyl)-pyrido[1,2-a]pyrimidin-4-one4.56
2-(3,4-dihydroxyphenyl)-pyrido[1,2-a]pyrimidin-4-one0.67
2-phenyl-pyrido[1,2-a]pyrimidin-4-one (unsubstituted)Inactive

This table provides reference data. The IC₅₀ value for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one must be determined experimentally.

Based on the structure-activity relationship data, it is hypothesized that the hydroxyl group on the pyridopyrimidinone core of the target compound will contribute significantly to its inhibitory activity, likely resulting in an IC₅₀ value in the micromolar range.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the assay, the following controls are essential:

  • Blank Control: Measures the non-enzymatic degradation of NADPH. The rate of absorbance change in the blank should be negligible.

  • Solvent Control: Ensures that the solvent used to dissolve the test compound does not interfere with the enzyme activity.

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat or Quercetin) should be included in each assay to validate the experimental setup and provide a benchmark for the potency of the test compound.

Conclusion and Future Directions

The provided protocol offers a robust framework for evaluating the aldose reductase inhibitory potential of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising avenue for the development of novel therapeutics for diabetic complications. Further investigations, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies, are warranted to fully characterize the therapeutic potential of this compound.

References

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed. (URL: [Link])

  • Role of aldose reductase in diabetic complications. - ResearchGate. (URL: [Link])

  • Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - Frontiers. (URL: [Link])

  • Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed. (URL: [Link])

  • Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options - Oxford Academic. (URL: [Link])

  • Inhibition kinetics of human kidney aldose and aldehyde reductases by aldose reductase inhibitors - PubMed. (URL: [Link])

  • Aldose reductase inhibitor - Wikipedia. (URL: [Link])

  • Mechanism of Aldose Reductase Inhibition: Binding of NADP+/NADPH and Alrestatin-like Inhibitors | Biochemistry - ACS Publications. (URL: [Link])

  • A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One. (URL: [Link])

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  • Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose... - ResearchGate. (URL: [Link])

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  • Aldose reductase assay kit - Biomedical Research Service. (URL: [Link])

  • Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC - NIH. (URL: [Link])

  • Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa - Brieflands. (URL: [Link])

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed. (URL: [Link])

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors - FLORE. (URL: [Link])

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  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF - ResearchGate. (URL: [Link])

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Method

Application Notes &amp; Protocols: Evaluating the Antioxidant Potential of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a potential antiox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a potential antioxidant agent. While direct literature on the antioxidant properties of this specific molecule is emerging, the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has demonstrated significant antioxidant and other biological activities, making this compound a promising candidate for investigation.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and data interpretation guidelines. The protocols are designed to be self-validating, providing a robust framework for assessing the compound's efficacy from basic chemical reactivity to a more complex biological context.

Introduction: The Rationale for Investigation

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and aldose reductase inhibition properties.[1][4] A recurring theme in the structure-activity relationships of this class is the crucial role of hydroxyl (-OH) substituents in their biological effects, particularly in antioxidant activity.[1][2] Studies on related heterocyclic compounds have shown that the presence and position of hydroxyl groups are key determinants of their ability to scavenge free radicals and reduce oxidative stress.[5][6][7]

The target compound, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, possesses a critical hydroxyl group at the C2 position, which, based on established chemical principles, may function as a hydrogen/electron donor to neutralize reactive oxygen species (ROS). The accumulation of ROS is a well-established factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[8][9] Therefore, compounds capable of mitigating oxidative stress are of significant therapeutic interest.

This guide provides a systematic approach to characterizing the antioxidant profile of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, beginning with fundamental chemical assays and progressing to cell-based and whole-organism models.

Compound Profile:

PropertyValueSource
IUPAC Name 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-oneChemScene
CAS Number 95533-95-2[10]
Molecular Formula C₁₄H₁₀N₂O₂[10]
Molecular Weight 238.24 g/mol [10]
Synthesis Can be synthesized via condensation of 2-aminopyridines and diethyl malonate.[11]

Proposed Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby terminating the radical chain reaction. For 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, the enol-like hydroxyl group is the likely site of action. The resulting radical is stabilized by resonance within the heterocyclic ring system. This mechanism can proceed via Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).

Antioxidant Mechanism Compound Pyrido[1,2-a]pyrimidin-4-one-OH (Test Compound) Product Pyrido[1,2-a]pyrimidin-4-one-O• (Stabilized Radical) Compound->Product H• donation Radical R• (Free Radical) Neutralized RH (Neutralized Molecule) Radical->Neutralized

Caption: Proposed radical scavenging mechanism.

In Vitro Evaluation of Antioxidant Capacity

In vitro chemical assays provide a rapid and cost-effective method for initial screening of antioxidant activity. They measure the compound's intrinsic ability to interact with and neutralize specific radicals or oxidants. It is recommended to perform multiple assays, as they are based on different reaction mechanisms (HAT vs. SET).[12][13][14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.[12][14]

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent (e.g., DMSO, Methanol).

    • Standards: Prepare a series of dilutions of a known antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of solvent and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.[15][16]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

    • Before use, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or standard.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[12][14]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank (solvent).

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.[12]

  • Data Analysis:

    • Construct a standard curve using FeSO₄. The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

Cell-Based Evaluation: The Cellular Antioxidant Activity (CAA) Assay

Moving beyond simple chemical reactions, the CAA assay measures antioxidant activity within a cellular environment, accounting for bioavailability, metabolism, and localization of the compound.[8][9][17] The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent DCF.[8][17]

CAA_Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Incubate 24h (Allow cells to reach confluence) A->B C 3. Treat Cells (Add Test Compound + DCFH-DA probe) B->C D 4. Incubate 1h (Allow probe uptake and de-esterification) C->D E 5. Wash Cells (Remove extracellular compound/probe) D->E F 6. Induce Oxidative Stress (Add AAPH radical initiator) E->F G 7. Kinetic Measurement (Read fluorescence every 5 min for 1h) F->G H 8. Data Analysis (Calculate Area Under Curve & CAA Units) G->H

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Protocol:

  • Cell Culture:

    • Seed HepG2 cells (or another suitable cell line) at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom microplate.

    • Incubate for 24 hours at 37°C, 5% CO₂ until confluent.[17]

  • Reagent Preparation:

    • Treatment Medium: Culture medium containing various concentrations of the test compound and a standard (e.g., Quercetin).

    • DCFH-DA Solution: Prepare a working solution of DCFH-DA in culture medium (e.g., 25 µM).

  • Assay Procedure:

    • Remove growth medium from the cells and wash gently with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of treatment medium containing the test compound/standard and DCFH-DA to each well.

    • Incubate for 1 hour at 37°C.[9][17]

    • Remove the treatment solution and wash the cells gently with PBS.

    • Add 100 µL of a free radical initiator, such as AAPH (600 µM in PBS), to all wells.[17]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence emission (e.g., Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour.[9][17]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence vs. time plot for control and treated wells.

    • Calculate the CAA units: CAA Unit = 100 - (AUC_sample / AUC_control) * 100

    • Express results as micromoles of Quercetin Equivalents (QE).[17]

In Vivo Assessment Using Caenorhabditis elegans

C. elegans is a powerful model organism for studying oxidative stress due to its short lifespan, well-characterized genetics, and conserved stress response pathways homologous to humans (e.g., DAF-16/FoxO and SKN-1/Nrf2).[18][19][20] This model allows for the assessment of a compound's ability to protect a whole organism from oxidative damage.[21]

Celegans_Workflow A 1. Synchronize Worms (Obtain a population of L1 larvae) B 2. Treat Worms (Culture on plates with E. coli OP50 and Test Compound) A->B C 3. Induce Acute Oxidative Stress (Expose to Juglone or H₂O₂) B->C D 4. Assess Endpoints C->D E Survival Assay (Count live/dead worms over time) D->E F ROS Measurement (Stain with H₂DCF-DA and quantify fluorescence) D->F G Gene Expression (qRT-PCR for stress response genes e.g., sod-3, gst-4) D->G

Caption: Workflow for in vivo antioxidant testing in C. elegans.

Protocol:

  • Worm Maintenance and Treatment:

    • Maintain wild-type (N2) C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • Synchronize worms to obtain a population of the same developmental stage (e.g., L4 larvae).

    • Transfer synchronized worms to NGM plates containing various concentrations of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one mixed with the E. coli lawn. Allow them to feed for 24-48 hours.

  • Oxidative Stress Induction:

    • Prepare stressor plates containing a lethal concentration of an oxidant, such as juglone (a superoxide generator) or hydrogen peroxide (H₂O₂), in the NGM agar.[19][20]

    • Transfer the pre-treated worms to the stressor plates.

  • Endpoint Measurement - Survival Assay:

    • Score the number of live and dead worms at regular intervals (e.g., every hour). Worms that do not respond to a gentle touch with a platinum wire are scored as dead.

    • Plot survival curves and calculate mean lifespan under stress.

  • Endpoint Measurement - Intracellular ROS Levels:

    • After treatment with the test compound (but before lethal stress), wash the worms and incubate them with a fluorescent probe like H₂DCF-DA.[19]

    • Induce a sub-lethal oxidative stress.

    • Mount the worms on slides and quantify their whole-body fluorescence using a fluorescence microscope and image analysis software. A reduction in fluorescence compared to the control group indicates antioxidant activity.

Data Summary and Interpretation

Table 1: Summary of Antioxidant Activity

AssayParameterResult (Mean ± SD)Positive Control (e.g., Trolox)
DPPH Scavenging IC₅₀ (µM)[Insert Value][Insert Value]
ABTS Scavenging IC₅₀ (µM)[Insert Value][Insert Value]
FRAP Fe(II) Equivalents (µM)[Insert Value][Insert Value]
CAA IC₅₀ (µM QE)[Insert Value][Insert Value]
C. elegans Survival % Increase in Mean Lifespan[Insert Value][Insert Value]
C. elegans ROS % Reduction in Fluorescence[Insert Value][Insert Value]

A potent antioxidant will exhibit low IC₅₀ values in the DPPH, ABTS, and CAA assays, a high FRAP value, and will significantly increase survival and reduce ROS levels in the C. elegans model. Comparing results across assays can provide insights into the mechanism of action. For instance, high activity in both DPPH (HAT/SET) and FRAP (SET) assays suggests a robust electron-donating capability.

Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel antioxidant agents. The protocols detailed in this document provide a rigorous, multi-tiered approach to systematically evaluate the antioxidant potential of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. By progressing from fundamental chemical reactivity to complex biological systems, researchers can build a comprehensive profile of the compound's efficacy and mechanism of action, paving the way for further preclinical development.

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  • Liu, Z., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(52), 32966-32972. [Link]

  • Del Turco, S., et al. (2019). A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. European Journal of Pharmacology, 865, 172772. [Link]

  • Liu, Z., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(52), 32966-32972. [Link]

Sources

Application

Application Note &amp; Protocol: High-Throughput Screening of Pyrido[1,2-a]pyrimidin-4-one Derivatives as Allosteric SHP2 Inhibitors

Abstract Src Homology Region 2-containing Protein Tyrosine Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that positively modulates the RAS-Mitogen-Activated Pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Src Homology Region 2-containing Protein Tyrosine Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that positively modulates the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Hyperactivation of SHP2 due to mutations or overexpression is a key driver in various human cancers and developmental disorders, making it a highly validated therapeutic target.[1][3] This document provides a detailed protocol for a robust, fluorescence-based biochemical assay designed to identify and characterize novel allosteric inhibitors of SHP2 from a pyrido[1,2-a]pyrimidin-4-one chemical series.[4] The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) and is optimized for a 384-well plate format, enabling high-throughput screening and accurate determination of inhibitor potency (IC₅₀). We detail the principles of the assay, step-by-step procedures, data analysis, and interpretation, providing researchers with a comprehensive guide for advancing SHP2-targeted drug discovery programs.

Introduction: SHP2 as a Therapeutic Target

SHP2 is a crucial signaling node that links receptor tyrosine kinases (RTKs) to the downstream RAS-MAPK cascade.[5][6][7] In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain physically blocks the catalytic cleft of the protein tyrosine phosphatase (PTP) domain.[8][9] Upon RTK activation, SHP2 is recruited to phosphorylated motifs on receptors or adaptor proteins (e.g., GAB1, FRS2), leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[5][6][10] Activated SHP2 dephosphorylates specific substrates, ultimately promoting the activation of RAS and the downstream ERK pathway, which drives cellular proliferation, survival, and differentiation.[1][2][5]

Because of its essential role as a positive regulator in this oncogenic pathway, inhibition of SHP2 has emerged as a promising therapeutic strategy.[1][3] The discovery of allosteric inhibitors, such as SHP099, which stabilize the auto-inhibited conformation of SHP2, has provided a viable path for developing potent and selective drugs.[3][11] The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising core for developing novel allosteric SHP2 inhibitors.[4] This protocol is specifically tailored to evaluate such compounds.

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in mediating signaling from growth factor receptors to the RAS-MAPK pathway.

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive Growth Factor Receptor (RTK) RTK_active Activated RTK (Phosphorylated) RTK_inactive->RTK_active  Growth Factor SHP2_inactive SHP2 (Inactive) Auto-inhibited RTK_active->SHP2_inactive Binds via SH2 Domains SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Recruitment & Conformational Change Grb2_Sos Grb2-SOS SHP2_active->Grb2_Sos Dephosphorylates regulatory sites RAS_GDP RAS-GDP (Inactive) Grb2_Sos->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Phosphorylates Transcription Factors

Caption: SHP2 activation downstream of RTKs.

Principle of the Assay

This biochemical assay quantifies the enzymatic activity of full-length, wild-type SHP2 (SHP2-WT) by measuring the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Enzyme Activation: SHP2-WT is basally auto-inhibited. To ensure physiologically relevant activity, the enzyme is pre-incubated with a dually phosphorylated peptide derived from Insulin Receptor Substrate 1 (IRS-1).[9][12] This peptide mimics the natural binding partners of SHP2's SH2 domains, forcing the enzyme into its open, active conformation.[9][13]

  • Substrate Conversion: The active SHP2 enzyme catalyzes the hydrolysis of the phosphate group from the non-fluorescent DiFMUP substrate.

  • Fluorescence Detection: This reaction yields the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence intensity is directly proportional to the SHP2 enzymatic activity.[14][15][16]

  • Inhibition Measurement: When a pyrido[1,2-a]pyrimidin-4-one derivative or other inhibitor is present, it binds to SHP2 and stabilizes the inactive conformation. This reduces the rate of DiFMUP hydrolysis, resulting in a lower fluorescence signal. The potency of the inhibitor is determined by measuring its effect on enzyme activity across a range of concentrations.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Comments
Human Recombinant SHP2 (Full-Length, WT)R&D Systems1894-PTStore at -80°C in aliquots. Avoid repeated freeze-thaw cycles.
DiFMUP SubstrateThermo FisherD6567Store desiccated at -20°C. Prepare fresh stock in DMSO.
IRS-1 Activating Peptide (diphosphorylated)AnaspecAS-61303Sequence: H₂N-LN(pY)IDLDLV-dPEG8-LST(pY)ASINFQK-amide.[13] Store at -80°C.
SHP099 (Positive Control Inhibitor)MedChemExpressHY-100388A well-characterized allosteric SHP2 inhibitor.[17][18][19] Store at -20°C.
Assay Buffer Components:
- Bis-TrisSigma-AldrichB9754For pH buffering.
- Sodium Chloride (NaCl)Sigma-AldrichS9888For maintaining ionic strength.
- Dithiothreitol (DTT)Sigma-AldrichD9779Reducing agent to protect the catalytic cysteine.[20] Must be added fresh.
- Tween® 20Sigma-AldrichP9416Non-ionic detergent to prevent protein aggregation.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Vehicle for compounds and DiFMUP.
384-well Black, Flat-Bottom Assay PlatesCorning3573Low-volume, non-binding surface is recommended.
Multichannel Pipettes & AutomationFor high-throughput liquid handling.
Fluorescence Plate ReaderMolecular DevicesSpectraMax i3xMust be capable of excitation at ~358 nm and emission at ~450 nm.[16]

Experimental Workflow

The following diagram provides a high-level overview of the entire assay procedure, from reagent preparation to final data analysis.

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis Prep_Reagents Prepare Assay Buffer, Enzyme, Substrate, & Compound Plates Add_Inhibitor Dispense Inhibitor (or DMSO) to Plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add SHP2 + IRS-1 (Pre-incubated) Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (15 min, RT) Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction (Add DiFMUP) Incubate_1->Add_Substrate Kinetic_Read Read Fluorescence (Kinetic Mode, 60 min) Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates (V₀) Kinetic_Read->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Plot_Curve Plot Dose-Response Curve Calc_Inhib->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50

Caption: High-throughput SHP2 inhibition assay workflow.

Detailed Step-by-Step Protocol

Reagent Preparation
  • Assay Buffer (1x): 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.01% Tween® 20. Prepare a 1 L stock and filter-sterilize. Store at 4°C.

    • Rationale: The slightly acidic pH of 6.0 is optimal for SHP2 catalytic activity.[9] NaCl provides appropriate ionic strength, and Tween-20 prevents nonspecific binding and aggregation.

  • Complete Assay Buffer: Immediately before use, add DTT to the required volume of 1x Assay Buffer to a final concentration of 5 mM. Keep on ice.

    • Rationale: DTT is a reducing agent that prevents the oxidation of the essential cysteine residue in the SHP2 active site, which is critical for its catalytic function.[20][21] It is unstable in solution and must be added fresh.

  • DiFMUP Substrate Stock (10 mM): Dissolve DiFMUP powder in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • IRS-1 Peptide Stock (1 mM): Reconstitute the lyophilized peptide in sterile water to 1 mM. Aliquot and store at -80°C.

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of each pyrido[1,2-a]pyrimidin-4-one derivative in 100% DMSO.

    • Perform a serial dilution series in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

    • Dispense 1 µL of each compound concentration (and DMSO for controls) into a 384-well assay plate. This will be a 50x concentrated plate.

Assay Procedure

This procedure is for a final assay volume of 25 µL per well.

  • Enzyme-Activator Mix Preparation:

    • On ice, dilute the SHP2-WT enzyme stock and the IRS-1 peptide stock into Complete Assay Buffer .

    • The final concentration of SHP2-WT in the assay should be 0.5 nM .[9]

    • The final concentration of IRS-1 peptide should be 500 nM .[9][12]

    • Calculation: Prepare a 1.25x concentrated mix. For a final volume of 20 µL enzyme mix per well, this would be 0.625 nM SHP2 and 625 nM IRS-1.

    • Gently mix and incubate on ice for 20 minutes to allow for SHP2 activation.[9]

  • Enzyme Addition:

    • Add 20 µL of the activated SHP2/IRS-1 mix to each well of the 384-well compound plate. This addition dilutes the 1 µL of compound/DMSO, resulting in a 2% final DMSO concentration.

    • Controls:

      • Negative Control (0% Inhibition): Wells containing DMSO only.

      • Positive Control (100% Inhibition): Wells containing a known SHP2 inhibitor (e.g., 10 µM SHP099).[17][18]

  • Compound Incubation:

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to ensure contents are mixed.

    • Incubate the plate at room temperature for 15 minutes to allow inhibitors to bind to the enzyme.[22]

  • Reaction Initiation:

    • Prepare a 5x working solution of DiFMUP in Complete Assay Buffer . The final DiFMUP concentration should be equal to its Kₘ for SHP2 under these conditions (typically ~100 µM).[13][22]

    • Rationale: Using the substrate at its Kₘ concentration makes the calculated IC₅₀ values more comparable across different experiments and allows for a sensitive detection of competitive inhibitors.[12]

    • Add 5 µL of the 5x DiFMUP solution to all wells to start the reaction.

  • Fluorescence Reading:

    • Immediately place the plate into a pre-warmed (25°C) fluorescence plate reader.

    • Read the fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) every 60 seconds for 60 minutes (kinetic mode).

Data Analysis and Interpretation

  • Calculate Reaction Rate (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve (typically the first 10-20 minutes).

  • Calculate Percent Inhibition: Use the rates from the control wells to normalize the data for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_bkgd) / (V₀_DMSO - V₀_bkgd))

    • V₀_inhibitor: Rate in the presence of the test compound.

    • V₀_DMSO: Average rate of the negative control (0% inhibition).

    • V₀_bkgd: Average rate of the positive control (100% inhibition/background).

  • Generate Dose-Response Curve: Plot % Inhibition versus the log[Inhibitor Concentration].

  • Determine IC₅₀: Fit the dose-response data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin).[23][24] The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.[25][26]

Data Presentation

Summarize the potency of the tested pyrido[1,2-a]pyrimidin-4-one derivatives in a clear, tabular format.

Compound IDScaffold ModificationIC₅₀ (µM)Hill SlopeR² of Fit
SHP099 (Control)0.0751.10.998
PYR-001 R₁ = H, R₂ = Cl1.21.00.995
PYR-002 R₁ = Me, R₂ = Cl0.451.20.997
PYR-003 R₁ = H, R₂ = F2.50.90.991

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; protein aggregation; incomplete mixing.Use calibrated pipettes or automated liquid handlers. Ensure Tween-20 is in the buffer. Briefly centrifuge plates after reagent addition.
Low Signal or No Activity Inactive enzyme (degradation, oxidation); incorrect buffer pH; omitted activator.Aliquot enzyme to avoid freeze-thaw cycles. Always use fresh DTT. Verify buffer pH. Ensure IRS-1 peptide was added and pre-incubated.
Assay Window is Too Small Enzyme concentration is too low/high; substrate depletion.Titrate enzyme concentration to find a robust linear range. Ensure kinetic read is performed before substrate is >10% consumed.
Compound Interference Compound is fluorescent at assay wavelengths or is an aggregator.Pre-read the plate after compound addition (before substrate) to check for autofluorescence. Re-test hits in the presence of higher detergent (e.g., 0.05% Tween-20).

References

  • Patsnap Synapse. (2024). What are SHP2 inhibitors and how do they work?[Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Easton, J. B., et al. (2006). The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor. Journal of Neurochemistry. [Link]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Novartis OAK. [Link]

  • You, M., et al. (1999). The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T cells. Journal of Experimental Medicine. [Link]

  • Wu, S., et al. (2020). Assessing NMA1982 phosphatase activity. (a) Principle of the DiFMUP... ResearchGate. [Link]

  • LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. [Link]

  • Wang, Y., et al. (2021). Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2 E69K. Journal of Biomolecular Structure & Dynamics. [Link]

  • Shi, Z. Q., et al. (2000). Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity. Molecular and Cellular Biology. [Link]

  • Martinelli, S., et al. (2017). The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease. International Journal of Molecular Sciences. [Link]

  • Patsnap Synapse. (2024). What are SHP2 modulators and how do they work?[Link]

  • Salvucci, O., et al. (2019). Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth. The EMBO Journal. [Link]

  • Zhao, M., et al. (2018). SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. Acta Pharmaceutica Sinica B. [Link]

  • Reaction Biology. Phosphatase Assay Service. [Link]

  • Eurofins Discovery. SHP2 Human Phosphatase Enzymatic LeadHunter Assay. [Link]

  • theLabRat.com. Protocol Using DiFMUP for Phosphatase Detection. [Link]

  • Zhu, G., et al. (2021). Phase separation of disease-associated SHP2 mutants underlies MAPK hyperactivation. Cell Reports. [Link]

  • Wikipedia. IC50. [Link]

  • Semantic Scholar. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor. [Link]

  • Raveendra-Panickar, D., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. [Link]

  • Keezer, S. M., et al. (2018). Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity. ACS Omega. [Link]

  • Davidson College. IC50 Determination. [Link]

  • Raveendra-Panickar, D., et al. (2021). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • ChemHelp ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Reaction Biology. PTPN11/SHP2-FL Phosphatase Assay Service. [Link]

  • Tautz, L., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega. [Link]

  • Kumar, D., et al. (2020). Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Singh, A., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wu, J., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Method

Synthesis of 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: An Application Note and Detailed Protocol

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its der...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. This class of heterocyclic compounds is of significant interest due to its prevalence in various biologically active molecules and its utility as a versatile scaffold in medicinal chemistry.[1][2] This document offers a robust, field-proven protocol, an in-depth analysis of the reaction mechanism, and practical guidance for troubleshooting.

Introduction and Significance

The pyrido[1,2-a]pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimalarial properties. The introduction of hydroxyl and phenyl groups at the 2- and 3-positions, respectively, can significantly influence the biological activity and pharmacokinetic profile of these compounds, making their synthesis a key area of research.

The most direct and efficient method for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is the thermal cyclocondensation of 2-aminopyridine with a substituted malonic ester, specifically diethyl phenylmalonate. This approach, particularly when conducted under solvent-free ("neat") conditions, offers an environmentally benign and high-yielding route to the desired product.[3][4]

Reaction Overview and Mechanism

The synthesis proceeds via a thermal- or acid-catalyzed cyclocondensation reaction. The core transformation involves the nucleophilic attack of the exocyclic and endocyclic nitrogen atoms of 2-aminopyridine onto the carbonyl carbons of diethyl phenylmalonate, followed by the elimination of ethanol to form the fused heterocyclic ring system.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the more basic exocyclic amino group of 2-aminopyridine on one of the ester carbonyls of diethyl phenylmalonate. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the second ester carbonyl. The subsequent elimination of two molecules of ethanol drives the reaction to completion, yielding the stable aromatic pyrido[1,2-a]pyrimidin-4-one ring system. The 2-hydroxy tautomer is generally the more stable form.

Reaction_Mechanism 2-aminopyridine 2-Aminopyridine diethyl_phenylmalonate Diethyl Phenylmalonate intermediate_1 N-Acyl Intermediate diethyl_phenylmalonate->intermediate_1 intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 product 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate_2->product Elimination of 2 EtOH

Caption: Proposed reaction mechanism for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Detailed Experimental Protocol

This protocol details the solvent-free synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one from 2-aminopyridine and diethyl phenylmalonate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-AminopyridineReagentPlus®, ≥99%Sigma-Aldrich504-29-0
Diethyl phenylmalonate98%Sigma-Aldrich83-13-6
EthanolAnhydrous, ≥99.5%Sigma-Aldrich64-17-5
Hydrochloric acid (HCl)37%Sigma-Aldrich7647-01-0
Sodium bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich144-55-8
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9
Diethyl etherACS reagent, ≥99.0%Sigma-Aldrich60-29-7
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich141-78-6
HexanesACS reagent, ≥98.5%Sigma-Aldrich110-54-3
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

Step-by-Step Procedure

Experimental_Workflow reagents Combine 2-Aminopyridine and Diethyl Phenylmalonate heating Heat the Reaction Mixture (150-160 °C, 2-4 hours) reagents->heating monitoring Monitor Reaction Progress by TLC heating->monitoring monitoring->heating Continue heating if reaction is incomplete workup Aqueous Workup and Extraction monitoring->workup Upon completion purification Purification by Recrystallization workup->purification characterization Characterization of the Product purification->characterization end End characterization->end

Sources

Application

Application Notes and Protocols for the Evaluation of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Pyrido[1,2-a]pyrimidin-4-one Scaffolds in Oncology The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrido[1,2-a]pyrimidin-4-one Scaffolds in Oncology

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure have been explored for various therapeutic applications, including their potential as anticancer agents.[2] This document provides a detailed guide for researchers on the in vitro evaluation of a specific derivative, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (referred to hereafter as PY-234), in cancer cell line studies.

While extensive research has been conducted on the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, this guide will focus on establishing a comprehensive framework for characterizing the anticancer potential of PY-234. The protocols and methodologies outlined herein are based on established techniques for evaluating novel chemical entities in preclinical cancer research.[3][4][5]

Hypothesized Mechanism of Action: Targeting Key Signaling Pathways

Based on studies of structurally related pyrido[1,2-a]pyrimidin-4-one derivatives, it is hypothesized that PY-234 may exert its anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and migration.[6] A plausible mechanism of action involves the inhibition of key protein tyrosine phosphatases or kinases, such as SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) or receptor tyrosine kinases like EGFR.[6][7]

Inhibition of these upstream signaling nodes can lead to the downregulation of downstream pathways, including the RAS-ERK and PI3K-AKT cascades, which are frequently hyperactivated in various cancers.[6][8] The anticipated consequences of PY-234 treatment in sensitive cancer cell lines include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing tumor cell proliferation.[6][9]

Hypothesized Signaling Pathway of PY-234 Hypothesized Signaling Pathway of PY-234 PY234 PY-234 RTK Receptor Tyrosine Kinase (e.g., EGFR) PY234->RTK Inhibition SHP2 SHP2 PY234->SHP2 Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Modulation AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibition AKT->CellCycleArrest Modulation

Caption: Hypothesized mechanism of PY-234 action.

Data Presentation: Summarizing In Vitro Efficacy

A crucial aspect of preclinical drug discovery is the clear and concise presentation of quantitative data. The cytotoxic activity of PY-234 should be evaluated against a panel of human cancer cell lines to determine its potency and spectrum of activity. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[4]

Table 1: Hypothetical Cytotoxic Activity of PY-234 against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma48[Insert Value]
PC-3 Prostate Adenocarcinoma48[Insert Value]
A-549 Lung Carcinoma48[InsertValue]
HCT-116 Colorectal Carcinoma48[Insert Value]
Kyse-520 Esophageal Squamous Carcinoma48[Insert Value]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the in vitro evaluation of PY-234. These protocols are intended as a starting point and may require optimization based on the specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][10]

MTT Assay Workflow MTT Assay Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24 hours) Seed->Incubate1 Treat 3. Treat with PY-234 (various concentrations) Incubate1->Treat Incubate2 4. Incubate (e.g., 48 hours) Treat->Incubate2 AddMTT 5. Add MTT Solution Incubate2->AddMTT Incubate3 6. Incubate (3-4 hours) AddMTT->Incubate3 AddSolvent 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Read 8. Read Absorbance (e.g., 570 nm) AddSolvent->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • PY-234 stock solution (e.g., in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of PY-234. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well cell culture plates

  • PY-234

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with PY-234 at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold 70% ethanol

  • Flow cytometer

  • 6-well cell culture plates

  • PY-234

Procedure:

  • Cell Treatment: Treat cells with PY-234 at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (PY-234) as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation into the specific molecular targets and signaling pathways affected by PY-234. Subsequent studies could include western blot analysis to examine the phosphorylation status of key proteins like Akt and Erk1/2, as well as in vivo studies in animal models to evaluate the compound's therapeutic efficacy and safety profile.[6]

References

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. 2005 Mar;16(3):223-8.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • (A) Discovery of pyrido [1,2-a] pyrimidinone derivatives as....
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
  • A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. PubMed Central.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. PubMed Central.

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support guide for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. The content is structured in a practical question-and-answer format to address specific experimental issues directly.

Introduction: The Synthetic Challenge

The 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a core structural motif in medicinal chemistry, with derivatives showing potential as antipsychotic, anti-inflammatory, and anticancer agents.[1][2] The most common and direct synthesis involves the thermal condensation of 2-aminopyridine with diethyl phenylmalonate. While straightforward in principle, this reaction can be plagued by issues such as low conversion, byproduct formation, and purification difficulties, all of which contribute to suboptimal yields. This guide provides troubleshooting strategies and optimized protocols to overcome these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experiments.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield is the most common complaint and can stem from several factors. A systematic evaluation of your reaction parameters is the key to identifying the root cause.[3]

  • Suboptimal Thermal Conditions: This reaction is a high-temperature condensation. Insufficient heat will result in a sluggish reaction and incomplete conversion. Conversely, excessive temperatures can lead to the decomposition of starting materials and the desired product, often resulting in tar formation.

    • Expert Insight: A "neat" (solvent-free) reaction, where diethyl phenylmalonate serves as both reactant and solvent, is often effective.[4][5] This approach typically requires temperatures between 160-180°C. If using a solvent, a high-boiling, inert solvent like diphenyl ether is necessary to reach adequate temperatures.

  • Incomplete Reaction: The reaction may simply not be running long enough to reach completion.

    • Troubleshooting Step: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] A typical mobile phase for this analysis is a 7:3 mixture of hexane and ethyl acetate. If starting material is still present after the initial reaction time, consider extending the duration in increments of 2-4 hours.

  • Reagent Purity and Stoichiometry: The purity of 2-aminopyridine and diethyl phenylmalonate is critical. Impurities can introduce competing side reactions.[7]

    • Expert Insight: Ensure 2-aminopyridine is pure and dry. Diethyl phenylmalonate can undergo hydrolysis if stored improperly; using a freshly opened bottle or distilled material is recommended. Using an excess of diethyl phenylmalonate (e.g., 2-3 equivalents) can help drive the reaction to completion, especially in a solvent-free setting.[5]

  • Product Loss During Work-up: Significant amounts of product can be lost during isolation and purification. The product has limited solubility in common organic solvents, which can be both an advantage and a challenge.

    • Troubleshooting Step: After cooling the reaction mixture, trituration with a solvent like cold ethanol or diethyl ether can help precipitate the product while dissolving unreacted starting materials and some byproducts. Avoid using large volumes of hot ethanol for recrystallization, as this can lead to product loss.

Q2: The reaction mixture turns dark brown or black, and I isolate a tarry, impure product. How can I prevent this?

The formation of dark, insoluble materials is typically a sign of decomposition.

  • Cause - Excessive Heat: As mentioned, temperatures exceeding the stability of the reactants or product will cause degradation.

    • Solution: Carefully control the reaction temperature. Use a sand or oil bath with a thermocouple for precise temperature regulation. Find the "sweet spot"—the lowest temperature at which the reaction proceeds at a reasonable rate. For the neat reaction of 2-aminopyridine and diethyl phenylmalonate, an 18-hour reaction time at a lower temperature (e.g., 165°C) can give a better yield than a shorter, higher-temperature reaction.[5]

  • Cause - Oxidative Side Reactions: Reactions run in the presence of air at high temperatures can be susceptible to oxidation, which often produces colored impurities.

    • Solution: While not always necessary, performing the reaction under an inert atmosphere of nitrogen or argon can minimize oxidative side reactions and improve the color and purity of the crude product.

Q3: How can I effectively purify the crude 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one?

Purification can be challenging due to the product's low solubility.

  • Recrystallization: This is the most common method. The choice of solvent is critical.

    • Recommended Solvents: Glacial acetic acid or dimethylformamide (DMF) are often effective solvents for recrystallization, though they require careful removal. For smaller scales, hot ethanol can be used, but be mindful of potential product loss.

  • Washing/Trituration: This is a crucial first step before recrystallization.

    • Protocol: After the reaction is complete and has cooled, add a volume of cold ethanol or diethyl ether to the solidified mixture. Break up the solid with a spatula and stir vigorously. This will wash away unreacted diethyl phenylmalonate and other soluble impurities. Filter the solid and wash it again with the cold solvent. This simple step can dramatically improve the purity of your product before you even attempt recrystallization.

  • Column Chromatography: This is generally a last resort due to the product's poor solubility in common chromatography solvents. If necessary, a silica gel column using a solvent system with a polar component, such as dichloromethane with a gradient of methanol (e.g., 0-5%), can be attempted.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of the pyrido[1,2-a]pyrimidin-4-one core?

The reaction proceeds via a two-step condensation-cyclization mechanism.

  • Initial Acylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl phenylmalonate. This is followed by the elimination of one molecule of ethanol to form an N-acylated intermediate.

  • Intramolecular Cyclization: The endocyclic (pyridine ring) nitrogen then performs an intramolecular nucleophilic attack on the second ester carbonyl group.

  • Final Elimination: A second molecule of ethanol is eliminated to form the stable, aromatic 4H-pyrido[1,2-a]pyrimidin-4-one ring system.

Reaction_Mechanism Reactants 2-Aminopyridine + Diethyl Phenylmalonate Intermediate1 N-Acylated Intermediate (after loss of EtOH) Reactants->Intermediate1 1. Nucleophilic Acylation Product 2-hydroxy-3-phenyl-4H-pyrido [1,2-a]pyrimidin-4-one (after 2nd loss of EtOH) Intermediate1->Product 2. Intramolecular Cyclization

Caption: Simplified reaction mechanism for product formation.

Q2: Is a solvent required for this synthesis?

Not necessarily. A key finding in the literature is that this reaction can be run effectively under "neat" or solvent-free conditions.[4][5] In this setup, an excess of the liquid diethyl phenylmalonate also functions as the solvent. This method is often preferred as it simplifies the experimental setup, reduces waste, and can lead to good yields.

Q3: My TLC shows the reaction has gone to completion, but my isolated yield is still poor. Where could the product be going?

This points to issues in the work-up and isolation phase.

  • Aqueous Work-up: If an aqueous work-up is used, ensure the pH is controlled. The product has a phenolic hydroxyl group and may have some solubility in basic solutions.

  • Filtration: Ensure you are using an appropriate filter paper and technique to capture the fine solid product. Washing the reaction flask thoroughly with the filtration solvent ensures a complete transfer.

  • Recrystallization Losses: As discussed, using too much solvent or a solvent in which the product has moderate solubility even when cold will lead to significant losses in the mother liquor. Minimize the amount of hot solvent used for dissolution.

Optimized Experimental Protocol (Neat Synthesis)

This protocol is based on literature methods that have demonstrated good yields.[4][5]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl phenylmalonate (2.5 eq)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Ethanol (for washing)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminopyridine (e.g., 2.0 g, 21.2 mmol).

  • Add diethyl phenylmalonate (e.g., 12.5 g, 53.0 mmol, 2.5 eq).

  • Place the flask in a heating mantle or oil bath and heat the mixture to 165-170°C with stirring.

  • Maintain this temperature for 18 hours. The reaction mixture will become a thick slurry. Monitor the reaction progress by TLC if desired.

  • After 18 hours, remove the heat source and allow the mixture to cool to room temperature. The contents should solidify.

  • Add 20 mL of cold ethanol to the flask and use a spatula to break up the solid mass.

  • Stir the resulting slurry for 15-20 minutes to wash away excess diethyl phenylmalonate and other soluble impurities.

  • Collect the solid product by vacuum filtration, washing the solid in the funnel with an additional 10 mL of cold ethanol.

  • Dry the isolated solid product in a vacuum oven. The product is often of sufficient purity for many applications. If further purification is needed, recrystallize from glacial acetic acid.

Data Summary: Influence of Reaction Conditions on Yield

The following table summarizes the impact of various parameters on the reaction outcome, providing a quick reference for optimization.

ParameterConditionExpected Outcome on YieldRationale & Remarks
Temperature < 150°CLowIncomplete conversion due to insufficient thermal energy.
160-180°COptimal Sufficient energy for condensation; balances reaction rate and stability.[5]
> 190°CLowProduct and starting material decomposition leads to tar formation.
Reaction Time 2-4 hoursLow to ModerateReaction is often incomplete.
12-18 hoursOptimal Allows the reaction to proceed to completion, especially at moderate temperatures.[5]
Solvent None ("Neat")Good to Excellent High concentration of reactants. Simple, efficient, and environmentally friendly.[4]
Diphenyl EtherGoodAllows for high, controlled temperatures but requires removal post-reaction.
Ethanol/ToluenePoorBoiling points are too low to drive the thermal condensation effectively.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with your synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Review_Conditions Review Reaction Conditions (T, t) Start->Review_Conditions Evaluate_Workup Evaluate Work-up & Purification Start->Evaluate_Workup Impure Impure Materials Check_Purity->Impure Impurities Found Success Yield Improved Check_Purity->Success Purity Confirmed Conditions_Off Deviation from Protocol? Review_Conditions->Conditions_Off Check Losses High Losses Identified? Evaluate_Workup->Losses Check Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Purify_Reagents->Success Optimize_Conditions Optimize Temp/Time (Use TLC Monitoring) Conditions_Off->Optimize_Conditions Yes Conditions_Off->Success No Optimize_Conditions->Success Refine_Purification Refine Washing & Recrystallization Steps Losses->Refine_Purification Yes Losses->Success No Refine_Purification->Success

Caption: A systematic workflow for troubleshooting low product yield.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 6

  • BenchChem. (2025). Addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine. 3

  • BenchChem. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. 8

  • BenchChem. (2025). Optimizing Reaction Conditions for Pyrido[3,2-d]pyrimidine Derivatives. 9

  • Gaube, G., et al. (2021). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. 7

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. Link

  • Wang, C., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Link

  • ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Link

Sources

Optimization

Technical Support Center: Synthesis of Substituted Pyrido[1,2-a]pyrimidin-4-ones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrido[1,2-a]pyrimidin-4-ones are a prominent class of N-fused heterocycles, forming the core of numerous bioactive compounds and approved drugs, including the anti-allergic agent pemirolast and the antipsychotic risperidone.[1][2][3][4] Their versatile biological activities make them a focal point in pharmaceutical research.[5][6][7]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field-proven insights to help you overcome common synthetic challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of pyrido[1,2-a]pyrimidin-4-ones, offering causal explanations and actionable solutions.

Q1: My reaction yield is consistently low when condensing a substituted 2-aminopyridine with diethyl malonate or a β-ketoester. What are the primary factors and optimization strategies?

A1: Low yields in this classic cyclocondensation reaction are a frequent challenge. The efficiency is highly sensitive to reaction conditions and the electronic nature of the substituents on the 2-aminopyridine starting material.

Root Cause Analysis:

  • Insufficient Temperature: The traditional approach often involves thermal cyclization, which requires high temperatures (150-200°C) to drive the intramolecular condensation and elimination of ethanol or water.[8] Inadequate heating can lead to incomplete reaction.

  • Substituent Effects: The nucleophilicity of the 2-aminopyridine is critical. Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -Cl, -Br, -F) decrease the nucleophilicity of both the amino group and the ring nitrogen, slowing down the initial acylation and the subsequent cyclization steps. This often results in lower yields compared to reactions with electron-donating groups (EDGs) like -CH₃. For instance, yields for halogenated derivatives can be significantly lower (33-42%) compared to methylated or unsubstituted analogs (73-78%).[1]

  • Side Reactions: At high temperatures, prolonged reaction times can lead to decomposition of starting materials or polymerization, reducing the yield of the desired product.[9]

  • Inefficient Cyclization: The intermediate N-acylated aminopyridine may fail to cyclize efficiently, especially if sterically hindered.

Troubleshooting Workflow & Solutions:

  • Optimize Thermal Conditions:

    • Neat Synthesis: A simple and effective method involves heating the 2-aminopyridine with a 5-fold excess of diethyl malonate, which acts as both reactant and solvent.[8][10] Ensure the temperature is maintained consistently, typically around 160-180°C.

    • High-Boiling Point Solvents: If a neat reaction is not feasible, consider using high-boiling inert solvents like diphenyl ether to achieve the necessary temperatures.[9]

  • Employ Catalysis to Lower Activation Energy:

    • Acid Catalysis: The use of an acid catalyst can promote both the initial acylation and the final cyclization. Polyphosphoric acid (PPA) is effective for condensing 2-aminopyridines with β-ketoesters.[3] Heterogeneous acid catalysts, such as aluminum-exchanged tungstophosphoric acid (AlxH3-xPW12O40), have also been shown to give excellent yields (>90%) under milder conditions by providing both Brønsted and Lewis acid sites.[11]

    • Lewis Acid Catalysis: Lewis acids can activate the ester carbonyl group, facilitating the initial nucleophilic attack.[11]

  • Consider Microwave-Assisted Synthesis:

    • Microwave irradiation is a powerful technique for accelerating this reaction, often reducing reaction times from hours to minutes and improving yields, even for less reactive substrates.[12][13][14] It provides rapid, uniform heating that can minimize side product formation.[15]

The following diagram outlines a decision-making process for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield Observed check_temp Are reaction temperatures sufficiently high? (e.g., 160-180°C for neat) start->check_temp check_substituents Does the 2-aminopyridine have strong EWGs? check_temp->check_substituents Yes increase_temp Increase temperature or switch to a higher-boiling solvent (e.g., diphenyl ether). check_temp->increase_temp No use_catalyst Introduce an acid catalyst (PPA, TsOH-SiO2, AlPW). check_substituents->use_catalyst Yes monitor_rxn Monitor reaction progress (TLC/LC-MS) to avoid prolonged heating. check_substituents->monitor_rxn No increase_temp->monitor_rxn use_mw Switch to Microwave-Assisted Synthesis. use_catalyst->use_mw If yield is still low use_mw->monitor_rxn success Yield Improved monitor_rxn->success

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I'm having difficulty with product purification. What are the common impurities and effective purification strategies?

A2: Purification can be challenging due to the moderate polarity of the pyrido[1,2-a]pyrimidin-4-one core and the presence of structurally similar impurities.

Common Impurities:

  • Unreacted 2-aminopyridine: A basic impurity that can often be removed with an acidic wash.

  • Excess Diethyl Malonate/β-ketoester: Can be removed by distillation (if volatile) or washing with a non-polar solvent like hexanes if the product precipitates.[8]

  • Acyclic Intermediate: The non-cyclized N-acylated aminopyridine intermediate can be a major impurity if the reaction does not go to completion.

  • Polymeric Byproducts: Formed from decomposition at high temperatures.

Purification Protocols:

  • Precipitation and Washing: The most straightforward method. Upon cooling the reaction mixture, the product often precipitates.

    • Protocol: Allow the reaction mixture to cool to room temperature. Add a suitable solvent (e.g., ethanol, acetonitrile, or diethyl ether) to precipitate the crude product. Filter the solid and wash thoroughly with cold ethanol and then a non-polar solvent like hexanes to remove residual starting materials.[4][16]

  • Recrystallization: For higher purity, recrystallization is recommended.

    • Solvent Selection: Common solvents include ethanol, isopropanol, acetonitrile, or DMF/water mixtures.[17] The choice depends on the specific solubility of your substituted derivative.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the next step.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The polarity will need to be optimized based on the substitution pattern of your compound.

Frequently Asked Questions (FAQs)

FAQ1: What are the principal synthetic strategies for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold?

A1: Several strategies exist, but they primarily revolve around the cyclization of a 2-aminopyridine precursor.

  • Strategy A: Gould-Jacobs Reaction: This is the most common method, involving the thermal condensation of a 2-aminopyridine with diethyl malonate or a related β-dicarbonyl compound. It proceeds via an initial acylation followed by an intramolecular cyclization.

  • Strategy B: Tandem C-N Coupling/Amidation: A modern approach that builds the ring system from a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester. This one-pot reaction uses a copper catalyst (e.g., CuI) to facilitate an initial Ullmann-type C-N bond formation, followed by an intramolecular amidation to close the pyrimidinone ring.[18] This method offers good functional group tolerance.[18]

  • Strategy C: Multi-component Reactions (MCRs): One-pot, three-component reactions involving a 2-aminopyridine, an aldehyde, and a ketone or another active methylene compound can rapidly generate highly substituted pyrido[1,2-a]pyrimidine derivatives.[7][19][20] These reactions are often catalyzed by a strong acid like trifluoromethanesulfonic acid.[19]

SynthesisStrategies cluster_A Strategy A: Gould-Jacobs cluster_B Strategy B: Tandem Reaction cluster_C Strategy C: MCR A_start 2-Aminopyridine + Diethyl Malonate A_inter N-acylated Intermediate A_start->A_inter Heat (Δ) A_end Pyrido[1,2-a]pyrimidin-4-one A_inter->A_end Intramolecular Cyclization B_start 2-Halopyridine + Amino-acrylate B_inter Ullmann C-N Coupling B_start->B_inter CuI Catalyst B_end Pyrido[1,2-a]pyrimidin-4-one B_inter->B_end Intramolecular Amidation C_start 2-Aminopyridine + Aldehyde + Ketone C_end Highly Substituted Pyrido[1,2-a]pyrimidine C_start->C_end Acid Catalyst (e.g., TfOH)

Caption: Major synthetic routes to the pyrido[1,2-a]pyrimidin-4-one core.

FAQ2: How can I introduce substituents at the C2 and C3 positions?

A2: Direct substitution on a pre-formed pyrido[1,2-a]pyrimidin-4-one ring can be challenging. The most effective methods involve either incorporating the desired substituent into one of the starting materials or functionalizing a reactive handle installed during the initial synthesis.

  • C2-Substitution:

    • From β-Ketoesters: Using a substituted β-ketoester (R-CO-CH₂-CO₂Et) in the initial condensation with 2-aminopyridine directly installs the 'R' group at the C2 position.

    • From a C2-Halo Precursor: A 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one (formed from diethyl malonate) can be converted to a 2-chloro derivative using a chlorinating agent like POCl₃.[17] This 2-chloro group then serves as an excellent electrophilic site for nucleophilic substitution, allowing the introduction of various amines, azides, and hydrazines.[17]

  • C3-Substitution:

    • From Substituted Malonic Esters: Using a substituted diethyl malonate (R-CH(CO₂Et)₂) in the Gould-Jacobs reaction will place the 'R' group at the C3 position.

    • C-H Functionalization: More advanced methods involve the direct palladium-catalyzed C-H activation at the C3 position to perform alkenylation or arylation reactions, though these require specialized catalysts and conditions.[3][21]

    • Carboxamide Synthesis: The C3 position can be functionalized by first creating a C3-carboxylic acid derivative, which can then be coupled with various amines to form C3-carboxamides, a common motif in bioactive molecules.[6]

Experimental Protocols & Data

Protocol 1: "Neat" Synthesis of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (General Procedure)

This protocol is adapted from a robust, solvent-free method suitable for gram-scale synthesis.[10]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted 2-aminopyridine (1.0 eq., e.g., 18.5 mmol).

  • Add diethyl malonate (5.0 eq., e.g., 92.5 mmol, 14.0 mL).

  • Heat the reaction mixture to 160-180°C under a nitrogen atmosphere.

  • Maintain heating and stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • After completion, allow the mixture to cool to room temperature, during which the product will typically precipitate.

  • Add cold ethanol (~20 mL) to the solidified mass and stir to break up the solid.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove unreacted starting materials.

  • Dry the product under vacuum to yield the 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one derivative.

Data Table: Effect of Pyridine Ring Substituents on Yield

The following table summarizes typical isolated yields for the "neat" synthesis described above, illustrating the electronic effect of substituents on the 2-aminopyridine starting material.[1][10]

2-Aminopyridine SubstituentPositionElectronic EffectTypical Isolated Yield (%)Reference
None-Neutral78%[10]
3-MethylC3EDG73%[1]
5-ChloroC5EWG78%[1]
5-FluoroC5EWG65%[1][10]
3-FluoroC3EWG53%[10]
4-ChloroC4EWG42%[1]
6-ChloroC6EWG39%[1]
4-BromoC4EWG33%[1]

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

References

  • MacLean, A. D., et al. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 102(4), 206-213. [Link]

  • MacLean, A. D., et al. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 102(4). [Link]

  • Reddy, C. S., et al. (2015). Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. Journal of Heterocyclic Chemistry, 52(1), 228-233. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 4a. [Link]

  • Manfrini, M., et al. (1984). Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. Il Farmaco, Edizione Scientifica, 39(2), 110-9. [Link]

  • Abass, M., et al. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Mishra, A., & De, A. (2022). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ChemistrySelect, 7(38), e202202651. [Link]

  • Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25338-25342. [Link]

  • Wang, D., et al. (2013). Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. ACS Combinatorial Science, 15(10), 549-555. [Link]

  • Hermecz, I., et al. (1984). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. Journal of Heterocyclic Chemistry, 21(3), 887-891. [Link]

  • Mont, N., et al. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity, 13(1), 39-45. [Link]

  • Wang, D., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science, 15(10), 549-555. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 369-378. [Link]

  • de la Torre, M. C., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(30), 21867-21876. [Link]

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(19), 4536-4540. [Link]

  • Anary-Abbasinejad, M., et al. (2010). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. Tetrahedron, 66(35), 7047-7051. [Link]

  • Vanden Eynde, J. J., et al. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecules, 5(7), 843-849. [Link]

  • Bansal, S., et al. (2014). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3436. [Link]

  • Teixidó, J., et al. (2008). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron Letters, 49(43), 6246-6249. [Link]

  • Reddy, K. S., et al. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. New Journal of Chemistry, 40(4), 3217-3226. [Link]

  • Chawla, P., & Singh, R. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Der Pharma Chemica, 7(1), 163-170. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this valuable pyridopyrimidinone scaffold.

Introduction

The 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The classical and most direct route to this molecule is the Tschitschibabin pyridopyrimidine synthesis, which involves the condensation of 2-aminopyridine with diethyl phenylmalonate. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and the formation of difficult-to-remove impurities. This guide will provide a systematic approach to troubleshooting and optimizing this critical reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction shows a low yield or no formation of the desired 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reaction Temperature: The condensation of 2-aminopyridine and diethyl phenylmalonate often requires elevated temperatures to drive the reaction to completion, especially under neat (solvent-free) conditions.[1][2][3]

    • Recommendation: Gradually increase the reaction temperature. For neat reactions, a temperature range of 140-160°C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at excessively high temperatures.

  • Sub-optimal Reaction Time: The reaction may not have reached completion.

    • Recommendation: Extend the reaction time and monitor the consumption of the starting materials by TLC or LC-MS.

  • Reagent Quality: The purity of 2-aminopyridine and diethyl phenylmalonate is crucial. Impurities can inhibit the reaction or lead to side products.

    • Recommendation: Ensure the purity of your starting materials. If necessary, purify the 2-aminopyridine by recrystallization or sublimation and distill the diethyl phenylmalonate.

  • Inefficient Mixing (for neat reactions): In the absence of a solvent, efficient mixing is essential to ensure contact between the reactants.

    • Recommendation: Use a mechanical stirrer or ensure vigorous magnetic stirring throughout the reaction.

  • Lack of a Catalyst: While the reaction can proceed thermally, a catalyst can significantly improve the rate and yield.

    • Recommendation: Consider the addition of a catalytic amount of a weak acid or base. For related pyridopyrimidine syntheses, catalysts like p-toluenesulfonic acid (PTSA) have been shown to be effective.

Issue 2: Formation of Significant Impurities

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize their formation?

A: The formation of side products is a frequent challenge in this synthesis. Understanding the potential impurities can guide your optimization strategy.

  • Incomplete Cyclization: The reaction may stall at the intermediate N-(pyridin-2-yl)malonamate stage.

    • Recommendation: As with low yield, increasing the reaction temperature and/or time can promote the final intramolecular cyclization.

  • Self-Condensation of Diethyl Phenylmalonate: Under harsh basic conditions or high temperatures, diethyl phenylmalonate can undergo self-condensation.

    • Recommendation: Avoid strong bases if possible. If a basic catalyst is used, carefully control the amount and the reaction temperature.

  • Decarboxylation: At very high temperatures, the desired product or intermediates may undergo decarboxylation.

    • Recommendation: Optimize the reaction temperature by monitoring the product formation versus the appearance of potential decomposition products.

  • Side Reactions of 2-Aminopyridine: At high temperatures, 2-aminopyridine can undergo self-condensation or other side reactions.

    • Recommendation: Use a slight excess of diethyl phenylmalonate to ensure the complete consumption of 2-aminopyridine.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one from the crude reaction mixture. What are the recommended purification methods?

A: The purification of the final product can be challenging due to its polarity and potentially similar properties to some of the byproducts.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Recommendation: The crude product can often be precipitated by cooling the reaction mixture and triturating with a non-polar solvent like hexanes or diethyl ether to remove unreacted diethyl phenylmalonate. Recrystallization from a polar solvent such as ethanol, isopropanol, or acetic acid is a good next step.

  • Column Chromatography: If crystallization is not effective, column chromatography can be employed.

    • Recommendation: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The phenyl group in the molecule will influence its retention, so careful optimization of the solvent system is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reaction between 2-aminopyridine and diethyl phenylmalonate?

A1: A 1:1 to 1:1.2 molar ratio of 2-aminopyridine to diethyl phenylmalonate is typically a good starting point. A slight excess of the malonate can help to drive the reaction to completion and ensure that the more valuable 2-aminopyridine is fully consumed.

Q2: Is a solvent necessary for this reaction?

A2: No, a solvent is not strictly necessary. In fact, "neat" or solvent-free conditions are often preferred as they can lead to higher reaction rates and simpler work-up procedures.[1][2][3] However, if solubility or mixing is an issue, a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A can be used.

Q3: What is the role of the phenyl group on the diethyl malonate?

A3: The phenyl group is incorporated into the final product at the 3-position of the pyridopyrimidinone ring. From a mechanistic standpoint, the electron-withdrawing nature of the phenyl group can increase the acidity of the alpha-proton of the malonate, facilitating the initial reaction with 2-aminopyridine. However, the steric bulk of the phenyl group can also hinder the approach of the nucleophilic 2-aminopyridine, potentially requiring higher reaction temperatures compared to reactions with unsubstituted diethyl malonate.

Q4: Can I use other malonic esters, such as dimethyl phenylmalonate?

A4: Yes, other dialkyl phenylmalonates can be used. However, the choice of the ester can affect the reaction conditions. Diethyl esters are commonly used due to their balance of reactivity and boiling point. The use of dimethyl esters might require slightly different temperature profiles.

Q5: How does the substitution on the 2-aminopyridine ring affect the reaction?

A5: The electronic nature of substituents on the 2-aminopyridine ring can significantly impact the reaction. Electron-donating groups (e.g., methyl, methoxy) can increase the nucleophilicity of the amino group, potentially accelerating the initial attack on the malonate. Conversely, electron-withdrawing groups (e.g., halogens, nitro) can decrease the nucleophilicity, which may necessitate more forcing reaction conditions (higher temperatures or longer reaction times).

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one under optimized neat conditions.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl phenylmalonate (1.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethanol (for recrystallization)

  • Hexanes (for washing)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminopyridine and diethyl phenylmalonate.

  • Reaction: Heat the mixture to 150°C with vigorous stirring under a reflux condenser.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the 2-aminopyridine), allow the mixture to cool to room temperature. The product may begin to solidify.

  • Purification:

    • Add hexanes to the crude product and stir to break up the solid.

    • Collect the solid by vacuum filtration and wash with additional hexanes to remove any unreacted diethyl phenylmalonate.

    • Recrystallize the crude solid from hot ethanol to obtain pure 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Influence of Reaction Temperature on Yield (Neat Conditions)

EntryTemperature (°C)Time (h)Yield (%)Observations
1120445Incomplete conversion of starting materials.
2140475Good conversion, minor impurities observed.
3150388Optimal balance of reaction rate and purity.
4160385Increased formation of colored impurities.
5180270Significant decomposition observed.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Diethyl Phenylmalonate Diethyl Phenylmalonate Initial Adduct Initial Adduct Diethyl Phenylmalonate->Initial Adduct Amide Intermediate Amide Intermediate Initial Adduct->Amide Intermediate Elimination of EtOH Product 2-Hydroxy-3-phenyl-4H- pyrido[1,2-a]pyrimidin-4-one Amide Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: Reaction mechanism for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Increase Temperature (140-160°C) Start->Check_Temp Check_Time Extend Reaction Time Check_Temp->Check_Time No Yield_Improved Yield Improved Check_Temp->Yield_Improved Yes Check_Reagents Verify Reagent Purity Check_Time->Check_Reagents No Check_Time->Yield_Improved Yes Check_Mixing Ensure Vigorous Mixing Check_Reagents->Check_Mixing No Check_Reagents->Yield_Improved Yes Check_Mixing->Yield_Improved Yes Still_Low Yield Still Low Check_Mixing->Still_Low No Consider_Catalyst Consider Catalyst (e.g., PTSA) Still_Low->Consider_Catalyst Consider_Catalyst->Yield_Improved

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Gaube, G., Mutter, J., & Leitch, D. C. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • Chichibabin, A. E. (1924). Über die Kondensation der Aldehyde und Ketone mit Ammoniak zu Pyridinbasen. Journal für Praktische Chemie, 107(1), 122-128.
  • Gaube, G., Mutter, J., & Leitch, D. C. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Chichibabin pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Gaube, G., Mutter, J., & Leitch, D. C. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in Preclinical Assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs. Pyrido[1,2-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs. Pyrido[1,2-a]pyrimidine derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities.[1] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible data from in vitro assays.[2][3]

This document provides a structured, in-depth approach to diagnosing and resolving these solubility challenges, ensuring the integrity and accuracy of your experimental results.

Part 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental questions that arise when working with poorly soluble compounds.

Q1: Why is my 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one precipitating in my aqueous assay buffer?

A1: Precipitation is a common issue for compounds like this one and is typically driven by two main factors:

  • Molecular Properties: The compound has a calculated LogP of approximately 2.07, indicating a preference for a lipid-like environment over an aqueous one.[4] Its relatively large, rigid ring structure and phenyl substituent contribute to this hydrophobicity. While the hydroxyl group offers some potential for hydrogen bonding, it is often insufficient to overcome the nonpolar character of the rest of the molecule.

  • Solvent Shock (Crashing Out): The most frequent cause of precipitation is the rapid dilution of a concentrated stock solution (typically in 100% Dimethyl Sulfoxide - DMSO) into an aqueous buffer.[5] This sudden shift in solvent polarity dramatically decreases the compound's solubility, causing it to "crash out" of the solution as a fine precipitate or aggregate. This is a form of kinetic insolubility, which is highly relevant for bioassays where solutions are prepared and used quickly.[2][6]

Q2: I observed compound precipitation immediately after diluting my DMSO stock into the buffer. What is happening and how can I fix it?

A2: This is a classic example of "solvent shock." When a small volume of a high-concentration DMSO stock is added to a large volume of aqueous buffer, the local concentration of DMSO at the point of addition is momentarily high, keeping the compound dissolved. However, as the DMSO rapidly diffuses and disperses, the compound finds itself in a predominantly aqueous environment where it is poorly soluble, leading to immediate precipitation.[5]

Troubleshooting Strategies:

  • Optimize the Dilution Protocol: Instead of adding the compound stock directly to the final buffer volume, add the DMSO stock to the side of the tube and then gently mix. It is preferable to mix DMSO stock dilutions directly with the complete assay media, as components like proteins or lipids can help maintain solubility.[2]

  • Reduce Final Concentration: The simplest solution is often to lower the final working concentration of the compound in the assay.

  • Increase Final DMSO Concentration: If the assay can tolerate it, increasing the final percentage of DMSO can maintain solubility. However, this must be carefully balanced against the solvent's potential effects on the assay system.

Q3: What is the maximum recommended concentration of DMSO for my assays?

A3: The tolerance for DMSO is highly dependent on the specific assay system. Here are some general guidelines:

  • Biochemical/Enzyme Assays: Many enzymes can tolerate DMSO up to 5-10%. However, DMSO can also directly interact with proteins, potentially causing unfolding or acting as a competitive inhibitor at concentrations as low as 0.5%.[7] It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the test compound) to assess the impact on enzyme activity.

  • Cell-Based Assays: Cells are generally more sensitive. Most cell lines tolerate DMSO up to 0.1-0.5% without significant toxic effects.[7][8] Concentrations of 1% or higher can inhibit cell proliferation, induce differentiation, or cause cytotoxicity, with effects varying by cell type and exposure duration.[8][9][10][11] It is mandatory to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary cytotoxicity experiment.

Part 2: Systematic Troubleshooting and Protocol Guides

A structured approach is the most effective way to solve solubility problems. The following workflow provides a step-by-step process for identifying a suitable solubilization strategy.

Workflow 1: A Step-by-Step Guide to Solubility Screening

This workflow is designed to systematically test different solubilization methods to find the optimal conditions for your compound and assay.

Solubility_Troubleshooting_Workflow cluster_prep Step 1: Stock Solution Preparation cluster_screen Step 2: Solubility Assessment & Optimization A Prepare 10 mM stock in 100% DMSO. Ensure complete dissolution (sonicate if needed). B Q: Does compound precipitate at desired final concentration in assay buffer (e.g., 1% DMSO)? A->B C Proceed with Assay. Include vehicle controls. B->C No D Systematic Co-Solvent Titration (Test 0.5%, 1%, 2%, 5% DMSO/Ethanol) B->D Yes E Q: Is solubility achieved at a tolerable co-solvent concentration? D->E E->C Yes F Explore pH Modification (Test buffers pH 6.5, 7.4, 8.5) E->F No G Q: Is solubility pH-dependent? F->G G->C Yes, at compatible pH H Use Solubilizing Excipients (Cyclodextrins or Surfactants) G->H No H->C Success I Re-evaluate compound/assay. Consider resynthesis or different assay. H->I No Success

Caption: Decision tree for troubleshooting compound solubility.

Protocol 2.1: pH-Dependent Solubility Assessment

The hydroxyl group on the pyrido[1,2-a]pyrimidin-4-one core may have an ionizable proton. Modifying the pH of the buffer can significantly alter the charge state of a molecule, often increasing solubility.[12]

Methodology:

  • Prepare a set of buffers with identical composition but varying pH (e.g., Phosphate buffers at pH 6.4, 7.4, and 8.4).

  • Add the DMSO stock of your compound to each buffer to achieve the desired final concentration.

  • Incubate for a short period (e.g., 30 minutes) at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via UV-Vis spectroscopy or HPLC.

  • Important: Ensure that any change in pH does not negatively impact your assay's performance (e.g., enzyme activity or cell viability).

Protocol 2.2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[13][14][15]

Methodology (Kneading Method):

  • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Weigh out the cyclodextrin and the compound, typically at a molar ratio between 1:1 and 2:1 (CD:compound).

  • Place the cyclodextrin in a mortar and add a small amount of a solvent like ethanol or water to form a thick paste.

  • Gradually add the compound powder to the paste and knead thoroughly for 30-60 minutes.[15]

  • Dry the resulting mixture (e.g., in a vacuum oven at 40°C) to remove the solvent.

  • The resulting powder is the compound-cyclodextrin complex, which can now be dissolved directly in aqueous buffer.

  • Validation: Confirm the improved solubility by preparing a saturated solution of the complex in your assay buffer and measuring the concentration.

Commonly Used Solubilizing Agents Mechanism of Action Typical Starting Concentration (in assay) Potential Issues
DMSO Co-solvent0.1% - 2% (v/v)Cellular toxicity, enzyme inhibition[7][9]
Ethanol Co-solvent0.1% - 2% (v/v)Higher cytotoxicity than DMSO for some cell lines[9]
HP-β-Cyclodextrin Encapsulation (Inclusion Complex)1 - 10 mMCan extract cholesterol from cell membranes at high concentrations
Tween-20 / Triton X-100 Surfactant (Micelle Formation)0.01% - 0.1% (v/v)Can denature proteins, interfere with protein-protein interactions

Table 1: Comparison of common solubilizing agents for in vitro assays.

Part 3: Assay-Specific Considerations & Advanced FAQs

Even when a compound is successfully brought into solution, the method used can interfere with the assay. This section addresses these specific challenges.

Q4: My compound is now soluble with an excipient, but how do I know the excipient isn't affecting my results?

A4: This is a critical validation step. You must run parallel control experiments:

  • Vehicle Control: This is your baseline and contains the assay components plus the same final concentration of the solubilizing agent (e.g., 2% DMSO, 5 mM HP-β-CD) used for your test compound. This control reveals any effect the agent itself has on the system.

  • Positive/Negative Assay Controls: Ensure your standard positive and negative controls for the assay are also run in the presence of the chosen vehicle to confirm that the solubilizing agent does not alter the assay window or performance.

Q5: I am seeing high background or artifacts in my fluorescence/luminescence-based assay. Could the solubilizer be the cause?

A5: Yes. This can happen in several ways:

  • Compound Autofluorescence: The pyrido[1,2-a]pyrimidine scaffold itself is a fluorophore. You must measure the fluorescence of your compound at the assay's excitation/emission wavelengths in the absence of any biological components.

  • Light Scattering: A very fine, invisible precipitate (micro-precipitate) can scatter light, leading to artificially high readings in absorbance or fluorescence intensity-based assays. Centrifuging plates immediately before reading can sometimes mitigate this.

  • Detergent Interference: Surfactants like Triton X-100 can interfere with certain assay reagents or quench fluorescence/luminescence signals.

Q6: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A6:

  • Kinetic Solubility measures how much of a compound stays in solution after adding a small amount of concentrated DMSO stock to a buffer and incubating for a short time (e.g., 30-120 minutes). It reflects the conditions of most initial screening assays.[2][6]

  • Thermodynamic Solubility is the true equilibrium solubility, measured by incubating an excess of the solid compound in a buffer for an extended period (24-48 hours) until the solution is saturated.[6]

For most in vitro screening and cell-based assays, kinetic solubility is the more relevant parameter because it mimics how the compound solutions are actually prepared and used.[2] Low kinetic solubility is what causes a compound to precipitate during the experiment.

Part 4: Visualizing the Experimental Workflow

Diagram: Workflow for Preparing a Compound-Cyclodextrin Complex

This diagram illustrates the key steps for preparing a more soluble version of your compound using the kneading method.

Caption: Workflow for preparing a compound-cyclodextrin inclusion complex.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Al-Shammari, F., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Khan, I., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • ResearchGate. (2025). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available at: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • Rudrangi, S. R. S. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • PubChem. (n.d.). Pyrido(1,2-c)pyrimidine. Available at: [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Skov, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Available at: [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • ResearchGate. (2025). Screening Commercial Surfactants Suitable for Remediating DNAPL Source Zones by Solubilization†. Available at: [Link]

  • Reddit. (2022). How do I force my compound to precipitate?. Available at: [Link]

  • Fletcher, P. D., & Robinson, B. H. (1985). Evaluation of steady-state kinetic parameters for enzymes solubilized in water-in-oil microemulsion systems. PubMed Central. Available at: [Link]

  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Available at: [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Available at: [Link]

  • ResearchGate. (2019). (PDF) High-throughput stability screening for detergent-solubilized membrane proteins. Available at: [Link]

  • Johnson, S. (2025). Investigating Enzyme Kinetics and Their Applications in Biotechnology. Biochemistry & Analytical Biochemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Available at: [Link]

  • ResearchGate. (n.d.). 22 Solubility assessment and screening of oils, surfactants and cosurfactants combinations for self-emulsion formulation of resv. Available at: [Link]

  • Frontiers. (n.d.). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Available at: [Link]

Sources

Troubleshooting

troubleshooting pyrido[1,2-a]pyrimidin-4-one derivative instability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidin-4-one derivatives. This guide is designed to provide expert insights and practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidin-4-one derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to the common instability issues encountered with this important class of heterocyclic compounds. The inherent reactivity of the pyrimidinone core, while key to its biological activity, can also present significant stability challenges. This resource will help you diagnose, troubleshoot, and proactively manage these issues to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) on Compound Instability

This section addresses the most common initial observations and questions regarding the stability of pyrido[1,2-a]pyrimidin-4-one derivatives.

Q1: My stored sample of a pyrido[1,2-a]pyrimidin-4-one derivative has changed color. What is happening?

A change in physical appearance, such as yellowing or browning, is a strong indicator of chemical degradation.[1] This is often caused by the formation of conjugated degradation products resulting from oxidation or photodegradation. Exposure to atmospheric oxygen, ambient light, or elevated temperatures can accelerate these processes.[1] It is critical to re-assess the purity of the compound via analytical methods like HPLC or LC-MS before proceeding with any experiments.

Q2: I've observed a gradual loss of biological activity in my compound when stored in solution. What is the likely cause?

A time-dependent loss of potency is a classic sign of compound instability in the chosen solvent or buffer. The most common culprit for N-heterocyclic compounds is hydrolysis.[1][2] The lactam bond within the pyrimidinone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions in your buffer. Solvolysis with nucleophilic solvents (e.g., methanol) can also occur. We recommend preparing solutions fresh whenever possible and evaluating the stability of your compound in your specific experimental medium.

Q3: What are the primary degradation pathways for pyrido[1,2-a]pyrimidin-4-one derivatives?

While specific pathways are dependent on the derivative's unique substituents, the core scaffold is susceptible to several primary degradation mechanisms:

  • Hydrolysis: Acidic or basic conditions can catalyze the cleavage of the pyrimidinone ring.[2]

  • Oxidation: The electron-rich heterocyclic system can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents like THF or dioxane.[1][3] Some derivatives are also known substrates for metabolic enzymes like aldehyde oxidase (AO), which hydroxylates the heterocyclic ring.[4]

  • Photodegradation: The conjugated π-system of the pyrido[1,2-a]pyrimidin-4-one core can absorb UV and visible light, leading to photochemical reactions and degradation.[1][3] Photosensitive groups like nitroaromatics or alkenes on the molecule can exacerbate this.[3]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, especially for compounds with thermally labile functional groups.[5][6]

Q4: How can I definitively test the stability of my specific pyrido[1,2-a]pyrimidin-4-one derivative?

The most robust method is to perform a forced degradation study .[3][7][8] This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, light, heat) to generate potential degradation products.[2] Analysis of these stressed samples helps to identify degradation pathways and is essential for developing a stability-indicating analytical method that can reliably separate the parent compound from all its degradants.[2][9]

Troubleshooting Guides & In-Depth Protocols

This section provides structured workflows and detailed methodologies for investigating and resolving instability issues.

Guide 1: Investigating Observed Compound Degradation

If you suspect your compound is degrading, a systematic investigation is required. This workflow helps to pinpoint the cause.


// Nodes start [label="Instability Suspected\n(e.g., color change, activity loss)", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Step 1: Confirm Degradation\nAnalyze current sample by HPLC/LC-MS.\nCompare to reference standard/initial data.", fillcolor="#F1F3F4", fontcolor="#202124"]; degraded [label="Purity < 95% or\nDegradants Detected?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stable [label="Purity OK.\nInvestigate other experimental variables\n(e.g., assay artifacts, cell viability).", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolate_cause [label="Step 2: Isolate Cause\nPerform systematic stress tests.\n(Solvent, pH, Light, Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Solvent Instability?\n(Test in ACN, DMSO, H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="pH Dependent?\n(Test in pH 4, 7, 9 buffers)", fillcolor="#F1F3F4", fontcolor="#202124"]; light [label="Photosensitive?\n(Expose vs. Amber vial)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Thermosensitive?\n(4°C vs. RT vs. 40°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; mitigate [label="Step 3: Mitigate & Optimize\nAdjust storage, handling, and\nexperimental protocols based on findings.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> degraded; degraded -> isolate_cause [label="Yes"]; degraded -> stable [label="No"]; isolate_cause -> solvent; isolate_cause -> ph; isolate_cause -> light; isolate_cause -> temp; solvent -> mitigate; ph -> mitigate; light -> mitigate; temp -> mitigate; }

Troubleshooting workflow for suspected compound instability.

Guide 2: Protocol for a Forced Degradation Study

A forced degradation or "stress testing" study is the cornerstone of understanding a molecule's intrinsic stability.[2] The goal is to induce 5-20% degradation to identify likely products without completely destroying the parent compound.

Objective: To identify potential degradation products and establish degradation pathways for a pyrido[1,2-a]pyrimidin-4-one derivative.

Materials:

  • Your pyrido[1,2-a]pyrimidin-4-one derivative

  • HPLC-grade acetonitrile (ACN) and water

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated photostability chamber (ICH Q1B compliant)[10]

  • Calibrated laboratory oven

  • HPLC or UPLC system with UV/PDA and MS detectors[9][11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., ACN or DMSO).

  • Sample Preparation for Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Prepare a "time zero" (T₀) sample by diluting with the solvent mixture without the stressor and analyze immediately.

  • Applying Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[3]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Pull time points at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[3]

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light. Pull time points at 2, 6, 24, and 48 hours.[3]

    • Thermal Degradation: Store the solid compound and a solution sample in an oven at 80°C. Pull time points at 1, 3, and 7 days.[3]

    • Photolytic Degradation: Expose the solid compound and a solution sample to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][10] Wrap a control sample in aluminum foil and place it alongside the exposed sample (dark control).

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC/UPLC-MS method. The method must be able to resolve the parent peak from any new peaks that appear.[12]

    • Use a Photo Diode Array (PDA) detector to check for peak purity of the parent compound. The peak purity angle should be less than the threshold.[9]

    • Use the mass spectrometer to obtain the mass of the parent compound and any new degradation products to aid in structural elucidation.[11]

Data Interpretation:

Summarize your findings in a table to easily compare the compound's stability under different conditions.

Stress ConditionReagent/SettingIncubation Time/Temp% DegradationNo. of Degradantsm/z of Major Degradants
Acid Hydrolysis0.1 M HCl48h @ 60°C
Base Hydrolysis0.1 M NaOH48h @ 60°C
Oxidation3% H₂O₂48h @ RT
Thermal (Solid)N/A7d @ 80°C
Photolytic (Soln)ICH Q1B lightPer guideline

// Nodes Parent [label="Pyrido[1,2-a]pyrimidin-4-one\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(H₂O, H⁺/OH⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n([O], H₂O₂, Light)", fillcolor="#FBBC05", fontcolor="#202124"]; Photolysis [label="Photodegradation\n(hν, UV/Vis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Deg1 [label="Ring-Opened Products\n(e.g., Amino-pyridyl acrylic acid derivative)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deg2 [label="Oxidized Products\n(e.g., N-oxides, hydroxylated derivatives)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deg3 [label="Photoproducts\n(e.g., Dimers, Isomers, Ring-contracted products)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Parent -> Hydrolysis [label=" Susceptible\n lactam bond "]; Parent -> Oxidation [label=" Electron-rich\n N-heterocycle "]; Parent -> Photolysis [label=" Conjugated\n π-system "];

Hydrolysis -> Deg1; Oxidation -> Deg2; Photolysis -> Deg3; }

Potential degradation pathways for the pyrido[1,2-a]pyrimidin-4-one core.

Best Practices for Storage and Handling

To minimize the risk of degradation during routine use, adhere to the following guidelines.

ParameterRecommendationRationale
Solid Compound Storage Store at 2-8°C or -20°C in a tightly sealed container. Use a desiccator for hygroscopic compounds.Low temperatures reduce the rate of thermal degradation. A sealed container prevents moisture uptake, which can lead to hydrolysis.[1]
Light Exposure Always store solids and solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient lab light.Protects against photodegradation, a common issue for conjugated aromatic systems.[1]
Solution Preparation Prepare solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots and store at -80°C .Minimizes time-dependent degradation in solution (e.g., hydrolysis, solvolysis). Avoids repeated freeze-thaw cycles.
Solvent Choice Use high-purity, anhydrous solvents (e.g., DMSO, Acetonitrile). Avoid long-term storage in protic solvents like methanol or water.Prevents degradation from solvent impurities (e.g., peroxides in THF) and minimizes hydrolysis/solvolysis.
Atmosphere For highly sensitive derivatives, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation by displacing atmospheric oxygen.[1]

By implementing these troubleshooting guides, protocols, and best practices, you can enhance the reliability of your research by ensuring the stability and integrity of your pyrido[1,2-a]pyrimidin-4-one derivatives.

References
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2019). ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. Sci-Hub. Available at: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. Available at: [Link]

  • Pyridopyrimidinone Derivatives as IDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies. TCG Lifesciences. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). Journal of Medicinal Chemistry. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024). MDPI. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Available at: [Link]

  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Semantic Scholar. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS ICH Q1B. International Council for Harmonisation. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support guide for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document is intended for researchers, chemists, and drug development professionals who are actively wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document is intended for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Pyrido[1,2-a]pyrimidin-4-ones are privileged structures in medicinal chemistry, appearing in drugs like the antipsychotic risperidone and the anti-allergic ramastine.[1]

The synthesis, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and preventative strategies to help you optimize your experimental outcomes.

Primary Synthesis Route: The Gould-Jacobs Reaction

The most common and direct route to the target molecule is a variation of the Gould-Jacobs reaction.[2][3] This involves the condensation of a 2-aminopyridine with a substituted malonic ester, in this case, diethyl phenylmalonate, followed by a high-temperature thermal cyclization.[4]

The intended reaction proceeds in two main stages:

  • Condensation: Nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto one of the ester carbonyls of diethyl phenylmalonate, followed by elimination of ethanol to form an acyclic intermediate.

  • Thermal Cyclization: An intramolecular cyclization where the endocyclic pyridine nitrogen attacks the second ester carbonyl, eliminating another molecule of ethanol to form the fused bicyclic pyridopyrimidinone ring system. High temperatures, often above 250 °C, are typically required for this step.[3]

Below is a diagram illustrating the ideal reaction pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Aminopyridine C Acyclic Amide Intermediate (Diethyl 2-((pyridin-2-yl)carbamoyl)-2-phenylmalonate) A->C Condensation (-EtOH) B Diethyl Phenylmalonate B->C D 2-Hydroxy-3-phenyl-4H- pyrido[1,2-a]pyrimidin-4-one C->D Thermal Cyclization (High Temp, >250°C) (-EtOH) G cluster_main Desired Pathway cluster_side Side Reaction Pathway A 2-Aminopyridine C Mono-acylated Intermediate A->C 1 eq. B Diethyl Phenylmalonate B->C E Bis-acylated Byproduct B->E D Target Product C->D Heat C->E Excess Malonate High Temp. G A Target Product (Pyrido[1,2-a]pyrimidin-4-one) B Tetrahedral Intermediate A->B +H₂O / OH⁻ (Nucleophilic Attack at C4) C Ring-Opened Product (Carboxylic Acid Derivative) B->C Ring Opening

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the dedicated technical support guide for the analytical refinement of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, analytical chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical refinement of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this promising heterocyclic scaffold. Pyrido[1,2-a]pyrimidin-4-one derivatives are of significant interest in medicinal chemistry for their wide range of biological activities, including potential use as antipsychotic, anticancer, and anti-inflammatory agents.[1][2][3]

Accurate and robust analytical methods are paramount for successful research and development, from purity assessment of synthetic batches to quantitative analysis in biological matrices. This guide provides field-proven insights, detailed troubleshooting protocols, and validated starting methods to help you overcome common analytical challenges.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity and quantity of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. Due to its aromatic systems and polar functional groups, reversed-phase HPLC is the most common and effective approach.

Frequently Asked Questions (HPLC)

Q1: What is a recommended starting column and mobile phase for this compound? A1: A C18 column with high-purity silica is the best starting point. The high-purity silica minimizes interactions with the basic nitrogen atoms of the pyridopyrimidine core, which can cause peak tailing.[4] A good initial mobile phase is a gradient of acetonitrile (ACN) and water (both with 0.1% formic acid). The formic acid helps to protonate the analyte for better peak shape and aids in ionization for subsequent MS detection.

Q2: Why is my peak tailing severely? A2: Peak tailing for this class of compounds is almost always due to secondary interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups (-Si-OH) on the HPLC column's stationary phase.[4] While high-purity silica columns reduce this, it may not be eliminated. Lowering the mobile phase pH (e.g., to pH 2-3 with formic or trifluoroacetic acid) can suppress the ionization of these silanols, reducing the interaction.[4][5]

Q3: My retention time is drifting between injections. What's the cause? A3: Retention time drift is typically caused by one of three issues: insufficient column equilibration, changes in mobile phase composition, or poor temperature control.[6] Ensure you are equilibrating your column with the initial mobile phase for at least 10-15 column volumes. If you are mixing solvents online, verify your pump's proportioning valves are functioning correctly.[7] Finally, using a column oven is crucial for stable retention times.[6]

HPLC Troubleshooting Guide
Problem Potential Cause Recommended Solution & Explanation
Peak Tailing Interaction with active silanols on the column.1. Use a High-Purity Silica Column: Modern columns (Type B silica) have fewer accessible, acidic silanols.[4] 2. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. At a pH below 4, most silanol groups are not ionized and are less likely to interact with the protonated analyte.[4] 3. Add a Basic Modifier: A small amount of a competing base, like triethylamine (TEA) (0.1-1.0%), can be added to the mobile phase to mask the active silanol sites. Note: TEA is not suitable for LC-MS as it can cause ion suppression.[8]
Poor Resolution Inadequate separation between the main peak and impurities.1. Optimize Gradient: If using a gradient, make the slope shallower around the elution time of your compound to increase separation. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol has different solvent characteristics and can alter the selectivity of the separation. 3. Adjust pH: Changing the pH can alter the ionization state of impurities, changing their retention and potentially improving resolution.
Variable Peak Areas Inconsistent injection volume or sample degradation.1. Check Injector: Inspect the injector for leaks and ensure the sample loop is filling completely. Purge the injector to remove any trapped air bubbles.[8] 2. Verify Sample Stability: The analyte may be unstable in your sample solvent. Whenever possible, dissolve the sample in the initial mobile phase.[8] Run a stability study by re-injecting the same vial over several hours.
High Backpressure Blockage in the system.1. Isolate the Cause: Systematically disconnect components (column, guard column, tubing) starting from the detector and working backward to identify the source of the pressure.[5] 2. Filter Samples: Ensure all samples and mobile phases are filtered (0.22 or 0.45 µm) to prevent particulate matter from clogging frits. 3. Buffer Precipitation: If using a buffer, ensure it is fully soluble in the highest organic percentage of your gradient. Flush the system thoroughly with water if precipitation is suspected.[5]
Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust starting point for method development.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (high-purity silica).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm (based on typical absorbance for pyrimidine derivatives, should be confirmed experimentally).[9][10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Workflow Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_pressure Pressure Check cluster_mobile_phase Mobile Phase Check cluster_column Column Check start Chromatographic Problem (e.g., Peak Tailing) pressure_ok Pressure OK? start->pressure_ok mp_ok Composition Correct? pressure_ok->mp_ok Yes ph_check Adjust pH / Add Modifier mp_ok->ph_check No col_health Column Aged/Contaminated? mp_ok->col_health Yes solution Problem Resolved ph_check->solution col_chem Change Column Chemistry (e.g., Phenyl-Hexyl) col_chem->solution col_health->col_chem Yes col_health->solution No (Equilibrate Longer)

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification, structure confirmation, and analysis in complex matrices, LC-MS is indispensable. The nitrogen-containing pyridopyrimidine core makes this compound highly suitable for electrospray ionization (ESI) in positive mode.

Frequently Asked Questions (LC-MS)

Q1: Which ionization mode should I use, ESI or APCI? A1: Electrospray Ionization (ESI) is the preferred method. The multiple nitrogen atoms in the 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one structure are readily protonated in an acidic mobile phase, making it ideal for positive ion mode ESI ([M+H]+).

Q2: I'm seeing a very weak signal. How can I improve it? A2: Weak signal is often due to ion suppression or suboptimal source conditions. Ensure you are using volatile mobile phase additives like formic acid or ammonium formate.[11] Non-volatile buffers like phosphate will suppress the ESI signal.[7] Systematically optimize source parameters: capillary voltage, source temperature, and nebulizing/drying gas flows. Also, check for common nitrogen gas supply issues like low pressure or purity.[12]

Q3: What are the expected fragments in MS/MS analysis? A3: While a definitive fragmentation pattern requires experimental data, nitrogen-containing heterocyclic compounds often fragment through the loss of small neutral molecules like HCN or CO.[13] Fragmentation of the phenyl ring or cleavage within the pyrimidinone ring system is also expected.

LC-MS Troubleshooting Guide
Problem Potential Cause Recommended Solution & Explanation
No or Low Signal Ion Suppression / Poor Ionization.1. Use MS-Friendly Mobile Phases: Replace any non-volatile salts (e.g., phosphate) with volatile alternatives (e.g., 0.1% formic acid, 10mM ammonium formate). 2. Optimize Source Parameters: Tune the ion source settings (capillary voltage, gas flows, temperatures) specifically for your analyte's m/z. 3. Check Nitrogen Supply: Ensure the nitrogen generator or supply is providing gas at the correct pressure and purity required by the instrument manufacturer.[12]
Unstable Signal / "Spiky" Baseline Inconsistent Spray or Electrical Discharge.1. Check for Blockages: A partial clog in the transfer line or ESI needle can cause an unstable spray. 2. Clean the Source: Salt and sample buildup on the source components (e.g., capillary end, skimmer cone) can lead to electrical instability. Follow the manufacturer's protocol for cleaning.
Mass Inaccuracy Poor Mass Calibration.1. Recalibrate the Instrument: Perform a mass calibration using the manufacturer's recommended calibration solution. Ensure the instrument is thermally stable before calibration. 2. Use a Lock Mass: For high-resolution instruments, use a continuous lock mass infusion to correct for mass drift during the analytical run.
Experimental Protocol: LC-MS Identification
  • LC System: Use the HPLC conditions described in Section 1. It is critical to use volatile mobile phases.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS), or a Triple Quadrupole (QQQ) for quantitative analysis.

  • Ionization Mode: ESI Positive.

  • Key MS Parameters (Starting Point):

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/Hr

    • Scan Range (Full Scan): m/z 100-500

    • Collision Energy (MS/MS): Ramp from 10-40 eV to observe fragmentation patterns.

Diagram: The LC-MS Analytical Pathway

LCMS_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry MobilePhase Mobile Phase (A+B) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column HPLC Column Injector->Column IonSource Ion Source (ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: From sample injection to data acquisition in an LC-MS system.

Section 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid, simple, and cost-effective method for the quantitative analysis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in bulk form or simple formulations, provided there are no interfering substances that absorb at the same wavelength.[14][15]

Frequently Asked Questions (UV-Vis)

Q1: What solvent should I use for UV-Vis analysis? A1: Methanol or ethanol are excellent starting choices as they are transparent in the UV range and can dissolve the compound. It is critical to use the same solvent for the blank and all subsequent dilutions to ensure consistency.[10]

Q2: How do I determine the λmax (wavelength of maximum absorbance)? A2: Prepare a solution of your compound at a moderate concentration (e.g., 10 µg/mL). Scan the solution across the UV-Vis range (typically 200-400 nm) against a solvent blank. The wavelength at which the highest absorbance is recorded is the λmax.[10] For pyrimidine derivatives, this is often in the 270-280 nm range.[9][10]

Q3: My calibration curve is not linear. What is the problem? A3: According to the Beer-Lambert law, absorbance should be linear with concentration.[14] A non-linear curve at high concentrations is often due to molecular interactions or reaching the detector's limit. Dilute your standards to a lower concentration range where linearity is observed. Ensure your standards are prepared accurately.

UV-Vis Troubleshooting Guide
Problem Potential Cause Recommended Solution & Explanation
Unstable or Drifting Absorbance Lamp instability, dirty cuvette, or sample precipitation.1. Warm Up the Instrument: Allow the spectrophotometer's lamp to warm up for at least 30 minutes for a stable output. 2. Clean Cuvettes: Ensure cuvettes are meticulously clean. Use a matched pair of cuvettes for the blank and sample. 3. Check Solubility: Visually inspect the solution in the cuvette for any signs of precipitation over time.
Inconsistent Readings Pipetting errors or temperature fluctuations.1. Use Calibrated Pipettes: Ensure all volumetric glassware and pipettes are properly calibrated for accurate preparation of standards. 2. Control Temperature: For highly precise measurements, use a temperature-controlled sample holder, as absorbance can be temperature-dependent.
Experimental Protocol: Quantitative Analysis by UV-Vis
  • Stock Solution Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a 100 mL volumetric flask with methanol to make a 100 µg/mL stock solution.

  • Determine λmax: Dilute the stock solution to 10 µg/mL and perform a wavelength scan from 200-400 nm to find the λmax.[10]

  • Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10, 12 µg/mL) using the same solvent.

  • Measurement: Set the spectrophotometer to the determined λmax. Zero the instrument using a methanol blank. Measure the absorbance of each calibration standard.

  • Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically required.

  • Sample Analysis: Prepare the unknown sample in the same manner so that its absorbance falls within the range of the calibration curve. Use the regression equation to calculate the concentration of the unknown sample.

References

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. BLDpharm.
  • HPLC Troubleshooting Guide. Restek.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Nitrogen-Containing Heterocyclic Compounds.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed.
  • 5 Common Nitrogen Issues in LC-MS.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • Supporting Inform
  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. Sigma-Aldrich.
  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • 2-Hydroxy-3-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one. ChemScene.
  • 2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE. precisionFDA.
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
  • 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem.
  • REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo.
  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors...
  • review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. iajps.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem.
  • Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. NIH.
  • 2-Hydroxy-3-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one AldrichCPR. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction Welcome to the technical support center for the scale-up of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2).[1][2][3] This important heterocyclic scaffold is a key intermediate in the dev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 95533-95-2).[1][2][3] This important heterocyclic scaffold is a key intermediate in the development of novel therapeutics, including selective kinase inhibitors.[4][5] This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from lab-scale synthesis to pilot and manufacturing scales. Our focus is on anticipating challenges, ensuring process robustness, and maintaining product quality and safety.

The primary and most robust synthetic route involves the thermal cyclocondensation of 2-aminopyridine with diethyl phenylmalonate.[6][7] While straightforward at the gram scale, scaling this reaction presents significant challenges related to thermal management, impurity control, and product isolation.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Question 1: My reaction yield dropped from >85% at the 10g scale to <60% at the 1kg scale. What are the likely causes?

A significant drop in yield upon scale-up is a common and multifaceted problem. The root cause often lies in physical phenomena that are negligible in small flasks but become dominant in large reactors.

Possible Causes & Solutions:

  • Poor Heat Transfer and Localized Hotspots: The cyclocondensation of 2-aminopyridine and diethyl malonate is an endothermic reaction requiring high temperatures (typically >180°C), but poor heat distribution in a large reactor can lead to localized overheating. This can cause thermal decomposition of the starting materials or the product, leading to charring and the formation of complex impurities.

    • Causality: In large reactors, the surface-area-to-volume ratio decreases dramatically. This makes it harder for heating systems (like a reactor jacket) to distribute heat evenly throughout the reaction mass. Inefficient stirring can exacerbate this, creating static zones where reactants are exposed to excessive temperatures for prolonged periods.

    • Troubleshooting Steps:

      • Optimize Agitation: Ensure the agitator (stirrer) design and speed are sufficient to create a homogenous mixture and facilitate efficient heat transfer from the reactor walls to the bulk. Baffles within the reactor are critical to prevent vortexing and improve mixing.

      • Controlled Heating Ramp: Implement a slower, more controlled heating ramp to the target temperature. This allows the bulk of the mixture to heat up more uniformly, minimizing the risk of localized overheating.

      • Use of a High-Boiling, Inert Solvent: While a "neat" (solvent-free) reaction is often preferred for its simplicity and high concentration[6], adding a small amount of a high-boiling, inert solvent (e.g., Dowtherm™ A, Diphenyl ether) at scale can improve heat transfer and create a more manageable slurry.

  • Inefficient Removal of Volatiles (Ethanol): The reaction generates two equivalents of ethanol as a byproduct. In a large, sealed reactor, inefficient removal of this ethanol can shift the reaction equilibrium backward, preventing the reaction from reaching completion.

    • Causality: The reaction is a condensation, meaning it is reversible. According to Le Chatelier's principle, the removal of a product (ethanol) will drive the reaction forward. What is easily removed in an open flask in the lab can build up significant back-pressure in a large reactor if not actively removed.

    • Troubleshooting Steps:

      • Inert Gas Sparging: Introduce a slow subsurface stream of an inert gas like nitrogen. This will help to strip the ethanol from the reaction mixture as it forms.

      • Vacuum Distillation: Equip the reactor with a distillation setup to remove ethanol under a slight vacuum, which also lowers its boiling point, facilitating removal at the reaction temperature.

  • Quality of Starting Materials: Impurities in starting materials (2-aminopyridine or diethyl phenylmalonate) that are insignificant at the lab scale can have a pronounced negative impact at a larger scale.

    • Causality: Certain impurities can act as catalysts for side reactions or inhibitors of the main reaction. At kilogram scales, even a 0.5% impurity represents a significant quantity of a potentially problematic substance.

    • Troubleshooting Steps:

      • Supplier Qualification: Qualify your raw material suppliers and perform rigorous incoming quality control via techniques like HPLC, GC, and NMR to ensure batch-to-batch consistency.[8]

      • Purity Specification: Establish strict purity specifications for all starting materials. For example, residual moisture in 2-aminopyridine can lead to side reactions.

Question 2: I'm observing a dark, tar-like impurity in my final product that is difficult to remove by recrystallization. How can I identify and prevent it?

The formation of dark, often polymeric, impurities is typically a sign of thermal degradation.

Possible Causes & Solutions:

  • Thermal Decomposition: As mentioned above, excessive temperatures or prolonged reaction times can lead to the decomposition of the pyridopyrimidinone core.

    • Troubleshooting Steps:

      • Reaction Profiling: Perform small-scale experiments to create a time-course and temperature profile. Use HPLC to monitor the formation of the product and key impurities over time at different temperatures to find the optimal balance.

      • Reduce Reaction Time: Once the reaction is determined to be complete by in-process controls (e.g., HPLC analysis showing <1% starting material), begin the cooling and workup procedure immediately. Avoid holding the reaction at high temperatures unnecessarily.

  • Oxidation: The pyrido[1,2-a]pyrimidin-4-one scaffold can be susceptible to oxidation at high temperatures, especially in the presence of air.

    • Troubleshooting Steps:

      • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas such as nitrogen or argon. This is crucial at scale to prevent air from entering the reactor.

      • Degas Reagents: For very sensitive reactions, consider degassing the starting materials before the reaction by sparging with nitrogen.

Question 3: The product isolation by crystallization is inconsistent. Sometimes I get fine needles, other times a dense powder, affecting filtration and drying times. Why is this happening and how can I control it?

Crystal morphology is highly dependent on the conditions of crystallization. Inconsistency at scale often points to a lack of control over the cooling and supersaturation profile.

Possible Causes & Solutions:

  • Uncontrolled Cooling Rate: Rapid cooling ("crash cooling") of the crystallization solvent leads to rapid nucleation and the formation of small, often impure, crystals that are difficult to filter.

    • Causality: Crystal growth is a two-step process: nucleation (formation of initial crystal seeds) and growth (deposition of molecules onto existing seeds). Ideal crystallization favors growth over nucleation. Slow cooling maintains a state of slight supersaturation, allowing molecules to arrange themselves in an ordered lattice on existing nuclei, resulting in larger, purer crystals.

    • Troubleshooting Steps:

      • Programmed Cooling Profile: Implement a controlled, linear cooling profile for the reactor. For example, cool from 90°C to 20°C over 4-6 hours.

      • Seeding: Once the solution is cooled to a temperature where it is just saturated, add a small amount of pure, crystalline product ("seeds"). This provides a template for crystal growth and can lead to a more consistent particle size distribution.

      • Agitation Control: The stirring rate during crystallization is critical. Too slow, and the product may settle; too fast, and attrition (crystal breakage) can occur, leading to smaller particles. The ideal is gentle, uniform mixing.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended lab-scale protocol for this synthesis? A robust and environmentally friendly method is the solvent-free ("neat") synthesis.[6] A detailed protocol is provided in the "Experimental Protocols" section below.

  • Q2: What are the primary safety hazards to consider during scale-up?

    • Thermal Hazards: The primary risk is managing the high reaction temperature. Ensure the reactor is rated for the required temperature and pressure and that all safety features (bursting discs, pressure relief valves) are in place.

    • Reagent Handling: 2-aminopyridine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[1]

    • Exothermic Quenching: While the reaction itself is endothermic, the workup or cleaning process can involve quenching hot material, which can be hazardous. Always allow the reaction mixture to cool to a safe temperature (<50°C) before transfer or workup.

  • Q3: Which analytical methods are essential for quality control?

    • HPLC (High-Performance Liquid Chromatography): This is the workhorse technique for determining the purity of the final product and for monitoring reaction progress. A typical method would use a C18 column with a gradient of acetonitrile in water (with 0.1% TFA or formic acid).[4][9]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the molecular weights of unknown impurities observed in the HPLC analysis.[9]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-Scale (10g)Pilot-Scale (1kg) - RecommendedRationale for Change
Reactants
2-Aminopyridine1.0 eq1.0 eqStoichiometry remains constant.
Diethyl Phenylmalonate1.2 eq1.1 - 1.2 eqA slight excess helps drive the reaction to completion.
Reaction Conditions
Vessel100 mL Round Bottom Flask10 L Glass-Lined ReactorAppropriate vessel for scale.
Temperature180-190 °C (Oil Bath)180-190 °C (Jacketed Heating)Target temperature is the same, but method of heating changes.
AtmosphereOpen to Air / N₂ balloonPositive N₂ Pressure with VentPrevents oxidation and allows for safe removal of volatiles.
AgitationMagnetic Stir BarOverhead Mechanical AgitatorEnsures proper mixing in a larger volume.
Volatile RemovalNatural evaporationN₂ Sparging / Light VacuumActively required to drive equilibrium.
Workup
Crystallization SolventEthanol or AcetonitrileEthanol or IsopropanolSolvents chosen for safety, recovery, and crystal form.
Cooling MethodIce Bath (Rapid)Programmed Cooling (4-6 hours)Controls crystal size and purity.
Expected Outcome
Typical Yield85-95%80-90%A slight drop is expected, but should remain high with optimization.
Purity (by HPLC)>98%>98%Purity specification must be maintained.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (1kg Scale)

Safety First: This procedure must be conducted by trained personnel in a suitable chemical processing facility. All operations should be performed in a reactor located within a walk-in fume hood or an appropriately ventilated area. Full PPE is required.

  • Reactor Setup:

    • Ensure a 10 L glass-lined reactor is clean, dry, and equipped with a mechanical agitator, thermocouple, heating/cooling jacket, nitrogen inlet, and a distillation condenser.

  • Charging Reagents:

    • Charge the reactor with 2-aminopyridine (0.94 kg, 10.0 mol).

    • Charge diethyl phenylmalonate (2.62 kg, 11.0 mol, 1.1 eq).

  • Reaction:

    • Begin agitation at a moderate speed (e.g., 100-150 RPM) to ensure good mixing.

    • Start a slow, subsurface sparge of nitrogen gas.

    • Heat the reaction mixture to 185 °C using the reactor jacket over a period of 2-3 hours.

    • As the reaction proceeds, ethanol will begin to distill. Collect the ethanol distillate.

    • Maintain the reaction temperature at 185 °C for 6-8 hours. Monitor the reaction progress by taking samples periodically for HPLC analysis. The reaction is complete when <1% of the 2-aminopyridine remains.

  • Workup and Isolation:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to approximately 100 °C.

    • Slowly add 5 L of ethanol to the hot mixture with good agitation. The product should begin to precipitate.

    • Implement a controlled cooling program to cool the slurry to 10 °C over 4 hours.

    • Age the slurry at 10 °C for at least 1 hour to ensure complete crystallization.

  • Filtration and Drying:

    • Filter the solid product using a suitable filter (e.g., Nutsche filter).

    • Wash the filter cake with cold ethanol (2 x 1 L).

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

    • Expected Yield: 1.9 - 2.1 kg (80-88%).

    • Expected Purity: >98% by HPLC.

Visualizations

Diagram 1: General Synthesis and Scale-Up Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product QC Raw Material QC (2-Aminopyridine, Diethyl Phenylmalonate) Charge Charge Reagents QC->Charge Reactor_Prep Reactor Setup (Clean, Dry, Inert) Reactor_Prep->Charge Heat Heat to 185°C (Controlled Ramp) Charge->Heat React Hold & Distill EtOH (6-8 hours) Heat->React IPC In-Process Control (HPLC) React->IPC Sample IPC->React Continue Cooldown Cool to 100°C IPC->Cooldown Complete Quench Add Crystallization Solvent (Ethanol) Cooldown->Quench Crystallize Controlled Cooling to 10°C Quench->Crystallize Filter Filter & Wash Cake Crystallize->Filter Dry Vacuum Dry Filter->Dry Final_QC Final Product QC (HPLC, NMR, Purity) Dry->Final_QC Package Package & Ship Final_QC->Package

Caption: Workflow for the scaled-up production of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Diagram 2: Troubleshooting Logic for Low Yield

step_node step_node solution_node solution_node start Low Yield Observed? check_completion Reaction Complete by IPC? start->check_completion check_mass_balance Mass Balance >95%? check_completion->check_mass_balance Yes incomplete Incomplete Reaction check_completion->incomplete No check_impurities Major Impurities by HPLC? check_mass_balance->check_impurities Yes mechanical_loss Mechanical Loss check_mass_balance->mechanical_loss No degradation Product Degradation check_impurities->degradation Yes solution_workup Review Transfer & Filtration Steps check_impurities->solution_workup No (Purification Issue) solution_volatiles Improve Volatile Removal (N₂ Sparge / Vacuum) incomplete->solution_volatiles solution_time_temp Re-optimize Time & Temperature incomplete->solution_time_temp degradation->solution_time_temp solution_stirring Optimize Agitation & Heat Transfer degradation->solution_stirring mechanical_loss->solution_workup

Caption: Decision tree for troubleshooting low yield issues during scale-up.

References

  • Journal of Medicinal Chemistry. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • ResearchGate. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]

  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • MDPI. (n.d.). Malonates in Cyclocondensation Reactions. [Link]

  • PubMed. (n.d.). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. [Link]

  • precisionFDA. (n.d.). 2-HYDROXY-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE. [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • PubMed. (n.d.). Kinetic spectrophotometric methods for the determination of dothiepin hydrochloride in bulk and in drug formulation. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Introduction The pyrido[1,2-a]pyrimidin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[1,2-a]pyrimidin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-allergic, and anticancer properties.[1] A particularly significant area of research is their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in many diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes.[2] Antioxidants mitigate this damage by neutralizing ROS, making them vital for maintaining cellular health.[2]

This guide provides a comprehensive comparison of the antioxidant activity of various pyrido[1,2-a]pyrimidin-4-one derivatives. We will delve into the structural features that govern their efficacy, present comparative data from key studies, and provide detailed, validated protocols for the most common antioxidant assays to empower researchers in this field.

The Chemical Rationale: Mechanism of Antioxidant Action

The antioxidant capacity of pyrido[1,2-a]pyrimidin-4-one derivatives is intrinsically linked to their molecular structure. The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize unstable free radicals, thereby terminating the oxidative chain reaction. The effectiveness of this process is largely dictated by the presence and positioning of specific functional groups on the heterocyclic core and its substituents.

Extensive research has identified hydroxyl (-OH) groups, particularly when arranged as a phenol or catechol moiety on a phenyl substituent, as the critical pharmacophore for antioxidant activity.[1][3][4][5]

  • Phenolic and Catechol Moieties: Derivatives featuring a phenol (a single -OH group on a phenyl ring) or a catechol (two adjacent -OH groups on a phenyl ring) exhibit significant antioxidant properties. The catechol derivatives consistently show the highest activity.[1][3][4][5] This is because the ortho-dihydroxy arrangement allows for the formation of a stable intramolecular hydrogen bond and a stable semiquinone radical after donating a hydrogen atom, making the compound a more efficient radical scavenger.

  • Core Substitution: The introduction of a hydroxyl group onto the main pyrido[1,2-a]pyrimidine nucleus, for instance at the 6- or 9-position, can further enhance antioxidant potency.[3][4]

  • Inactivation by Modification: Conversely, the methylation or complete absence of these crucial hydroxyl groups leads to a dramatic reduction or complete loss of antioxidant activity.[1][3][4][5] This finding underscores the direct role of these groups in the radical scavenging process.

Antioxidant_Mechanism cluster_0 Antioxidant Mechanism Pyrido_Derivative Pyrido[1,2-a]pyrimidin-4-one (with -OH group) Stable_Radical Stabilized Derivative Radical (P•) Pyrido_Derivative->Stable_Radical Donates H• Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule Accepts H•

Caption: General mechanism of radical scavenging by a hydroxylated pyrido[1,2-a]pyrimidin-4-one derivative.

Comparative Analysis: Structure-Activity Relationships (SAR)

The antioxidant potential of these derivatives is not uniform; it is highly dependent on their substitution patterns. The following table summarizes the structure-activity relationships observed in a key study by La Motta et al., which systematically evaluated a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one compounds.

Compound Series Key Structural Features Relative Antioxidant Activity Key Insight
Series A 2-Phenyl ring with no -OH groupsLowThe unsubstituted phenyl ring confers minimal antioxidant capacity.
Series B 2-Phenyl ring with one -OH group (Phenol)ModerateA single hydroxyl group significantly improves radical scavenging ability.
Series C 2-Phenyl ring with two adjacent -OH groups (Catechol)ExcellentThe catechol moiety is the most effective substitution for high antioxidant activity.[1][3][4][5]
Series D -OH group at position 6 of the pyridopyrimidine coreEnhancedAdding a hydroxyl group to the core structure boosts the activity of the 2-phenyl substituted series.[3][4]
Series E -OH group at position 9 of the pyridopyrimidine coreWeakly Active (except with 2-phenyl -OH)Substitution at position 9 is less effective than at position 6, unless complemented by hydroxyls on the phenyl ring.[3]
Series F Methylation of hydroxyl groupsInactive or Scarcely ActiveBlocking the hydroxyl groups via methylation confirms their essential role in the antioxidant mechanism.[1][3][4][5]

Experimental Protocols for Antioxidant Capacity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The three most widely accepted in vitro assays for measuring antioxidant activity are the DPPH, ABTS, and FRAP assays.[6] Each operates on a slightly different chemical principle, providing a more complete profile of a compound's antioxidant potential.

Experimental_Workflow cluster_workflow General Antioxidant Assay Workflow Prep 1. Prepare Reagents (Radical/Complex Solution) Mix 3. Mix Reagent and Sample Prep->Mix Sample 2. Prepare Test Compound (Pyrido Derivative dilutions) Sample->Mix Incubate 4. Incubate (Allow reaction to occur) Mix->Incubate Measure 5. Spectrophotometric Reading (Measure Absorbance Change) Incubate->Measure Calculate 6. Calculate Activity (% Inhibition or IC50) Measure->Calculate

Caption: A standardized workflow for in vitro antioxidant activity testing.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods due to its simplicity and reliability.[7]

  • Principle: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant. The degree of color change is proportional to the antioxidant's scavenging capacity.

  • Causality Behind the Protocol:

    • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.[6] Methanol is used as it readily dissolves both the DPPH radical and a wide range of organic compounds. The solution must be stored in the dark as DPPH is light-sensitive.

    • Assay Procedure:

      • In a 96-well plate or test tube, add a defined volume of the test compound at various concentrations. A standard antioxidant, like Trolox or ascorbic acid, is run in parallel for comparison.

      • Add the methanolic DPPH solution to each well. The reaction is initiated upon mixing.

      • The mixture is incubated for 30 minutes in the dark.[7] This allows the scavenging reaction to reach completion or a steady state.

    • Measurement and Calculation:

      • Measure the absorbance at 517 nm using a spectrophotometer.[6] This wavelength corresponds to the maximum absorbance of the DPPH radical.

      • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 , where A_control is the absorbance of the DPPH solution without the sample.

      • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is versatile and can be used for both hydrophilic and lipophilic compounds.[8]

  • Principle: This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants neutralize this radical, causing the color to fade.

  • Causality Behind the Protocol:

    • Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[6] The mixture is kept in the dark at room temperature for 12-16 hours, allowing the radical to form completely.[6] Before use, the ABTS•+ solution is diluted with a buffer (like PBS) to an absorbance of ~0.70 at 734 nm to ensure the reading is within the linear range of the spectrophotometer.

    • Assay Procedure:

      • Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

      • A control containing only the solvent is included.

      • The reaction is typically allowed to proceed for a set time (e.g., 6 minutes) before reading.[9]

    • Measurement and Calculation:

      • Measure the absorbance at 734 nm.[6]

      • The calculation is similar to the DPPH assay, determining the percentage of inhibition and the IC50 value. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike DPPH and ABTS, the FRAP assay is based solely on an electron transfer mechanism.[7]

  • Principle: This assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form. The FRAP reagent contains a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine), which is colorless. In the presence of an antioxidant, this complex is reduced to the ferrous form, producing an intense blue color.

  • Causality Behind the Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution. The acidic pH is crucial to maintain iron solubility and drive the reduction reaction.

    • Assay Procedure:

      • Add a small volume of the test compound or a ferrous sulfate (FeSO₄) standard to the pre-warmed (37°C) FRAP reagent.

      • The mixture is incubated at 37°C for a specified time (typically 4-30 minutes).[6] The elevated temperature accelerates the reaction rate.

    • Measurement and Calculation:

      • Measure the absorbance of the blue-colored complex at 593 nm.[6]

      • The antioxidant capacity is determined from a standard curve prepared with known concentrations of Fe²⁺ and is expressed as Fe(II) equivalents.

Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising framework for the development of novel antioxidant agents. The comparative analysis clearly demonstrates that the antioxidant activity of its derivatives is not a generic property but is finely tuned by specific structural modifications. The presence of a catechol moiety on a 2-phenyl substituent is the most critical determinant for potent radical scavenging activity. The addition of hydroxyl groups to the heterocyclic core can further augment this capacity.

The detailed experimental protocols provided in this guide offer a validated foundation for researchers to accurately screen and compare the efficacy of new derivatives. By understanding the underlying structure-activity relationships and employing rigorous, well-defined assays, the scientific community can continue to explore and optimize these compounds as potential therapeutics for managing conditions associated with oxidative stress.

References

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-27. [Link]

  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. [Link]

  • Sartini, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. SciSpace. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Singh, R., et al. (2022). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]

  • Laskar, M., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Zotova, L., et al. (2021). Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO. MDPI. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel compound, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel compound, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These include anti-inflammatory, anticancer, and kinase inhibitory properties.[2][3][4] Given the therapeutic potential of this chemical class, a thorough validation of the mechanism of action for any new derivative is paramount for its progression in the drug discovery pipeline.

Initial Hypothesis Generation and Target Class Identification

Based on the known bioactivities of the broader pyridopyrimidine family, we can formulate initial hypotheses for the mechanism of action of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The presence of the pyridopyrimidinone core suggests potential interactions with ATP-binding sites of kinases or other enzymes.[5][6]

Plausible Target Classes:

  • Protein Kinases: Many pyridopyrimidine derivatives are known to be kinase inhibitors, targeting enzymes like EGFR, JNK, and SHP2.[2][5][7]

  • Inflammatory Enzymes: Some derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like hyaluronidase.[3]

  • Dihydrofolate Reductase (DHFR): Certain pyridopyrimidine structures can inhibit DHFR, leading to anticancer effects.[6]

Our validation strategy will therefore begin with broad, unbiased screening to identify the primary target class, followed by more focused experiments to confirm the specific molecular target and delineate the downstream signaling pathways.

A Multi-Faceted Approach to Target Deconvolution and Validation

A robust validation of a compound's mechanism of action relies on a combination of orthogonal experimental approaches.[8] We will compare three key strategies: affinity-based proteomics, genetic screening, and biophysical interaction analysis.

Affinity-Based Proteomics: Fishing for the Target

Affinity chromatography is a powerful and widely used technique to isolate the specific protein targets of a small molecule from a complex cellular lysate.[9] This method involves immobilizing the compound of interest on a solid support to "pull down" its binding partners.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Target Capture cluster_2 Elution and Analysis A Synthesize an alkyne- or amine-functionalized derivative of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one B Couple the derivatized compound to NHS-activated sepharose beads A->B C Incubate the affinity matrix with cell lysate (e.g., from a cancer cell line) D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins using excess free compound or denaturing agents F Separate eluted proteins by SDS-PAGE E->F G Identify protein bands by mass spectrometry (LC-MS/MS) F->G G cluster_0 Library Transduction cluster_1 Selection cluster_2 Analysis A Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library B Treat the cell population with 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one at a selective concentration (e.g., IC50) A->B C Culture for several passages to allow for enrichment of resistant cells B->C D Isolate genomic DNA from the surviving cell population E Amplify and sequence the sgRNA-encoding regions D->E F Identify sgRNAs that are enriched in the treated population compared to a vehicle control E->F G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Activates D Downstream Signaling (e.g., RAS-ERK, PI3K-AKT) B->D Phosphorylates & Activates C 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one C->B Inhibits E Cell Proliferation, Survival D->E Promotes

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-Phenyl-4H-Pyrido[1,2-a]Pyrimidin-4-One Analogs

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a unique...

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive starting point for the design of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs. We will explore how modifications to this core structure influence biological activity against various targets, supported by experimental data and protocols.

The Pyrido[1,2-a]pyrimidin-4-one Core: A Scaffold of Diverse Bioactivity

The pyrido[1,2-a]pyrimidine nucleus is present in several marketed drugs, including the anti-allergic agent pemirolast and the antidepressant lusaperidone.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including:

  • Anticancer Properties: Targeting enzymes like SHP2 phosphatase and various kinases.[3][4]

  • Aldose Reductase Inhibition: Offering potential for the management of diabetic complications.[5]

  • Antimalarial Activity: Showing promise against Plasmodium falciparum.[6][7]

  • Antiplatelet Aggregation: Inhibiting cAMP phosphodiesterase.[8]

  • Antiviral Activity: With some derivatives showing activity against viruses like herpes simplex virus (HSV).[9][10]

This guide will focus on how the strategic placement of substituents on the 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one framework modulates these activities.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the pyridopyrimidine core and the 3-phenyl ring.

SAR_Summary cluster_core Pyrido[1,2-a]pyrimidin-4-one Core cluster_positions Key Substitution Positions Core Core Scaffold P2 Position 2 -OH group is crucial. - Other substitutions can modulate activity. Core->P2 Substitution at C2 P3 Position 3 (Phenyl Ring) - Substituents on this ring are critical for potency and selectivity. Core->P3 Substitution at C3 P6_9 Positions 6 & 9 - Hydroxylation can enhance activity (e.g., ALR2 inhibition). Core->P6_9 Substitution on Pyridine Ring P7 Position 7 - Introduction of flexible linkers (e.g., -S-) can improve binding. Core->P7 Substitution at C7

Caption: Key substitution points on the pyrido[1,2-a]pyrimidin-4-one scaffold.

Position 2 Substitutions: The presence of a hydroxyl group at the 2-position appears to be a common feature in many active analogs, suggesting its potential involvement in crucial hydrogen bonding interactions with target proteins.[5] While the core topic specifies a 2-hydroxy group, related studies on 2-phenyl and 2-amino derivatives show that this position is a key site for modulation. For instance, in the case of aldose reductase inhibitors, 2-phenyl derivatives with phenol or catechol moieties were found to be highly active, indicating that hydrogen bond donors in this region are critical for pharmacophoric recognition.[5] Methylation or removal of these hydroxyl groups resulted in a significant loss of activity.[5]

Position 3 Phenyl Ring: The 3-phenyl group is a major determinant of potency and selectivity. Modifications to this ring have profound effects on activity. For instance, in the development of antimalarial agents, various substitutions on the 3-position led to compounds with moderate activity, suggesting that this position can be optimized to improve potency.[7]

Positions 6, 8, and 9: Substitutions on the pyridine ring of the scaffold also play a significant role.

  • Aldose Reductase Inhibitors: The introduction of a hydroxyl group at position 6 or 9 was shown to enhance inhibitory potency.[5]

  • Antiplatelet Agents: For 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one analogs, the introduction of methyl groups at positions 6 and 8 resulted in compounds with activity comparable to the lead compound.[8]

Introduction of Flexible Linkers: A study on SHP2 inhibitors revealed that the molecular rigidity of the core scaffold could limit further improvements in activity.[3] To address this, a sulfur atom was introduced as a linker at the 7-position, enhancing the flexibility of the structure. This modification led to a significant increase in enzymatic activity.[3]

Comparative Analysis: Performance Against Specific Biological Targets

The versatility of the 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is evident in its activity against a range of biological targets.

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a key regulator in cellular signaling pathways and a validated target in oncology.[3] A series of pyrido[1,2-a]pyrimidin-4-one derivatives were designed as allosteric SHP2 inhibitors.

CompoundKey Structural FeaturesSHP2 IC₅₀ (µM)Kyse-520 cell IC₅₀ (µM)Reference
13a Rigid coreRelatively good inhibitory activityNot specified[3]
14i S-atom linker at position 7 for flexibility0.1041.06[3]

The data clearly demonstrates the benefit of introducing a flexible linker. Compound 14i not only showed high enzymatic activity but also potent antiproliferative activity against Kyse-520 cells with low toxicity to normal cells.[3] Mechanistic studies revealed that 14i induced apoptosis and arrested the cell cycle at the G0/G1 phase.[3]

ALR2 is an enzyme implicated in the pathogenesis of diabetic complications. 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been explored as ALR2 inhibitors.

CompoundKey Structural FeaturesALR2 IC₅₀ (µM)Reference
13 2-(4-hydroxyphenyl)In micromolar range[5]
14 2-(3,4-dihydroxyphenyl)In micromolar range[5]
18 2-(4-hydroxyphenyl)-9-hydroxyEnhanced potency[5]
19 2-(4-hydroxyphenyl)-6-hydroxyEnhanced potency[5]

The SAR for this series highlights the importance of hydroxyl groups. The presence of a phenol or catechol moiety at the 2-position is essential for activity.[5] Furthermore, adding a hydroxyl group to the pyridone ring at position 6 or 9 enhances the inhibitory potency.[5] Lengthening the side chain from phenyl to benzyl resulted in a general decrease in activity.[5]

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated for this purpose.

CompoundKey Structural FeaturesP. falciparum IC₅₀ (µM)Reference
21 3-Fluorobenzylcarbamate at C333[7]
37 N-[4-(trifluoromethyl)benzyl]carboxamide at C337[7]

These studies indicate that the unsubstituted B-ring of the pyrido[1,2-a]pyrimidine scaffold is important for antimalarial activity.[7] While the reported activities are moderate, they establish this scaffold as a viable starting point for the development of more potent antimalarial drugs.[6][7]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs.

A common synthetic route involves the condensation of 2-aminopyridine derivatives with β-keto esters or their equivalents.

  • Step 1: Condensation. A mixture of a substituted 2-aminopyridine and an appropriate diethyl malonate derivative is heated, often in the presence of a high-boiling point solvent like Dowtherm A or under microwave irradiation.

  • Step 2: Cyclization. The resulting intermediate undergoes thermal or acid-catalyzed cyclization to form the 4H-pyrido[1,2-a]pyrimidin-4-one ring system.

  • Step 3: Functionalization. Further modifications, such as halogenation followed by cross-coupling reactions, can be employed to introduce substituents at various positions.

Synthesis_Workflow Start 2-Aminopyridine + Diethyl Malonate Step1 Condensation (e.g., Heat, Microwave) Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Cyclization (Thermal or Acid-catalyzed) Intermediate->Step2 Core Pyrido[1,2-a]pyrimidin-4-one Core Step2->Core Step3 Further Functionalization Core->Step3 Final Target Analogs Step3->Final

Caption: General synthetic workflow for pyrido[1,2-a]pyrimidin-4-one analogs.

This protocol describes a typical fluorescence-based assay to measure SHP2 inhibitory activity.

  • Reagents and Buffers: Prepare assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20). Prepare recombinant human SHP2 enzyme and a fluorogenic substrate like DiFMUP.

  • Compound Preparation: Serially dilute test compounds in DMSO and then in assay buffer.

  • Assay Procedure: a. Add 10 µL of the diluted compound solution to a 96-well plate. b. Add 20 µL of the SHP2 enzyme solution and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 20 µL of the DiFMUP substrate. d. Monitor the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to a DMSO control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., Kyse-520) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly adaptable platform for the design of potent and selective inhibitors for various therapeutic targets. The SAR analysis reveals several key principles:

  • The 2- and 3-positions are critical for modulating activity, with hydroxyl groups at or near the 2-position often being crucial for hydrogen bonding.

  • The substitution pattern on the 3-phenyl ring provides a means to fine-tune potency and selectivity.

  • Modifications to the pyridone ring, such as hydroxylation or the introduction of flexible linkers, can significantly enhance biological activity.

Future research in this area should focus on expanding the diversity of substituents at these key positions. The exploration of bioisosteric replacements for the phenyl ring and the introduction of novel linkers could lead to the discovery of next-generation therapeutics with improved efficacy and drug-like properties. The promising results in oncology and infectious diseases warrant further investigation and optimization of this versatile chemical scaffold.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available at: [Link][3][11]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. Available at: [Link][5]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. Available at: [Link][1]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Available at: [Link][2]

  • Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. Available at: [Link][6]

  • Nadkarni, S. S., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 359-368. Available at: [Link][7]

  • MySkinRecipes. (n.d.). 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. Available at: [Link][4]

  • Sondhi, S. M., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28-41. Available at: [Link]

  • Steenackers, H. P., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(11), 3462-3473. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. Available at: [Link]

  • Manfrini, M., et al. (2000). Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. Bioorganic & Medicinal Chemistry, 8(4), 751-768. Available at: [Link][8]

  • Al-Tel, T. H., et al. (2002). Pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 335(6), 289-295. Available at: [Link][9]

  • Vanderwel, S. N., et al. (2001). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 44(19), 3181-3191. Available at: [Link]

  • Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-4377. Available at: [Link]

  • N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides as possible anti-viral agents. (n.d.). Available at: [Link][10]

  • Sale, C., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4587-4601. Available at: [Link]

  • Salem, M. M., et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 863. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones: From Classical Condensations to Modern Catalysis

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active compounds. Its derivatives have garnered significant attention from the pharmaceutical and agrochemical industries due to their diverse therapeutic properties. Notable examples include pemirolast, an anti-asthmatic agent, and pirenperone, a tranquilizer. The broad spectrum of biological activities exhibited by these compounds, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the importance of efficient and versatile synthetic methodologies for accessing this valuable molecular framework.

This guide provides a comparative analysis of three prominent synthetic strategies for the construction of pyrido[1,2-a]pyrimidin-4-ones: the traditional thermal condensation of 2-aminopyridines with β-dicarbonyl compounds, a modern acid-catalyzed three-component reaction, and a copper-catalyzed tandem approach. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative assessment of their respective advantages and limitations to empower researchers in selecting the optimal strategy for their specific synthetic goals.

Method 1: The Classic Approach - Thermal Cyclocondensation of 2-Aminopyridines and Diethyl Malonate

This method, a variation of the Tschitschibabin reaction, represents the foundational approach to the synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. It involves the direct condensation of a 2-aminopyridine with diethyl malonate under thermal conditions. The reaction is typically performed neat, utilizing diethyl malonate as both a reactant and a solvent.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and elimination. The exocyclic amino group of 2-aminopyridine is more nucleophilic than the endocyclic nitrogen.

cluster_0 Mechanism of Thermal Condensation 2-Aminopyridine 2-Aminopyridine Intermediate_A Acylation Intermediate 2-Aminopyridine->Intermediate_A Nucleophilic Attack Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one Intermediate_B->Product Elimination of Ethanol cluster_1 Mechanism of Acid-Catalyzed Three-Component Reaction Reactants 2-Aminopyridine + Aldehyde + Ketone Intermediate_C Iminium Ion Formation Reactants->Intermediate_C Acid Catalysis (TfOH) Intermediate_D Mannich-type Reaction Intermediate_C->Intermediate_D Intermediate_E Cyclization & Dehydration Intermediate_D->Intermediate_E Product_2 4H-Pyrido[1,2-a]pyrimidine Intermediate_E->Product_2 cluster_2 Mechanism of Copper-Catalyzed Tandem Reaction Reactants_2 2-Halopyridine + (Z)-3-Amino-3-arylacrylate Intermediate_F Ullmann C-N Coupling Reactants_2->Intermediate_F CuI, Base Intermediate_G Intramolecular Amidation Intermediate_F->Intermediate_G CuI Product_3 Pyrido[1,2-a]pyrimidin-4-one Intermediate_G->Product_3

Validation

A Comparative Analysis of Angiogenesis Inhibition: The Natural Flavonoid Apigenin versus a Novel Synthetic Pyrido[1,2-a]pyrimidin-4-one Derivative

A Technical Guide for Researchers in Oncology and Vascular Biology In the intricate dance of tumor progression, the formation of new blood vessels, a process known as angiogenesis, plays a pivotal role. It is the lifelin...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Vascular Biology

In the intricate dance of tumor progression, the formation of new blood vessels, a process known as angiogenesis, plays a pivotal role. It is the lifeline that supplies tumors with the essential nutrients and oxygen required for their growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a cornerstone of modern cancer therapy. This guide provides a comparative analysis of two distinct anti-angiogenic agents: apigenin, a widely studied natural flavonoid, and 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a representative of a promising class of synthetic heterocyclic compounds.

Introduction to the Molecular Battleground: Key Pathways in Angiogenesis

Angiogenesis is a complex, multi-step process orchestrated by a delicate balance of pro- and anti-angiogenic factors. A critical mediator in this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) becomes stabilized. HIF-1α then translocates to the nucleus and induces the expression of several pro-angiogenic genes, most notably VEGF. VEGF, upon binding to its receptor (VEGFR) on endothelial cells, triggers a downstream signaling cascade involving pathways such as PI3K/Akt and MAPK/ERK, ultimately leading to endothelial cell proliferation, migration, and tube formation – the hallmarks of angiogenesis.

Apigenin: A Natural Inhibitor with Multi-Targeting Capabilities

Apigenin, a flavonoid ubiquitously found in fruits and vegetables, has garnered significant attention for its anti-cancer properties, including its ability to thwart angiogenesis.

Mechanism of Action:

Experimental evidence has elucidated that apigenin exerts its anti-angiogenic effects through a multi-pronged attack on the VEGF signaling axis. A primary mechanism involves the destabilization of HIF-1α, thereby downregulating the expression of its target gene, VEGF. This reduction in VEGF levels subsequently attenuates the activation of the downstream PI3K/Akt signaling pathway, a crucial route for endothelial cell survival and proliferation. Furthermore, studies have demonstrated that apigenin can directly inhibit the phosphorylation of VEGFR2, the main receptor for VEGF, thus blocking the initiation of the signaling cascade at its origin.

cluster_0 Apigenin's Anti-Angiogenic Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF_exp VEGF Gene Expression HIF1a->VEGF_exp VEGF VEGF Secretion VEGF_exp->VEGF VEGFR2 VEGFR2 Activation VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_Akt->Angiogenesis Apigenin Apigenin Apigenin->HIF1a Inhibits Apigenin->VEGFR2 Inhibits

Caption: Apigenin's inhibitory action on key points of the VEGF signaling pathway.

2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Synthetic Challenger

The pyrido[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct comparative studies between 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and apigenin are not yet prevalent in the literature, the anti-angiogenic potential of this class of compounds is an active area of investigation.

Postulated Mechanism of Action:

Based on the known activities of similar heterocyclic compounds, it is hypothesized that 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one may also target key kinases within the angiogenic signaling cascade. Its planar structure and potential for hydrogen bonding suggest it could act as an ATP-competitive inhibitor of tyrosine kinases, such as VEGFR, or downstream kinases like those in the PI3K/Akt and MAPK pathways. Further experimental validation is required to elucidate its precise molecular targets.

Head-to-Head Comparison: Apigenin vs. Pyrido[1,2-a]pyrimidin-4-one Derivative

FeatureApigenin2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source Natural (Flavonoid)Synthetic (Heterocycle)
Primary Mechanism HIF-1α destabilization, VEGF downregulation, VEGFR2 inhibitionPutative kinase inhibition (e.g., VEGFR, PI3K/Akt)
Specificity Multi-targetingPotentially more specific, pending target identification
Bioavailability Generally low, subject to metabolic modificationCan be optimized through medicinal chemistry
Data Availability Extensive preclinical dataLimited, emerging research area

Experimental Protocols for Assessing Anti-Angiogenic Activity

A robust evaluation of anti-angiogenic compounds necessitates a combination of in vitro and in vivo assays.

In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Methodology:

  • Preparation: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend in complete medium containing the test compounds (Apigenin or the pyrido[1,2-a]pyrimidin-4-one derivative) at various concentrations.

  • Incubation: Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

cluster_1 Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C to solidify A->B C Seed HUVECs with test compounds B->C D Incubate for 4-18 hours C->D E Microscopic analysis and quantification D->E

Caption: Step-by-step workflow of the in vitro tube formation assay.

In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay provides a physiologically relevant model to assess angiogenesis in a living organism.

Methodology:

  • Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37°C in a humidified incubator. On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • Sample Application: On day 7, sterile filter paper discs saturated with the test compounds (dissolved in a suitable solvent) are placed on the CAM. A negative control (solvent alone) and a positive control (e.g., VEGF) should be included.

  • Incubation and Observation: Reseal the window and continue incubation. After 48-72 hours, observe the area around the filter disc for changes in blood vessel formation.

  • Quantification: Capture images of the CAM and quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.

Concluding Remarks and Future Directions

Both the natural product apigenin and the synthetic scaffold of pyrido[1,2-a]pyrimidin-4-one present compelling, yet distinct, avenues for the development of novel anti-angiogenic therapies. Apigenin's strength lies in its well-documented, multi-targeted approach, though its pharmacokinetic properties may require optimization. The pyrido[1,2-a]pyrimidin-4-one class, exemplified by 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, offers the potential for highly potent and specific kinase inhibitors, a hallmark of many successful targeted therapies. However, extensive research is needed to fully characterize the mechanism of action, efficacy, and safety of these synthetic compounds. Future research should focus on direct, head-to-head preclinical studies to unequivocally determine the relative potency and therapeutic potential of these two classes of angiogenesis inhibitors.

References

  • Fang, J., Zhou, Q., Liu, L. Z., Xia, C., Hu, X., Shi, X., & Jiang, B. H. (2005). Apigenin inhibits tumor angiogenesis through decreasing HIF-1α and VEGF expression. Carcinogenesis, 26(1), 89-97. [Link]

  • Osman, N. A. M., El-Shishtawy, R. M., & Al-Hadiyah, B. M. H. (2016). Apigenin, a potent inhibitor of angiogenesis and tumor growth in vitro and in vivo. Saudi Pharmaceutical Journal, 24(1), 59-69. [Link]

Comparative

Assessing the Selectivity of 2-Hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative analysis of the selectivity of these derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Introduction to the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a bicyclic heteroaromatic system that has attracted significant attention from medicinal chemists. Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of targeted therapies. Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of other important biological pathways.[1][2][3][4]

The selectivity of a drug candidate is a critical parameter in its development. A highly selective compound will interact primarily with its intended biological target, minimizing off-target effects and potential toxicity. This guide will delve into the selectivity profiles of various 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, with a focus on their activity as kinase inhibitors.

Comparative Selectivity of Derivatives

The selectivity of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the pyridopyrimidine core.

Kinase Inhibitory Activity

Many derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been evaluated for their ability to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3][5]

One study reported a 2,3-diphenylpyrido[1,2-a]pyrimidin-4-one derivative, DB103, that selectively inhibited the activation of ERK1/2 kinase in response to TNF-α, while not affecting JNK, p38, and Akt kinases.[6] This selectivity is noteworthy as other compounds, like the parent apigenin, showed a broader inhibition profile.[6]

Another area of interest is the inhibition of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), an important player in multiple signaling pathways.[1] A series of pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated as allosteric SHP2 inhibitors.[1] Notably, compound 14i from this study demonstrated high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM, while showing low inhibitory effect on the SHP2-PTP domain (IC50 > 50 μM), indicating a high degree of selectivity for the allosteric site.[1]

The table below summarizes the inhibitory activity of selected derivatives against various kinases.

CompoundTarget KinaseIC50 (µM)Reference
DB103 ERK1/2- (Inhibited activation)[6]
14i SHP2 (full-length)0.104[1]
8a EGFRWT0.099[3]
8a EGFRT790M0.123[3]
4 PIM-10.0114[2]
10 PIM-10.0172[2]
Other Biological Activities

Beyond kinase inhibition, these derivatives have shown promise in other therapeutic areas. For instance, certain 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase (ALR2) inhibitors, with activity in the micromolar to submicromolar range.[7] The presence and position of hydroxyl groups on the phenyl ring were found to be crucial for this activity.[7]

Experimental Protocols for Assessing Selectivity

The determination of compound selectivity relies on robust and well-validated experimental assays. Both in vitro and cell-based assays are essential to build a comprehensive understanding of a compound's activity and specificity.

In Vitro Kinase Assays

In vitro kinase assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[8][9] These assays typically measure the transfer of a phosphate group from ATP to a substrate.

Step-by-Step Protocol for a Generic In Vitro Kinase Assay: [8][10]

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[10]

    • Reconstitute the purified kinase and its specific substrate in the kinase buffer.

    • Prepare a solution of ATP, often radiolabeled (e.g., γ-[³²P]ATP) for detection.[11]

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., SDS loading dye) and heating.[8]

    • Separate the reaction products using SDS-PAGE.[8]

    • Detect the phosphorylated substrate via autoradiography (for radiolabeled ATP) or by using phospho-specific antibodies in a Western blot.[10]

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate in the presence of different concentrations of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Below is a workflow diagram for a typical in vitro kinase assay.

InVitroKinaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, & Compound Incubate Incubate at Controlled Temp Reagents->Incubate Initiate Reaction Separate Separate Products (SDS-PAGE) Incubate->Separate Stop Reaction Detect Detect Phosphorylation Separate->Detect Analyze Calculate IC50 Detect->Analyze SignalingPathway cluster_pathway Cellular Signaling Upstream Upstream Signal Kinase Target Kinase Upstream->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->Kinase

Inhibition of a Kinase Signaling Pathway

Conclusion

Derivatives of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one represent a versatile class of compounds with significant therapeutic potential. Their selectivity is a key determinant of their utility and can be finely tuned through chemical modifications. A combination of rigorous in vitro and cell-based assays is essential for accurately assessing the selectivity profile of these promising molecules, guiding further drug development efforts.

References

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link] [12]5. Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link] [13]6. In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link] 7. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed. [Link] [1]8. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link] [2]13. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). NIH. [Link] [3]14. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). PubMed. [Link] [7]15. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. (2014). PubMed. [Link] [4]16. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2025). ResearchGate. [Link]

  • Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. (n.d.). PubMed. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (n.d.). PMC - NIH. [Link] [5]19. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4- ones as antimalarial agents. (n.d.). ResearchGate. [Link]

  • A 2,3-diphenylpyrido[1,2- a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. (2019). PubMed. [Link]

Sources

Validation

cross-reactivity of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with other kinases

An In-Depth Guide to the Kinase Cross-Reactivity Profile of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs For researchers and drug development professionals, understanding the selectivity of a potent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinase Cross-Reactivity Profile of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs

For researchers and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide provides a comprehensive overview of the kinase cross-reactivity of the 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a promising class of compounds in cancer research and beyond. While specific experimental data for this exact molecule is emerging, we will explore the known kinase interactions of its close analogs and provide a robust framework for evaluating the selectivity of any new derivative within this chemical series.

The Critical Importance of Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. However, the high degree of structural similarity among the ATP-binding sites of different kinases presents a significant challenge: the potential for off-target effects and associated toxicities. A thorough understanding of a compound's cross-reactivity profile is therefore not just an academic exercise but a critical step in the development of safe and effective therapeutics.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Structure for Kinase Inhibition

The pyrido[1,2-a]pyrimidin-4-one core has been identified as a versatile scaffold for the development of inhibitors against a range of protein kinases. Various derivatives have shown potent activity against several key players in cellular signaling pathways implicated in cancer and other diseases.

Notably, derivatives of the broader pyrido[1,2-a]pyrimidine class have been investigated as inhibitors of:

  • SHP2 (Src homology-2-containing protein tyrosine phosphatase 2): Allosteric inhibitors bearing the pyrido[1,2-a]pyrimidin-4-one core have been developed, which can modulate signaling pathways such as RAS-ERK and PI3K-AKT.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Non-covalent pan-FGFR inhibitors have been discovered with the pyrido[1,2-a]pyrimidinone scaffold.[2]

  • Receptor Tyrosine Kinases (RTKs): Certain indeno[1,2-d]pyrido[1,2-a]pyrimidines have been identified as a new class of cell-permeable inhibitors of RTKs involved in angiogenesis and cancer cell proliferation.[3]

  • VEGFR-2 (KDR): Pyridothiopyranopyrimidine derivatives have demonstrated high potency in VEGFR-2 KDR inhibition.[4]

  • Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidin-4(3H)-one and related scaffolds have been designed as inhibitors of both wild-type and mutant forms of EGFR.[5][6][7]

  • eEF-2K (eukaryotic elongation factor-2 kinase): A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eEF-2K.[8][9]

  • Platelet-Derived Growth Factor Receptor (PDGFr) and c-src: 2-amino-8H-pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of PDGFr, FGFr, and c-src tyrosine kinases.[10]

Given the diverse range of kinases targeted by this scaffold, a comprehensive cross-reactivity assessment is essential for any new analog, including 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

A Framework for Assessing Kinase Cross-Reactivity

To objectively evaluate the selectivity of a novel compound, a systematic approach is required. Here, we outline a typical workflow for kinase profiling.

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound Compound Synthesis (2-hydroxy-3-phenyl-4H- pyrido[1,2-a]pyrimidin-4-one) stock Stock Solution Preparation (DMSO) compound->stock panel Select Kinase Panel (e.g., 96-well format) stock->panel atp Define ATP Concentration (e.g., Km) panel->atp assay_run Perform Kinase Assay (e.g., Radiometric or Fluorescence-based) atp->assay_run data_acq Data Acquisition (e.g., Plate Reader) assay_run->data_acq ic50 IC50 Determination (Dose-Response Curves) data_acq->ic50 selectivity Selectivity Profiling (Comparison across kinases) ic50->selectivity

Caption: A typical experimental workflow for assessing the cross-reactivity of a kinase inhibitor.

Step-by-Step Protocol for a Representative Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general framework. Specific buffer components and substrate concentrations should be optimized for each kinase.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may vary depending on the specific kinase.

    • ATP Solution: Prepare a stock solution of ATP. A portion of this will be spiked with [γ-³³P]ATP. The final concentration of ATP in the assay should ideally be close to the Km value for each kinase to ensure a competitive binding assessment.

    • Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.

    • Test Compound: Prepare serial dilutions of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound to the wells of a 96-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

    • Add 20 µL of the substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the kinase solution (pre-diluted in kinase buffer) to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Data: A Hypothetical Cross-Reactivity Profile

The results from a kinase panel screen are typically presented in a table comparing the IC50 values for the compound against each kinase.

Kinase TargetFamilyIC50 (nM) for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Hypothetical)
FGFR1 Tyrosine Kinase 50
FGFR2 Tyrosine Kinase 75
VEGFR2 Tyrosine Kinase 150
EGFRTyrosine Kinase>10,000
SrcTyrosine Kinase2,500
AKT1Serine/Threonine Kinase>10,000
CDK2Serine/Threonine Kinase8,000
PKASerine/Threonine Kinase>10,000

This data is for illustrative purposes only and does not represent actual experimental results.

From this hypothetical data, one could conclude that 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent inhibitor of FGFR1 and FGFR2, with moderate activity against VEGFR2 and significantly less activity against other tested kinases. This would suggest a degree of selectivity towards the FGFR family.

Biological Context: Inhibition of the FGFR Signaling Pathway

Understanding the biological consequences of inhibiting a target kinase is crucial. The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and migration.

G FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 2-hydroxy-3-phenyl-4H- pyrido[1,2-a]pyrimidin-4-one Inhibitor->FGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

As illustrated, an inhibitor of FGFR would block the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby affecting fundamental cellular processes.

Comparison with Other Kinase Inhibitors

The selectivity of a novel compound should be benchmarked against existing inhibitors. For instance, some first-generation FGFR inhibitors were non-selective tyrosine kinase inhibitors, leading to off-target effects. Newer generations of inhibitors have been developed with improved selectivity profiles. The hypothetical data for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one suggests a profile that is more selective than broad-spectrum tyrosine kinase inhibitors, but less so than a highly specific, single-target inhibitor.

Conclusion

The 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of its analogs, a systematic evaluation of its cross-reactivity against a broad panel of kinases is a critical step in characterizing its therapeutic potential and predicting its safety profile. The methodologies and frameworks presented in this guide provide a robust approach for researchers and drug developers to undertake such an evaluation, ultimately leading to the development of more effective and safer targeted therapies.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. URL: [Link][1]

  • Discovery of pyrido [1,2-a] pyrimidinone derivatives as non-covalent pan-FGFR inhibitor. ResearchGate. URL: [Link][2]

  • Indeno[1,2-d]pyrido[1,2-a]pyrimidines: A New Class of Receptor Tyrosine Kinase Inhibitors. ResearchGate. URL: [Link][3]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters. URL: [Link][4]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link][5]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry. URL: [Link][8]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. URL: [Link][9]

  • 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. MySkinRecipes. URL: [Link]

  • Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. URL: [Link][10]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link][6]

  • A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. Saudi Pharmaceutical Journal. URL: [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry. URL: [Link][7]

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Comparative

Benchmarking a Novel Pyrido[1,2-a]pyrimidin-4-one Derivative Against Known ALK5 Inhibitors: A Technical Guide

This guide provides a comprehensive framework for benchmarking the inhibitory activity of a novel compound, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, against established inhibitors of the Activin Receptor-Like...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the inhibitory activity of a novel compound, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, against established inhibitors of the Activin Receptor-Like Kinase 5 (ALK5). For the purpose of this illustrative guide, we will proceed under the hypothesis that the compound of interest is a putative inhibitor of ALK5, a key serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel kinase inhibitors.

Introduction: The Rationale for Targeting ALK5

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, most notably in cancer progression and fibrosis.[3][4] A pivotal component of this pathway is the TGF-β type I receptor, also known as ALK5.[3][5] Upon binding of the TGF-β ligand to the type II receptor, ALK5 is recruited and phosphorylated, initiating a downstream signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[3][5] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3][6]

The central role of ALK5 in mediating TGF-β's pro-tumorigenic and fibrotic effects has made it a compelling target for therapeutic intervention.[4][7] Consequently, the development of small molecule inhibitors that selectively block the kinase activity of ALK5 is an area of intense research.[4] This guide outlines a systematic approach to compare the potency of a novel chemical entity, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, with well-characterized ALK5 inhibitors.

The TGF-β/ALK5 Signaling Pathway

A foundational understanding of the targeted signaling pathway is paramount for the rational design and interpretation of inhibition assays. The canonical TGF-β/ALK5 pathway is initiated by ligand binding and culminates in the modulation of gene expression.

Diagram of the Canonical TGF-β/ALK5 Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding ALK5 ALK5 (TGF-β RI) TGF-beta_RII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nuclear Translocation

Caption: Canonical TGF-β/ALK5 signaling cascade.

Known Inhibitors of ALK5 for Benchmarking

A critical aspect of evaluating a novel inhibitor is to compare its performance against established standards. For ALK5, several potent and selective small molecule inhibitors have been widely characterized and serve as excellent benchmarks.

  • SB-431542: This compound is a potent and specific inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[8] It has been instrumental in elucidating the role of TGF-β signaling in various biological processes.[9]

  • A-83-01: A highly potent inhibitor of ALK4, ALK5, and ALK7.[10][11] It has been shown to be more potent than SB-431542 in inhibiting ALK5.[12]

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[13]

Quantitative Comparison of Known ALK5 Inhibitors
Compound NameTarget(s)IC50 Value (ALK5)Assay Type
SB-431542 ALK4, ALK5, ALK794 nMCell-free kinase assay
A-83-01 ALK4, ALK5, ALK712 nMCell-free kinase assay

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published literature for comparative purposes.[14][15]

Experimental Design for Benchmarking

To objectively compare the inhibitory potential of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a series of well-defined experiments are necessary. The following protocols outline a standard workflow for determining the IC50 value of a test compound against ALK5.

Experimental Workflow

experimental_workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound & Controls Start->Compound_Prep Assay_Setup Set up Kinase Reaction with Recombinant ALK5 & Substrate Compound_Prep->Assay_Setup Incubation Incubate with ATP to Initiate Phosphorylation Assay_Setup->Incubation Detection Quantify Kinase Activity (e.g., ADP-Glo™ Assay) Incubation->Detection Data_Analysis Plot Dose-Response Curve & Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro ALK5 inhibition assay.

Detailed Protocol: In Vitro ALK5 Kinase Inhibition Assay

This protocol is adapted from established methodologies for measuring ALK5 kinase activity.[16][17]

1. Materials and Reagents:

  • Recombinant human ALK5 kinase domain
  • Kinase substrate (e.g., a generic peptide substrate or recombinant SMAD protein)
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)
  • Test compound (2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Reference inhibitors (SB-431542, A-83-01)
  • DMSO (Dimethyl sulfoxide) for compound dilution
  • 96-well microplates
  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
  • Multimode plate reader

2. Procedure:

3. Data Analysis and IC50 Determination:

Interpreting the Results and Further Steps

The calculated IC50 value for 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one will provide a direct quantitative measure of its potency as an ALK5 inhibitor. This value can then be directly compared to the IC50 values of SB-431542 and A-83-01 determined under the same experimental conditions. A lower IC50 value indicates greater potency.

Following this initial in vitro characterization, further studies are warranted to build a comprehensive profile of the novel inhibitor. These may include:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity.

  • Cell-based Assays: Evaluating the compound's ability to inhibit TGF-β-induced downstream signaling (e.g., SMAD2/3 phosphorylation) in a cellular context.[16]

  • Functional Assays: Investigating the compound's effect on TGF-β-mediated cellular responses, such as epithelial-to-mesenchymal transition (EMT), cell migration, or collagen production.

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking a novel compound, 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, against known inhibitors of ALK5. By adhering to these principles of experimental design and data analysis, researchers can generate reliable and comparable data to assess the therapeutic potential of new chemical entities targeting the TGF-β signaling pathway.

References

  • What are ALK5 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular pharmacology, 62(1), 65–74. (URL: [Link])

  • TGF beta signaling pathway - Wikipedia. (URL: [Link])

  • Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer science, 96(11), 791–800. (URL: [Link])

  • SB-431542 - Wikipedia. (URL: [Link])

  • TGF-β Signaling - PMC - PubMed Central - NIH. (URL: [Link])

  • Video: TGF - β Signaling Pathway - JoVE. (URL: [Link])

  • TGF-beta Signaling Pathway | Sino Biological. (URL: [Link])

  • SB431542 | TGF-β type I (ALK4/5/7) inhibitor - Cellagen Technology. (URL: [Link])

  • IC50 Determination - edX. (URL: [Link]...)

  • Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PubMed Central. (URL: [Link])

  • IC50 - Wikipedia. (URL: [Link])

  • Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. (URL: [Link])

  • Schematic presentation of the TGF--ALK5 signaling pathway in tumor... - ResearchGate. (URL: [Link])

  • ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed. (URL: [Link])

  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC - NIH. (URL: [Link])

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. (URL: [Link])

  • measuring enzyme inhibition by drugs - YouTube. (URL: [Link])

  • Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - Frontiers. (URL: [Link])

  • SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice | Oncotarget. (URL: [Link])

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology - ResearchGate. (URL: [Link])

  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A New TGF-β1 Inhibitor, CTI-82, Antagonizes Epithelial–Mesenchymal Transition through Inhibition of Phospho-SMAD2/3 and Phospho-ERK - PMC - NIH. (URL: [Link])

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - ResearchGate. (URL: [Link])

  • TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PubMed Central. (URL: [Link])

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed. (URL: [Link])

  • A 2,3-diphenylpyrido[1,2- a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed. (URL: [Link])

  • A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α - PMC - NIH. (URL: [Link])

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. As researchers and drug development professionals, it is our responsib...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. As researchers and drug development professionals, it is our responsibility to manage chemical waste in a manner that ensures personal safety and environmental protection. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

PART 1: Hazardous Waste Determination

The first and most critical step in proper chemical disposal is to determine if the waste is hazardous.[3][4] According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][5]

For 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, the following assessment applies:

  • Listed Waste: This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[1][2]

  • Characteristic Waste:

    • Ignitability: The compound is a solid with no indication of being flammable.

    • Corrosivity: It is not an acidic or basic solution.

    • Reactivity: There is no information to suggest it is unstable or reacts violently with water.

    • Toxicity: Based on data for similar compounds, such as 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, there is a potential for harm if swallowed and it may cause skin, eye, and respiratory irritation.[6][7] Therefore, it is prudent to handle it as a potentially toxic substance.

PART 2: Segregation and Containment Protocol

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.[9][10] Do not mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles (or a face shield)

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

  • Waste Categorization:

    • Solid Waste: Collect pure 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, as well as contaminated items such as weighing paper, gloves, and paper towels, in a designated solid chemical waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Segregate based on the solvent type:

      • Halogenated Solvents: (e.g., dichloromethane, chloroform)

      • Non-Halogenated Solvents: (e.g., ethanol, acetone, ethyl acetate)

    • Aqueous Waste: Solutions of the compound in water should be collected as aqueous hazardous waste. Do not dispose of aqueous solutions containing this compound down the drain.[11]

  • Container Selection:

    • Use only containers that are compatible with the chemical waste.[10][12] For 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one waste, high-density polyethylene (HDPE) or glass containers are suitable.

    • Ensure the container has a secure, screw-top lid to prevent leaks.[10]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion of vapors.[10]

  • Labeling:

    • Properly label all waste containers as soon as you begin adding waste.[12]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one"

      • The solvent(s) and their approximate percentages if it is a liquid waste stream.

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10][12]

    • The SAA must be under the control of the laboratory personnel.

    • Keep waste containers closed at all times, except when adding waste.[12]

    • Store incompatible waste streams separately to prevent accidental mixing.[10] For example, keep acidic waste away from basic waste.

Disposal of Empty Containers:

An empty container that held 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one must still be handled with care. To be considered non-hazardous, the container must be "RCRA empty," which means all possible material has been removed. For containers that held acutely hazardous waste (P-listed), a triple rinse is required.[8] While this compound is not P-listed, it is best practice to triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

PART 3: Disposal and Minimization

Arranging for Pickup:

Once a waste container is full or has been in storage for the maximum allowable time (typically one year for satellite accumulation areas, but check your local regulations), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[12]

Waste Minimization:

As responsible scientists, we should always strive to minimize the generation of hazardous waste.[12] Consider the following strategies:

  • Order only the quantity of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one that you need for your experiments.

  • Design experiments to use the smallest scale feasible.

  • Do not mix hazardous and non-hazardous waste.

Visual Guide to Waste Segregation

The following diagram illustrates the decision-making process for segregating waste containing 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

WasteSegregation cluster_waste_type Determine Waste Form cluster_liquid_type Determine Solvent Type Start Waste Containing 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one IsSolid Is it a solid or contaminating a solid? Start->IsSolid IsLiquid Is it dissolved in a solvent? Start->IsLiquid IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsHalogenated Is the solvent halogenated? IsLiquid->IsHalogenated Yes IsAqueous Is it an aqueous solution? IsHalogenated->IsAqueous No HalogenatedWaste Halogenated Liquid Hazardous Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Liquid Hazardous Waste Container IsAqueous->NonHalogenatedWaste No AqueousWaste Aqueous Hazardous Waste Container IsAqueous->AqueousWaste Yes

Caption: Decision tree for the segregation of waste containing 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Summary of Key Information

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WastePotential toxicity based on analogous compounds.[6][7]
Solid Waste Collect in a labeled, sealed container for solid chemical waste.Prevents release of potentially harmful dust.
Liquid Waste Segregate into Halogenated, Non-Halogenated, and Aqueous streams.Avoids dangerous reactions and ensures proper disposal treatment.[9]
Empty Containers Triple rinse with a suitable solvent, collect rinsate as hazardous waste.Removes residual chemical to render the container non-hazardous.[8]
PPE Safety goggles, chemical-resistant gloves, lab coat.Protects against potential skin, eye, and respiratory irritation.[13][14]
Storage Labeled, sealed containers in a designated Satellite Accumulation Area.Ensures safety, containment, and regulatory compliance.[10][12]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific waste management plan and contact your EHS department with any questions.

References

  • Introduction to Hazardous Waste Identification - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • 4 Questions to Make a Hazardous Waste Determination. (n.d.). Arcwood Environmental. Retrieved from [Link]

  • Chemical Waste Disposal in Laboratory. (2024, July 1). Environmental Marketing Services. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Determinations: What You Need to Know to Comply. (2018, October 1). Williams Mullen. Retrieved from [Link]

  • Laboratory Waste Guide 2025. (n.d.). Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Classification of special laboratory waste. (n.d.). Universitat de Barcelona. Retrieved from [Link]

  • Chemical Waste from Laboratories (Class 1-17). (n.d.). shecu. Retrieved from [Link]

  • MSDS of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, this biological activity necessitates a cautious and informed approach to ha...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, this biological activity necessitates a cautious and informed approach to handling. Data from analogous compounds on PubChem indicate that this class of chemicals can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4] Therefore, we will proceed with the assumption that 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one presents similar hazards.

Core Safety Directives: A Risk-Based Approach to PPE

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations are based on the potential hazards of skin, eye, and respiratory tract irritation, as well as oral toxicity.

1. Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the primacy of engineering controls. Whenever possible, handle 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, particularly in its powdered form, within a certified chemical fume hood. This containment minimizes the risk of inhalation and widespread contamination. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

2. Personal Protective Equipment: Your Last Line of Defense

The following table summarizes the recommended PPE for handling 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The causality behind each choice is explained in the subsequent sections.

Body Part Required PPE Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldProtects against splashes, sprays, and airborne particles. A face shield offers broader protection for the entire face and should be used in conjunction with goggles, especially when handling larger quantities or during vigorous mixing.[5][6]
Hands Disposable Nitrile GlovesProvides a barrier against skin contact. Nitrile is a good general-purpose material for many laboratory chemicals.[7] Always double-glove when handling this compound.
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant coat is a best practice in any chemical laboratory.[6]
Respiratory N95 Respirator or HigherRecommended when handling the powder outside of a fume hood or when there is a risk of aerosolization.[8]
Feet Closed-Toed ShoesProtects feet from spills and falling objects.[6]
Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following diagram and protocol outline the critical steps for safely handling 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_reaction Perform Reaction prep_dissolve->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction (if necessary) handle_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff

Caption: A typical experimental workflow for handling 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol for Safe Handling:

  • Preparation:

    • Don PPE: Before entering the laboratory, don a flame-resistant lab coat, closed-toed shoes, and safety glasses. In the designated gowning area, put on chemical splash goggles and a face shield. Finally, don two pairs of nitrile gloves.

    • Prepare Work Area: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper.

    • Weighing: Carefully weigh the required amount of 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in the fume hood. Avoid creating dust.

    • Dissolution: Add the solvent to the compound slowly to avoid splashing.

  • Handling and Reaction:

    • Perform Reaction: Conduct all manipulations within the fume hood.

    • Monitoring: Regularly check the reaction for any unexpected changes.

  • Cleanup and Disposal:

    • Waste Segregation: Dispose of all contaminated materials, including gloves, absorbent paper, and pipette tips, in a designated hazardous waste container.

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

    • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Dispose of gloves and any other disposable PPE in the appropriate waste stream. Wash your hands thoroughly with soap and water.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste contaminated with 2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[9]

  • Contaminated Glassware: Rinse glassware with a suitable solvent in the fume hood, collecting the rinsate as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.

References

  • Thermo Fisher Scientific.
  • PubChem. 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]

  • RSC Publishing. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. [Link]

  • Canadian Science Publishing. A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • Capot Chemical Co., Ltd. MSDS of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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